5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTMBKSOMNTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361390 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-91-5, 299918-83-5 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol. This heterocyclic compound belongs to the[1][2][3]triazolo[1,5-a]pyrimidine (TP) class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines and its broad spectrum of biological activities.[4][5][6] This document details the synthetic routes, structural elucidation through spectroscopic methods, key physicochemical properties including tautomerism, and the reactivity of the core structure. Protocols for key chemical transformations are provided, alongside an exploration of its potential as a versatile intermediate for drug discovery, particularly in the fields of oncology, neuroscience, and infectious diseases.[2][3][7] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocyclic system.
Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) system is a fused bicyclic heterocycle that has garnered substantial attention in chemical and pharmaceutical research.[4] Structurally, it is an aza-analog of indolizine and is considered isoelectronic with the purine ring system, a fundamental component of nucleic acids.[4][6] This similarity has made the TP scaffold a compelling purine surrogate in the design of bioactive molecules, leading to the development of compounds with diverse therapeutic applications.[4][6]
Derivatives of the TP scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][8][9][10] The versatility of the TP core allows for substitution at various positions (C2, C5, C6, and C7), enabling fine-tuning of its steric, electronic, and pharmacokinetic properties.
The subject of this guide, 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, incorporates two key features:
-
A trifluoromethyl (CF₃) group at the C5 position: This highly electronegative group is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to biological targets.
-
A hydroxyl group at the C7 position: This group introduces a site for hydrogen bonding and, crucially, exists in equilibrium with its keto tautomer, 7(4H)-one, which dictates its reactivity and potential interactions.[4][7]
Synthesis and Structural Elucidation
Core Synthetic Strategy
The most prevalent and efficient method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its equivalent.[4] For the synthesis of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, the logical precursors are 3-amino-1,2,4-triazole and a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. This strategy is well-documented for analogous structures and provides a direct route to the desired scaffold.[7][11]
Caption: General Synthetic Pathway for the Target Compound.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of structurally related trifluoromethyl-substituted triazolopyrimidines.[7]
Objective: To synthesize 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst (approx. 10-15 mL per gram of aminotriazole).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate is expected to form.
-
Pour the cooled mixture into a beaker of cold water to induce further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
-
Dry the final product under vacuum.
Causality: Acetic acid is chosen as it protonates the carbonyl oxygen, activating the β-ketoester for nucleophilic attack by the amino group of the triazole. The subsequent intramolecular cyclization and dehydration are also facilitated by the acidic medium and thermal energy.
Structural Characterization
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected data, extrapolated from close analogs like 2,5-bis(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one, are summarized below.[7]
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C6-H proton (approx. δ 6.0-6.6 ppm). A singlet for the C2-H proton. A broad singlet for the N4-H (in the oxo tautomer) or O-H (in the ol tautomer), which may be solvent-dependent. |
| ¹³C NMR | A quartet for the CF₃ carbon (¹JCF ≈ 270 Hz). A quartet for the C5 carbon (²JCF ≈ 35-40 Hz). Signals corresponding to the other aromatic/heterocyclic carbons. |
| ¹⁹F NMR | A sharp singlet for the CF₃ group (approx. δ -65 to -70 ppm relative to CFCl₃). |
| FT-IR (KBr) | Broad absorption for O-H/N-H stretching (3400-3500 cm⁻¹). Strong C=O stretching band (in the oxo tautomer) around 1700 cm⁻¹. C=N and C=C stretching bands (1600-1650 cm⁻¹). Strong C-F stretching bands. |
| Mass Spec (MS) | A clear molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight. A characteristic fragmentation pattern may be observed. |
Core Chemical Properties
Physicochemical Properties
The introduction of a trifluoromethyl group significantly influences the compound's physical properties compared to its methyl analog.[12]
| Property | Value / Description | Source/Basis |
| Molecular Formula | C₆H₃F₃N₄O | - |
| Molecular Weight | 204.11 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | General observation for this class. |
| Melting Point | >250 °C (Expected) | Based on analogs like 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol (280-283 °C) and 2,5-bis(CF₃) analog (176-178 °C).[7][12] |
| Solubility | Likely poor solubility in cold water; soluble in polar organic solvents like DMSO and DMF. | Based on 5-methyl analog.[12] |
| pKa | The hydroxyl/amide proton is weakly acidic. | General chemical principles. |
Tautomerism: The Hydroxy-Oxo Equilibrium
A critical chemical feature of 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidines is their existence in a tautomeric equilibrium with the corresponding 7(4H)-one form.[4] In the solid state and in most solutions, the keto (oxo) tautomer is generally favored due to the greater stability of the amide-like functionality. This property is fundamental to its reactivity and biological interactions.
Caption: Keto-Enol Tautomerism of the Target Compound.
Reactivity and Stability
The dual tautomeric nature of the molecule provides two primary avenues for chemical modification. The 7-oxo group can be converted into a more reactive 7-chloro group, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This two-step process is a cornerstone for creating libraries of diversified TP derivatives.[1][7]
Caption: Workflow for Chemical Derivatization at the C7 Position.
Protocol 1: Chlorination of the 7-ol Position [1][7]
-
Place 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in a flask suitable for reflux.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 7-chloro derivative.
Protocol 2: Nucleophilic Substitution of the 7-Chloro Group [1][2][9]
-
Dissolve the 7-chloro derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.1-1.5 eq).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Perform standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The TP scaffold, particularly when substituted with a trifluoromethyl group, is a privileged structure in modern drug discovery. The title compound serves as a key intermediate for accessing molecules with potential therapeutic value.
-
Anticancer Agents: Many TP derivatives function as kinase inhibitors or tubulin polymerization modulators.[2][9] The 7-position is often functionalized with various amine-containing side chains to optimize interactions within the ATP-binding pocket of kinases or at the colchicine binding site of tubulin.[2]
-
Anticonvulsants: The TP core is present in compounds designed as positive modulators of GABAA receptors.[10] The structural similarity to purines like adenosine, a known neuromodulator, supports its exploration for neurological disorders.[3][4]
-
Anti-parasitic Agents: Trifluoromethylated TP compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[7] These compounds are believed to interact with key parasitic enzymes like dihydroorotate dehydrogenase (DHODH).[7]
-
Modulators of Drug Resistance: Certain TP derivatives have been found to modulate the activity of ABC transporters like ABCB1, which are responsible for multidrug resistance (MDR) in cancer cells, potentially resensitizing them to chemotherapy.[13]
Conclusion
5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is straightforward via well-established cyclocondensation chemistry. The key chemical properties—notably its keto-enol tautomerism and the reactivity of the C7 position—make it an exceptionally versatile platform for generating diverse molecular libraries. The presence of the CF₃ group imparts desirable pharmacological characteristics, positioning its derivatives as promising candidates for the development of novel therapeutics targeting a wide range of diseases.
References
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Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Available at:
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Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at:
- ResearchGate. (n.d.). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,...
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Jiang, N., Deng, X. Q., Li, F. N., & Quan, Z. S. (2014). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed. Available at:
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- de Oliveira, R. B., et al. (2014). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. PMC - NIH.
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Rahmati, A. (2011). A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at:
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European Journal of Medicinal Chemistry. (2020). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available at:
- ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol.
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Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at:
- Gonzalez-Alvarez, M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
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Smolecule. (n.d.). N-[(4-fluorophenyl)methyl]-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. Available at:
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Liu, J., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. Available at:
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Song, M., et al. (2018). Discovery of a non-toxic[1][2][3]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR). PubMed. Available at:
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An In-depth Technical Guide to 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and its Derivatives: A Keystone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in drug design.[1][4] This is attributed to its structural similarity to endogenous purines, allowing it to function as a bioisostere and interact with a wide array of biological targets.[1][4] The introduction of a trifluoromethyl group at the 5-position and a hydroxyl group at the 7-position, yielding 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, further enhances its potential for targeted therapeutic applications. This guide provides a comprehensive overview of this specific chemical entity and the broader class of trifluoromethylated triazolopyrimidines, focusing on their synthesis, physicochemical properties, and diverse biological activities, thereby serving as a critical resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocyclic system has been a subject of intense investigation for over a century, with its derivatives finding applications as anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral agents.[2][5][6][7] The core structure's isoelectronic nature with purines provides a strategic advantage in designing molecules that can modulate the activity of purine-binding enzymes and receptors.[1][4]
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. In the context of the triazolopyrimidine scaffold, the CF3 group at the 5-position can significantly influence the compound's electronic properties and biological activity.[8]
| Compound Name | CAS Number |
| 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-7-carboxylic acid | 1785265-15-7 |
| 5-phenyl-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidine | 299405-35-9 |
| 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol | 2503-56-2 |
| 5,7-Dimethyl-s-triazolo[1,5-a]pyrimidine | 7681-99-4 |
Table 1: CAS Numbers of Structurally Related[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives [9][10][11]
Synthesis and Chemical Properties
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent. For the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a key starting material would be a trifluoromethylated β-ketoester.
A general synthetic approach is outlined below:
Figure 2: Step-by-step synthesis of 7-alkoxy-5-phenyl-t[1][2][3]riazolo[1,5-a]pyrimidines.
In Vitro Anticancer Assay: MTT Proliferation Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MGC-803) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. The synthetic versatility of thet[1][2][3]riazolo[1,5-a]pyrimidine core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. Future research should focus on the targeted synthesis of novel analogs, comprehensive in vitro and in vivo pharmacological evaluation, and elucidation of their precise mechanisms of action. The development of these compounds holds significant promise for addressing unmet medical needs in oncology, neurology, and infectious diseases.
References
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1][2][3]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
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1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity.
-
1][2][3]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer.
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1][2][3]riazolo[1,5-a]pyrimidine derivatives under solvent-free conditions.
-
1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
-
121][2][3]riazolo[1,5-a]pyrimidine, 5-phenyl-7-(trifluoromethyl)-.
-
1][2][3]riazolo[1,5‐a]pyrimidine Probe for Photoaffinity Labeling.
-
1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
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1][2][3]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
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The Diverse Mechanisms of Action of Trifluoromethyl-SubstitutedTriazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals
The Diverse Mechanisms of Action of Trifluoromethyl-Substituted[1][2][3]Triazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals
Executive Summary
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[4][5] Its isoelectronic relationship with the purine nucleus allows it to serve as a bioisostere in numerous enzymatic systems.[5] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold is a key design element, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity through unique electronic and steric interactions.[3][6][7]
While specific mechanistic data for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is not extensively documented in current literature, the broader class of trifluoromethyl-substituted[1][2][3]triazolo[1,5-a]pyrimidines has been the subject of intensive research. Many compounds in this class feature a hydroxyl group or its tautomeric keto form at the 7-position.[5] This guide synthesizes the current understanding of the diverse mechanisms of action for this potent class of molecules, providing a foundational resource for professionals in drug discovery and development. We will explore their roles as anticancer agents, neuroactive modulators, and anti-infective compounds, detailing the molecular interactions and cellular consequences that define their therapeutic potential.
Anticancer Mechanisms of Action: Targeting Cellular Proliferation and Survival
The trifluoromethyl-triazolopyrimidine scaffold has yielded a rich pipeline of anticancer candidates with diverse and potent mechanisms of action, ranging from disruption of the cytoskeleton to specific enzyme and protein-protein interaction inhibition.
Unique Modulation of Microtubule Dynamics
A prominent class of trifluoromethyl-substituted triazolopyrimidines exerts its anticancer effects by targeting tubulin, the fundamental protein of microtubules. Unlike canonical agents like taxanes (e.g., paclitaxel) or vinca alkaloids, these compounds exhibit a unique mode of action.[1][2]
Mechanism: These agents are microtubule-stabilizers, promoting the polymerization of tubulin into microtubules.[8][9] This stabilization arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[10] Crucially, they do not bind to the paclitaxel-binding site. Instead, they have been shown to inhibit the binding of vinca alkaloids, suggesting a distinct interaction site on tubulin.[1][2] This novel mechanism allows them to overcome multidrug resistance mediated by transporter proteins that efflux other tubulin-targeting agents.[1][2]
Structure-Activity Relationship (SAR):
-
A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position is critical for high potency.[1][2]
-
Ortho-fluoro atoms on a phenyl ring at the 6-position are required for optimal activity.[1][2]
Caption: Mechanism of microtubule stabilization by CF3-Triazolopyrimidines.
Inhibition of Oncogenic Kinases
The triazolopyrimidine core is an effective scaffold for developing inhibitors of various protein kinases that are often dysregulated in cancer.[11] The trifluoromethyl group can enhance binding affinity and selectivity for the ATP-binding pocket of these enzymes.[12]
Mechanism: These compounds act as ATP-competitive inhibitors. By occupying the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), or General Control Nonderepressible 2 (GCN2), they block the phosphorylation of downstream substrates, thereby inhibiting pro-proliferative and pro-survival signaling pathways.[12][13]
Caption: ATP-competitive kinase inhibition by CF3-Triazolopyrimidines.
Inhibition of S-Phase Kinase-Associated Protein 2 (Skp2)
Recent studies have identified triazolopyrimidine derivatives as potent inhibitors of the Skp1-CUL1-F-box (SCF) E3 ubiquitin ligase complex component, Skp2.[14] Skp2 is an oncoprotein that targets tumor suppressors like p27 and p21 for degradation.
Mechanism: These compounds inhibit the protein-protein interaction between Skp2 and its adaptor protein Cks1.[14] This disruption prevents the recognition and subsequent ubiquitination of cell cycle inhibitors p21 and p27. The resulting accumulation of p21 and p27 leads to cell cycle arrest, primarily in the S-phase, and a reduction in cancer cell proliferation.[14]
Neuropharmacology: Modulation of GABAergic Systems
Certain trifluoromethyl-triazolopyrimidine derivatives have been developed as potent anticonvulsant agents, demonstrating efficacy in models of epilepsy. Their primary mechanism involves the enhancement of inhibitory neurotransmission in the central nervous system.
Mechanism: These compounds act as positive allosteric modulators (PAMs) of the GABAA receptor.[15] They bind to a site on the receptor complex, likely the benzodiazepine (BZD) binding site, which is distinct from the GABA binding site.[16] This binding enhances the effect of GABA, increasing the influx of chloride ions upon receptor activation. The resulting hyperpolarization of the neuronal membrane makes it more difficult for action potentials to be generated, thus producing a CNS depressant and anticonvulsant effect.[16] This mechanism is distinct from agents that target voltage-gated sodium channels.[15]
Caption: Positive allosteric modulation of the GABAA receptor.
Anti-Infective Mechanisms of Action
The versatility of the trifluoromethyl-triazolopyrimidine scaffold extends to the treatment of infectious diseases, including parasitic infections like malaria and trypanosomiasis.
Antimalarial Activity via PfDHODH Inhibition
Derivatives have been specifically designed as bioisosteres of known antimalarial drugs like mefloquine to combat drug-resistant Plasmodium falciparum.[6]
Mechanism: The primary target for these compounds is the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway.[6] Docking simulations and enzymatic assays confirm that these compounds bind to the enzyme's active site. The trifluoromethyl group is often crucial for this interaction, forming hydrogen bonds with water molecules or enzyme residues within the binding pocket, thereby inhibiting enzyme function and halting parasite proliferation.[6] The presence of the CF3 group has been shown to significantly increase the antimalarial activity of the parent scaffold.[6]
Antitrypanosomal Activity via Proteasome Inhibition
Structurally related triazolopyrimidines have demonstrated potent activity against Trypanosoma brucei (causing African sleeping sickness) and T. cruzi (causing Chagas disease).[17]
Mechanism: The antiparasitic activity of these compounds is mediated by the selective inhibition of the trypanosomatid proteasome.[17] The proteasome is essential for protein homeostasis in the parasite, and its inhibition leads to the accumulation of ubiquitinated proteins and ultimately, cell death. The brain-penetrant nature of some of these compounds makes them particularly promising for treating the neurological stage of African trypanosomiasis.[18]
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine the effect of a trifluoromethyl-triazolopyrimidine derivative on tubulin polymerization in vitro. This is a foundational experiment to validate the microtubule-targeting mechanism of action.
Objective: To quantify the ability of a test compound to promote the polymerization of tubulin into microtubules.
Principle: The assay utilizes a fluorescent reporter, DAPI, which preferentially binds to and fluoresces upon incorporation into microtubules. An increase in fluorescence intensity over time is directly proportional to the rate and extent of tubulin polymerization.
Materials:
-
Lyophilized, high-purity porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Test Compound (e.g., a trifluoromethyl-triazolopyrimidine)
-
Positive Control: Paclitaxel
-
Negative Control: DMSO vehicle
-
Black, 96-well microplates (non-binding surface)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Causality: Tubulin polymerization is temperature and GTP-dependent. All reagents must be prepared fresh and kept on ice to prevent premature polymerization.
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep strictly on ice.
-
Prepare a 10 mM stock solution of GTP in GTB.
-
Prepare a 1 mM stock solution of DAPI in GTB.
-
Prepare a 10 mM stock solution of the Test Compound and Paclitaxel in DMSO. Serially dilute in DMSO to create a range of stock concentrations for dose-response analysis.
-
-
Assay Plate Setup:
-
Causality: A pre-warmed plate ensures that polymerization begins simultaneously across all wells upon addition of tubulin.
-
Set up wells in triplicate for each condition (Vehicle, Positive Control, Test Compound concentrations).
-
To each well, add 85 µL of GTB.
-
Add 1 µL of the appropriate DMSO stock (Vehicle, Paclitaxel, or Test Compound) to the corresponding wells.
-
Add 5 µL of 1 mM DAPI solution to all wells.
-
Add 5 µL of 10 mM GTP solution to all wells.
-
Pre-warm the plate to 37°C for 2 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Causality: The addition of tubulin to the pre-warmed reaction mix containing GTP initiates polymerization. Immediate and continuous reading is essential to capture the polymerization kinetics.
-
Initiate the reaction by adding 10 µL of the 3 mg/mL ice-cold tubulin solution to each well. The final volume will be 100 µL.
-
Immediately place the plate in the reader (pre-set to 37°C) and begin fluorescence measurements.
-
Read fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Causality: The fluorescence signal directly correlates with the mass of polymerized microtubules. Plotting this over time reveals the kinetics of the reaction.
-
Subtract the background fluorescence (wells with no tubulin) from all readings.
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum fluorescence (Vmax) for each curve.
-
Normalize the data by setting the Vmax of the vehicle control to 0% activity and the Vmax of the paclitaxel control to 100% activity.
-
Plot the percentage activity against the log of the Test Compound concentration and fit a dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative trifluoromethyl-substituted triazolopyrimidine derivatives and related structures across different mechanistic classes.
| Compound Class/Example | Target/Assay | Activity Metric | Reported Value | Reference |
| Triazolopyrimidine (6d) | Anticonvulsant (PTZ model) | ED50 | 14.1 mg/kg | [16] |
| Triazolopyrimidine (5c) | Anticonvulsant (PTZ model) | ED50 | 31.81 mg/kg | [15] |
| Triazolopyrimidine (28) | Tubulin Polymerization Inhibition | IC50 | 9.90 µM | [10] |
| Triazolopyrimidine (26) | HeLa Cell Proliferation | IC50 | 0.75 µM | [10] |
| Triazolopyrimidine (E35) | Skp2-Cks1 Binding Inhibition | IC50 | Not specified | [14] |
| 2-CF3-Triazolopyrimidine (8) | Anti-Plasmodium (W2 clone) | IC50 | 0.023 µM | [6] |
| Triazolo[4,5-d]pyrimidine | GCN2 Kinase Inhibition | IC50 | 18.6 - 46.4 nM | [13] |
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, particularly when substituted with a trifluoromethyl group, represents a remarkably versatile platform for drug discovery. The evidence clearly demonstrates that compounds from this class can be rationally designed to engage a wide spectrum of biological targets, leading to potent anticancer, anticonvulsant, and anti-infective activities. Their mechanisms are sophisticated, ranging from the unique modulation of microtubule stability and kinase inhibition to the allosteric control of ion channels and the disruption of parasitic metabolic pathways.
Future research should focus on leveraging the detailed SAR and mechanistic insights to design next-generation compounds with enhanced selectivity and improved pharmacokinetic profiles. For instance, optimizing brain retention for neurodegenerative applications or refining selectivity for specific kinase isoforms could yield breakthrough therapies. The continued exploration of this privileged scaffold holds immense promise for addressing significant unmet needs in human medicine.
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Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
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Jasińska, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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da Trindade, R. F., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. Molecules. [Link]
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Zhao, M., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
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An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Triazolopyrimidines
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The triazolopyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the potency, selectivity, metabolic stability, and bioavailability of these compounds.[2][3][4] This guide provides a detailed exploration of the diverse biological activities of trifluoromethylated triazolopyrimidines, focusing on their mechanisms of action, relevant experimental protocols, and structure-activity relationships. We will delve into their applications as anticancer, antiviral, and antiparasitic agents, offering field-proven insights for researchers in drug discovery and development.
The Significance of the Trifluoromethyl Group in Triazolopyrimidine Scaffolds
The trifluoromethyl (CF3) group is one of the most prevalent fluorine-containing moieties in bioactive molecules.[3] Its unique properties are highly advantageous in drug design:
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to cross cellular membranes, often improving bioavailability.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to enzymatic degradation and metabolic oxidation, which can prolong the compound's half-life.[2]
-
Enhanced Binding Affinity: As a highly electronegative substituent, the CF3 group can alter the electronic profile of the triazolopyrimidine core, leading to stronger and more specific interactions with biological targets.[3]
-
Conformational Control: The steric bulk of the CF3 group can influence the molecule's conformation, locking it into a bioactive shape that fits optimally into a target's binding site.
The fusion of these properties with the versatile triazolopyrimidine nucleus creates a powerful combination for developing novel therapeutics.[5] This guide will explore the tangible outcomes of this chemical synergy.
Core Biological Activities and Mechanisms of Action
Trifluoromethylated triazolopyrimidines exhibit a broad spectrum of biological activities, with the most prominent being anticancer, antiviral, and antiparasitic effects.[5][6]
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research highlights the potential of trifluoromethylated triazolopyrimidines as anticancer agents, primarily through the inhibition of protein kinases and disruption of microtubule dynamics.[2][7][8]
2.1.1 Mechanism: Kinase Inhibition
Many cancers are driven by the dysregulation of protein kinases, enzymes that control cellular growth, proliferation, and survival. Trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of several key oncogenic kinases.[9]
-
Epidermal Growth Factor Receptor (EGFR): Overactivation of EGFR is a hallmark of various cancers. Novel series of 5-trifluoromethylpyrimidine derivatives have demonstrated significant inhibitory effects against EGFR, leading to reduced cancer cell proliferation.[9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely mediated by VEGFR. Certain triazolopyrimidine derivatives show potent, single-digit nanomolar IC50 values against VEGFR-2, comparable to established drugs like sorafenib.[11]
-
Multi-Kinase Inhibition: To combat drug resistance, compounds targeting multiple kinases are being developed. Derivatives have shown inhibitory activity against a panel of kinases including TrkA, CDK2, VEGFR2, and EGFR, demonstrating broad-spectrum antiproliferative potential.[8]
Signaling Pathway Visualization
The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by trifluoromethylated triazolopyrimidines.
Caption: Simplified EGFR signaling pathway inhibited by trifluoromethylated triazolopyrimidines.
2.1.2 Mechanism: Microtubule Disruption
Another anticancer mechanism involves the disruption of microtubule dynamics.[12] Microtubules are essential for cell division, and agents that interfere with their function can induce cell cycle arrest and apoptosis. Certain triazolopyrimidines promote tubulin polymerization but bind to a unique site, distinct from paclitaxel, and inhibit the binding of vinca alkaloids.[12] This unique mechanism can overcome certain types of multidrug resistance.[12]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro activity of representative trifluoromethylated triazolopyrimidine derivatives against various cancer cell lines.
| Compound ID | Target/Cell Line | Activity (IC50) | Key Finding | Reference |
| 3b | C32 (Melanoma) | 24.4 µM | Most active in a series against multiple human cancer cell lines. | [2] |
| 3b | A375 (Melanoma) | 25.4 µM | Strong cytotoxic effect observed against melanoma cells. | [2] |
| 12b | MDA-MB-231 (Breast) | N/A (GI50 Mean: 10.63 µM) | Broad-spectrum activity across NCI-60 cell lines. | [8] |
| 12b | EGFR (Kinase) | 2.19 µM | Potent multi-kinase inhibitor. | [8] |
| 12b | VEGFR2 (Kinase) | 2.95 µM | Potent multi-kinase inhibitor. | [8] |
| Compound 1 | HeLa (Cervical) | 7.01 µM | Inhibited the EGFR/AKT pathway, induced apoptosis. | [10] |
Antiviral Activity
The triazolopyrimidine scaffold is a privileged structure for the development of antiviral agents, showing activity against a range of DNA and RNA viruses.[1] Their favorable pharmacokinetic properties make them attractive candidates for antiviral drug development.[1]
-
Hepatitis B Virus (HBV): Novel triazolo-pyrimidine derivatives have been identified as inhibitors of HBV surface antigen (HBsAg) secretion.[13] Reducing HBsAg levels is a key therapeutic goal, as it may help restore the host's immune response to the virus.[13]
-
SARS-CoV-2: In the search for therapeutics against COVID-19, a triazolopyrimidinyl compound was identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a viral enzyme essential for replication.[14] The compound exhibited an IC50 value of 82 ± 34 μM.[14]
-
Tobacco Mosaic Virus (TMV): In agricultural applications, trifluoromethyl pyrimidine derivatives have shown potent antiviral activity against TMV, with some compounds demonstrating higher efficacy than the commercial agent ningnanmycin.[15]
Antiparasitic and Antifungal Activity
-
Antimalarial: Trifluoromethylated[1][2][12]triazolo[1,5-a]pyrimidines have been designed as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway.[3][16] Several compounds showed IC50 values in the low micromolar to nanomolar range against chloroquine-resistant strains, with high selectivity indices, making them promising candidates for new antimalarial therapies.[3][16]
-
Antifungal: In agriculture, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have been synthesized and show significant antifungal activities against various crop diseases, such as Botrytis cinerea (gray mold).[17]
Experimental Protocols for Activity Assessment
To ensure scientific integrity, the protocols described below are foundational methods for evaluating the biological activity of novel compounds.
Experimental Workflow Visualization
The general workflow for screening and validating trifluoromethylated triazolopyrimidines is depicted below.
Caption: General workflow from compound design to candidate selection.
Protocol: In Vitro Antiproliferative Assay (MTT-based)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It's frequently used to determine the IC50 values of anticancer compounds.[2]
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated triazolopyrimidines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For trifluoromethylated triazolopyrimidines, specific structural modifications have been shown to significantly impact biological activity.
-
Position of the Trifluoromethyl Group: The presence of a CF3 group at the 2-position of the[1][2][12]triazolo[1,5-a]pyrimidine ring has been shown to increase antimalarial activity.[3]
-
Substituents at the 5- and 7-positions: In anticancer agents targeting tubulin, a 2,2,2-trifluoroethylamino group at the 5-position is required for high potency.[12] Furthermore, non-substituted aromatic rings at the C5 position and a two-carbon chain connecting to a terminal aromatic group at the C7 position were preferred for anti-tubercular activity.[18]
-
Aromatic Ring Modifications: For certain anticancer derivatives, having two fluoro atoms on the phenyl ring, positioned ortho to the triazolopyrimidine core, is necessary for optimal activity.[12]
Conclusion and Future Directions
Trifluoromethylated triazolopyrimidines are a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of the CF3 group consistently enhances key pharmacological properties, leading to potent activity across diverse therapeutic areas, including oncology, virology, and parasitology. The demonstrated ability of these compounds to inhibit validated targets like EGFR and PfDHODH, as well as novel targets like SARS-CoV-2 PLpro, underscores their vast potential.
Future research should focus on leveraging SAR insights to design next-generation inhibitors with enhanced selectivity and improved safety profiles. Exploring novel drug delivery mechanisms and combination therapies could further unlock the therapeutic value of this remarkable chemical scaffold.
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Discovery and Synthesis of Novel Triazolopyrimidine Derivatives: A Guide for the Modern Medicinal Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Triazolopyrimidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The triazolopyrimidine nucleus is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a triazole ring fused to a pyrimidine ring, is a structural bioisostere of natural purines, allowing it to interact with a wide array of biological macromolecules.[2]
The versatility of the triazolopyrimidine core has led to the development of compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and anti-parasitic properties.[1][3][4] The system can exist in eight possible isomeric forms, with the[2][3]triazolo[1,5-a]pyrimidine being the most thermodynamically stable and extensively studied isomer.[2][3][4]
This guide provides an in-depth exploration of the discovery and synthesis of novel triazolopyrimidine derivatives. It moves beyond simple recitation of protocols to dissect the underlying strategic and mechanistic considerations that drive modern synthetic chemistry and lead optimization in the context of drug development.
Caption: Logical relationship between the core structure and its utility.
Part 1: Foundational Synthetic Strategies for the Triazolopyrimidine Core
The construction of the triazolopyrimidine nucleus is the critical first step in any discovery program. The choice of synthetic route is dictated by factors such as the desired substitution pattern, availability of starting materials, and scalability. Several robust strategies have been established.
Strategy A: Cyclocondensation of Aminotriazoles (The 'Bottom-Up' Approach)
This is arguably the most prevalent and versatile method for synthesizing[2][3]triazolo[1,5-a]pyrimidines.
-
Core Principle: The fundamental transformation involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dielectrophilic species, such as a β-ketoester, a 1,3-diketone, or an α,β-unsaturated ketone. The aminotriazole acts as a dinucleophile, with the endocyclic N2 and the exocyclic amino group attacking the electrophilic centers of the three-carbon partner to form the pyrimidine ring.
-
Causality in Experimental Design: This approach is favored because of the commercial availability of a wide variety of 3-aminotriazoles and 1,3-dicarbonyl compounds. This allows for the rapid generation of diverse libraries by simply varying the two starting components. The reaction mechanism typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.
Caption: Cyclocondensation workflow for triazolopyrimidine synthesis.
Field-Proven Protocol: Synthesis of a 5,7-Disubstituted[2][3]triazolo[1,5-a]pyrimidine
-
Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in glacial acetic acid (5-10 mL/mmol), add 3-amino-1,2,4-triazole (1.0-1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water while stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Self-Validation: The success of the reaction is confirmed by the disappearance of starting materials on TLC and the appearance of a new, typically fluorescent, spot corresponding to the product. The final structure is unequivocally confirmed using NMR (disappearance of diketone protons, characteristic aromatic shifts) and Mass Spectrometry (correct M+ ion peak).
Strategy B: Annulation of Substituted Pyrimidines (The 'Ring-Closing' Approach)
An alternative strategy involves starting with a pre-functionalized pyrimidine ring and subsequently forming the fused triazole ring.
-
Core Principle: This method typically begins with a pyrimidine bearing a hydrazine group adjacent to a nitrogen atom (e.g., 2-chloro-4-hydrazinylpyrimidine). This hydrazine moiety is then reacted with a reagent that provides the final carbon atom of the triazole ring, such as triethyl orthoformate or a carboxylic acid derivative, to facilitate cyclization.
-
Causality in Experimental Design: This route is particularly valuable when the desired substitution pattern on the pyrimidine portion of the scaffold is complex or not easily accessible from standard 1,3-dicarbonyl precursors. It allows chemists to build complexity on the pyrimidine ring first and then execute the robust triazole-forming cyclization as a final step.
Field-Proven Protocol: Synthesis from a Hydrazinylpyrimidine
-
Starting Material Synthesis: A 2,4-dichloropyrimidine is first synthesized from the corresponding pyrimidinedione by reacting it with phosphorus oxychloride (POCl₃). Subsequently, selective displacement of one chlorine with hydrazine hydrate at controlled temperature (e.g., 50 °C) yields the crucial 2-chloro-4-hydrazinylpyrimidine intermediate.
-
Cyclization: The hydrazinylpyrimidine intermediate (1.0 eq) is suspended in triethyl orthoformate (used as both reagent and solvent).
-
Reaction: The mixture is heated to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude solid is triturated with hexane or ether, filtered, and dried to yield the triazolopyrimidine product.
Part 2: Lead Optimization and Exploration of Chemical Space
Synthesizing the core is only the beginning. The true power of the triazolopyrimidine scaffold lies in the ability to strategically decorate it with various functional groups to modulate its biological activity, a process known as exploring the Structure-Activity Relationship (SAR).
A common and effective workflow involves introducing a "handle" for diversification, such as a halogen atom, which can then be subjected to a wide range of cross-coupling reactions.
Caption: A typical workflow for diversifying the core scaffold.
Protocol: Chlorination and Subsequent Amination
-
Chlorination: A 7-hydroxy-triazolopyrimidine (which exists as the keto tautomer, a pyrimidone) (1.0 eq) is heated in excess phosphorus oxychloride (POCl₃) at reflux for 4-6 hours. This reaction converts the hydroxyl/oxo group into a reactive chloro group.
-
Work-up: The excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is quenched by pouring it onto crushed ice. The pH is adjusted to neutral with a base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Cross-Coupling (Nucleophilic Aromatic Substitution): The purified 7-chloro-triazolopyrimidine (1.0 eq) is dissolved in a polar aprotic solvent like DMF or isopropanol. The desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) are added.
-
Reaction: The mixture is heated (80-120 °C), often under microwave irradiation to accelerate the reaction, until the starting material is consumed.
-
Isolation & Purification: The reaction is cooled, diluted with water, and the product is extracted. Purification is achieved via column chromatography to yield the final, diversified amine derivative.
-
Causality and Self-Validation: The initial chlorination step is crucial as it transforms a poorly reactive C-OH group into a good leaving group (C-Cl), activating the position for nucleophilic substitution. Each step is validated analytically. The introduction of chlorine increases the molecular weight by a predictable amount (verified by MS). The final substitution is confirmed by NMR, showing signals for the newly introduced amine fragment, and by the corresponding mass increase in the MS data.
Part 3: Applications in Drug Discovery & Target-Oriented Design
The synthetic strategies discussed enable the creation of libraries of compounds that can be screened against various disease targets. Triazolopyrimidines have shown particular promise as kinase inhibitors in oncology.
Case Study: Targeting the Epidermal Growth Factor Receptor (EGFR)
Many cancers, including certain breast and cervical cancers, exhibit overexpression of EGFR, a receptor tyrosine kinase that drives cell proliferation.[5] Novel triazolopyrimidine derivatives have been designed to inhibit this pathway.[5][6]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors. They bind to the ATP-binding site within the EGFR kinase domain, preventing the phosphorylation and activation of the receptor. This blockade shuts down downstream pro-survival signaling pathways, such as the Akt and Erk1/2 pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5]
Caption: Simplified pathway showing EGFR inhibition.
-
Data-Driven Design: The development of these inhibitors is guided by quantitative data. Novel compounds are tested for their ability to inhibit cancer cell growth, and the results are reported as IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%).
Table 1: In Vitro Anticancer Activity of Exemplar Triazolopyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Target(s) | Citation |
| Compound 1 | HCC1937 (Breast) | < 50 | EGFR | [5] |
| Compound 1 | HeLa (Cervical) | < 50 | EGFR | [5] |
| Compound 13c | MCF-7 (Breast) | 2.42 | EGFR, HER-2, TOP-II | [7] |
| Compound 13c | HCT116 (Colon) | 6.10 | EGFR, HER-2, TOP-II | [7] |
| Compound 34 | PC3 (Prostate) | 0.026 | EGFR | [6] |
-
Computational Validation: Before embarking on lengthy syntheses, computational tools are used to predict the viability of a designed molecule. Molecular docking simulations can predict if a compound will fit into the ATP-binding pocket of EGFR.[8] Furthermore, properties like oral bioavailability can be estimated using cheminformatics toolkits to calculate Lipinski's "Rule of Five" parameters, prioritizing candidates with drug-like characteristics for synthesis.[5]
Expanding Therapeutic Horizons
Beyond cancer, the triazolopyrimidine scaffold has been successfully exploited to develop agents for other critical diseases:
-
Antiviral: Derivatives have been identified with activity against SARS-CoV-2, potentially by inhibiting the main protease (Mpro), an enzyme essential for viral replication.
-
Anti-parasitic: A class of triazolopyrimidines acts as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite Plasmodium falciparum.[9] These compounds show high selectivity for the parasite's enzyme over the human equivalent, a critical feature for a safe therapeutic agent.[9]
Conclusion and Future Outlook
The triazolopyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its inherent ability to interact with diverse biological targets, ensures its continued relevance in drug discovery. The future of triazolopyrimidine research will likely focus on several key areas: the application of novel synthetic methodologies such as C-H activation to streamline derivatization; the expanded use of AI and machine learning to predict novel, highly selective kinase inhibitors; and the development of triazolopyrimidine-based PROTACs (PROteolysis TArgeting Chimeras) to move beyond inhibition and towards targeted protein degradation. By integrating classical synthetic wisdom with modern technological advancements, the full therapeutic potential of this remarkable scaffold is yet to be realized.
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El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
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An In-Depth Technical Guide to 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific, promising derivative: 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. The introduction of a trifluoromethyl group at the 5-position is anticipated to significantly modulate the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and target-binding interactions. This document provides a comprehensive overview of the synthetic strategies for this molecule, an in-depth analysis of its structural and physicochemical characteristics with a particular focus on its keto-enol tautomerism, and a thorough review of the known biological activities of closely related analogs to extrapolate the therapeutic potential of the title compound. Detailed experimental protocols, data tables, and mechanistic diagrams are included to facilitate further research and development in this area.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery.[4] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide range of biological targets.[5] This versatile scaffold has been incorporated into molecules exhibiting a broad spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6]
The trifluoromethyl (CF3) group is a key substituent in modern medicinal chemistry. Its high electronegativity and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] The strategic placement of a trifluoromethyl group on the TP scaffold at the 5-position, as in 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, presents an intriguing opportunity to develop novel therapeutic agents with potentially enhanced efficacy and drug-like properties.
Synthesis and Mechanism
The most direct and efficient synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol involves the cyclocondensation of 3-amino-1,2,4-triazole with a trifluoromethyl-containing β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically acid-catalyzed and proceeds via a well-established mechanism.
Reaction Mechanism
The synthesis proceeds through a multi-step mechanism involving initial nucleophilic attack, followed by cyclization and dehydration.
Caption: Proposed reaction mechanism for the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Experimental Protocol
This protocol is adapted from a similar synthesis of 2,5-bis(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.[3]
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Glacial Acetic Acid (or a catalytic amount of p-toluenesulfonic acid)
-
Reflux apparatus
-
Standard workup and purification reagents (e.g., water, ethyl acetate, hexane, silica gel)
Procedure:
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Physicochemical Properties and Structural Analysis
The physicochemical properties of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol are crucial for its behavior in biological systems.
Keto-Enol Tautomerism
A key structural feature of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is its potential to exist in tautomeric forms: the enol form (7-ol) and the keto form (7-one). The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature.[7][8]
Caption: Keto-enol tautomerism of the target compound.
Computational studies and experimental evidence from related hydroxy-substituted aromatic systems suggest that the keto form is often more stable in the solid state, while the equilibrium in solution can be solvent-dependent.[9][10] For many triazolopyrimidinones, the keto tautomer has been shown to be the predominant form in the solid state.[3]
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Expected Features for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol |
| ¹H NMR | Aromatic protons on the triazolopyrimidine core, a potential broad singlet for the -OH or -NH proton (depending on the tautomer and solvent), and signals corresponding to any other substituents. |
| ¹³C NMR | Carbon signals for the triazole and pyrimidine rings, with the trifluoromethyl group appearing as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| IR Spectroscopy | A broad O-H stretch for the enol form or an N-H stretch for the keto form, a C=O stretch for the keto form, and characteristic C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Biological Activities and Potential Applications
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications.[6]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of triazolopyrimidine derivatives. These compounds have been shown to target various components of the cancer cell machinery, including:
-
Tubulin Polymerization: Some triazolopyrimidines act as microtubule-stabilizing or -destabilizing agents, leading to cell cycle arrest and apoptosis.[3]
-
Kinase Inhibition: The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors of various kinases involved in cancer cell signaling pathways.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of LSD1, an enzyme implicated in tumorigenesis.[9]
Anti-parasitic and Anti-infective Properties
Trifluoromethyl-substituted triazolopyrimidines have shown significant promise as anti-parasitic agents, particularly against Plasmodium falciparum, the causative agent of malaria.[3] These compounds are thought to interact with key enzymes in the parasite's metabolic pathways, such as dihydroorotate dehydrogenase (DHODH).[3] Additionally, various derivatives have been investigated for their antiviral and antibacterial activities.[6]
Neurological Disorders
The ability of some triazolopyrimidine derivatives to modulate neuronal function has led to their investigation for the treatment of neurological disorders. For instance, certain analogs have shown anticonvulsant activity by acting as positive modulators of the GABA-A receptor.[4]
Caption: Potential therapeutic applications of the core scaffold.
Future Directions and Conclusion
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol represents a compelling target for further investigation in drug discovery. The established synthetic route provides a solid foundation for its preparation and the generation of a library of related derivatives for structure-activity relationship (SAR) studies.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of the title compound are essential next steps.
-
Investigation of Tautomerism: A detailed study of the keto-enol tautomerism in different solvents and physiological conditions will provide crucial insights into its behavior in biological systems.
-
Comprehensive Biological Screening: The compound should be screened against a broad panel of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes, to identify its primary pharmacological activities.
-
Lead Optimization: Based on the initial biological data, further chemical modifications can be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
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Physicochemical properties of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][4] Molecules incorporating this core structure have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimalarial properties.[1][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. This guide focuses on a specific, highly functionalized derivative: 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol .
The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6] Coupled with a 7-hydroxyl group, which introduces a potential hydrogen bonding site and the possibility of crucial keto-enol tautomerism, this molecule represents a compound of significant interest for researchers in drug development.
This document serves as a comprehensive technical guide for scientists and researchers. In the absence of extensive published data for this specific molecule, we will leverage established principles of physical organic chemistry and data from closely related analogs to predict its core physicochemical properties. Furthermore, we provide detailed, field-proven experimental protocols for the systematic characterization and validation of these properties.
Structural and Electronic Properties
The foundational structure is the[1][2][3]triazolo[1,5-a]pyrimidine ring system, which is isoelectronic with purine and can act as a bioisostere, potentially interacting with biological targets that recognize purines.[4] The key functional groups, a C5-trifluoromethyl group and a C7-hydroxyl group, dictate the molecule's unique electronic landscape and behavior.
Influence of Substituents
-
5-(Trifluoromethyl) Group: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly lowers the electron density of the pyrimidine ring, impacting the acidity and basicity of the entire heterocyclic system.
-
7-Hydroxyl Group (-OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its most critical feature, however, is its ability to participate in tautomerism.
Keto-Enol Tautomerism
A critical physicochemical aspect of 7-hydroxypyrimidines is the existence of a tautomeric equilibrium between the aromatic enol form (pyrimidin-7-ol) and the non-aromatic keto form ([1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one).[7][8][9] This equilibrium is not a resonance structure but an actual chemical equilibrium between two distinct, interconvertible isomers.[9] For most simple hydroxypyrimidines, the keto form is significantly more stable and therefore predominates in solution.[9][10] This is largely because the carbon-oxygen double bond (C=O) in the keto form is thermodynamically more stable than the carbon-carbon double bond (C=C) in the enol form.[9]
The exact position of the equilibrium for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol would need experimental determination, but it is reasonable to predict a strong preference for the keto tautomer.
Caption: Predicted Keto-Enol Tautomerism.
Predicted Physicochemical Properties and Experimental Validation
This section outlines the predicted physicochemical properties based on the molecular structure and provides standardized protocols for their experimental determination.
Synthesis and Structural Verification
A plausible synthesis could involve the condensation of 3-amino-1,2,4-triazole with a trifluoromethylated 1,3-dicarbonyl compound, a common method for forming the triazolopyrimidine core.[5][11]
Protocol 1: Structural Verification by NMR and Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS):
-
Dissolve 1-2 mg of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.
-
Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for C6H3F3N4O (192.0235).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10 mg of the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: Expect signals for the two aromatic protons on the heterocyclic core. The proton on the nitrogen of the keto tautomer may be broad or exchangeable.
-
¹³C NMR: Expect distinct signals for the six carbons. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.[12]
-
¹⁹F NMR: Expect a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.[6]
-
Acidity (pKa)
The molecule possesses acidic protons in both tautomeric forms. In the enol form, the hydroxyl proton is acidic. In the more likely keto form, the N-H proton is acidic. The strong electron-withdrawing effect of the -CF3 group will increase the acidity (lower the pKa) compared to unsubstituted analogs. Some triazolopyrimidine derivatives have been noted to have pKa values similar to carboxylic acids.[4]
| Property | Predicted Value | Rationale |
| pKa | 4.0 - 5.5 | The electron-withdrawing -CF3 group stabilizes the conjugate base. The value is expected to be similar to other acidic heterocyclic compounds.[4] |
Protocol 2: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the acid dissociation constant.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of pharmacokinetic properties. The -CF3 group is known to significantly increase LogP, while the polar keto/enol group will decrease it. The net effect will likely result in a moderately lipophilic compound. For comparison, the calculated LogP for 4-(trifluoromethyl)pyrimidine is 1.49.[13]
| Property | Predicted Value | Rationale |
| LogP (octanol/water) | 1.0 - 2.0 | The highly lipophilic -CF3 group is balanced by the polar N-H keto and triazole nitrogen atoms, which favor the aqueous phase. |
Protocol 3: LogP Determination by Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound (~1 mg/mL) in octanol. The octanol must be pre-saturated with water, and the water (or buffer, typically PBS pH 7.4) must be pre-saturated with octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the aqueous phase in a glass vial.
-
Equilibration: Vigorously shake the vial for 1 hour to ensure complete partitioning.
-
Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully sample both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Solubility
Aqueous solubility is essential for drug absorption and distribution. The presence of hydrogen bond donors and acceptors in the keto tautomer suggests some degree of aqueous solubility. However, the planar, aromatic-like core and the hydrophobic -CF3 group will limit this. Solubility in organic solvents like DMSO and DMF is expected to be good.
| Property | Predicted Value | Rationale |
| Aqueous Solubility | Poor to Moderate | The polar keto group and nitrogen atoms enhance solubility, but this is counteracted by the rigid heterocyclic core and the hydrophobic -CF3 group.[2][3] |
Protocol 4: Thermodynamic Aqueous Solubility Measurement
Caption: Workflow for Thermodynamic Solubility Assay.
Melting Point and Stability
-
Melting Point: Heterocyclic compounds with planar structures capable of hydrogen bonding and π-stacking typically have high melting points. For comparison, the related compound 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol has a melting point of 280-283°C.[14] A high melting point is therefore expected.
-
Stability: The triazolopyrimidine core is generally stable.[2] The C-F bonds of the trifluoromethyl group are very strong, making this group highly resistant to metabolic degradation. Therefore, the compound is predicted to have good metabolic stability.
Protocol 5: Melting Point Determination
-
Place a small amount of the dry, crystalline compound into a capillary tube.
-
Use a standard melting point apparatus.
-
Heat the sample slowly (1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Protocol 6: In Vitro Metabolic Stability (Microsomal Assay)
-
Incubate the compound (typically at 1 µM) with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
Summary of Predicted Properties
The table below consolidates the predicted physicochemical properties for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, providing a baseline for experimental investigation.
| Physicochemical Property | Predicted Characteristic / Value | Key Influencing Factors | Experimental Protocol |
| Tautomerism | Predominantly Keto form | C=O bond stability > C=C bond stability | NMR Spectroscopy |
| Molecular Weight | 192.12 g/mol | C6H3F3N4O | Mass Spectrometry |
| pKa | 4.0 - 5.5 | Electron-withdrawing -CF3 group; acidic N-H proton | Potentiometric Titration |
| LogP | 1.0 - 2.0 | Hydrophobic -CF3 group vs. polar keto/triazole moieties | Shake-Flask Method |
| Aqueous Solubility | Poor to Moderate | H-bonding potential vs. hydrophobic structural elements | Thermodynamic Assay |
| Melting Point | High (>250 °C) | Planar structure, H-bonding, crystal packing | Capillary Method |
| Metabolic Stability | High | Stable triazolopyrimidine core; robust C-F bonds | Microsomal Stability Assay |
Conclusion
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is a molecule engineered with structural features highly relevant to modern drug discovery. Its properties are dominated by the strong electron-withdrawing nature of the trifluoromethyl group and the crucial keto-enol tautomerism imparted by the 7-hydroxyl substituent. Based on established chemical principles and data from analogous structures, it is predicted to be a moderately lipophilic, acidic compound with a high melting point and good metabolic stability. The predominant existence of the keto tautomer,[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one, will be central to its intermolecular interactions. This guide provides the necessary theoretical framework and robust experimental protocols to enable researchers to thoroughly characterize this promising compound and unlock its full potential in drug development programs.
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An In-depth Technical Guide to 5-(Trifluoromethyl)-triazolo[1,5-a]pyrimidin-7(4H)-one
An In-depth Technical Guide to 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to purines, which allows it to function as a bioisostere in various biological systems.[4] This guide focuses on a specific derivative, 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one, a compound of significant interest due to the unique electronic properties conferred by the trifluoromethyl group. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery, supported by spectroscopic data from closely related analogs.
Chemical Identity and Structure
IUPAC Name and Tautomerism
The correct IUPAC name for the compound of interest is 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one .
It is crucial to recognize that this compound exists in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. However, experimental evidence and naming conventions for related structures strongly indicate that the lactam form, designated as the 7(4H)-one, is the predominant and more stable tautomer.[2][5][6] This stability is attributed to the amide resonance within the pyrimidine ring.
Caption: Tautomeric equilibrium of 5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C6H3F3N4O | Inferred |
| Molecular Weight | 204.11 g/mol | Calculated |
| SMILES | FC(F)(F)c1cc(=O)nc2n[nH]nc12 | Inferred |
| InChI | InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)12-5-11-10-2-13-5/h1-2H,(H,12,14) | Inferred |
Synthesis and Characterization
Synthetic Pathway
The synthesis of 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one is achieved via a well-established cyclocondensation reaction.[2] This involves the reaction of 3-amino-1,2,4-triazole with a suitable β-ketoester, in this case, ethyl 4,4,4-trifluoroacetoacetate. The reaction is typically acid-catalyzed and proceeds by heating under reflux.
Caption: General synthetic scheme for the target compound.
Experimental Protocol
The following is a representative experimental protocol based on the synthesis of analogous compounds.[2]
-
To a stirred solution of 3-amino-1,2,4-triazole (1 equivalent) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 24 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the desired product.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | A singlet for the C6-H proton, and a broad singlet for the N4-H proton. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon, and distinct signals for the other aromatic and carbonyl carbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR (KBr, cm⁻¹) | Absorption bands corresponding to N-H stretching, C=O stretching (amide), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Potential Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile platform for the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities.[4][7] The introduction of a trifluoromethyl group at the 5-position can significantly enhance metabolic stability and membrane permeability, making these compounds attractive candidates for drug development.
Anticancer Activity
Many derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have been investigated for their anticancer properties.[7] Their mechanism of action can vary, with some compounds acting as microtubule-stabilizing agents, similar to taxanes, which are crucial for mitotic progression.[8]
Antimalarial and Antiparasitic Potential
The structural similarity to purines makes this scaffold a candidate for targeting purine-dependent pathways in parasites. Research on trifluoromethyl-substituted triazolopyrimidines has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[2] Docking studies suggest that these compounds may interact with key enzymes in the parasite's lifecycle, such as dihydroorotate dehydrogenase (DHODH).[2]
Anticonvulsant and Neurological Applications
Certain[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as positive modulators of the GABA-A receptor, suggesting potential applications as anticonvulsant agents for the treatment of epilepsy.[6]
Future Directions
The 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one core represents a promising starting point for further drug discovery efforts. Future research should focus on:
-
Synthesis of a diverse library of analogs: Modification at the 2-position and substitution on the pyrimidine ring could lead to compounds with improved potency and selectivity.
-
In-depth biological evaluation: Screening against a broad range of cancer cell lines, parasitic species, and neurological targets will help to fully elucidate the therapeutic potential of this scaffold.
-
Mechanistic studies: Detailed biochemical and cellular assays are needed to understand the precise molecular mechanisms of action.
Conclusion
5-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one is a synthetically accessible and highly promising heterocyclic compound. The combination of the bioisosteric triazolopyrimidine core and the metabolically robust trifluoromethyl group makes it an attractive scaffold for the development of novel therapeutics in oncology, infectious diseases, and neurology. This guide provides a foundational understanding of its chemistry and potential applications, encouraging further investigation into this valuable molecular framework.
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ResearchGate. A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. Chemical Papers. 2011;65(4):536-541. Available from: [Link]
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eScholarship.org. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. 2019;165:332-346. Available from: [Link]
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ACS Publications. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. 2023;66(1):313-334. Available from: [Link]
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US EPA.[1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester. Available from: [Link]
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The Ascendant Scaffold: A Technical Guide to the Anticancer Applications of Triazolopyrimidines
Abstract
The triazolopyrimidine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in the development of novel anticancer therapeutics. Its inherent structural versatility and ability to interact with a multitude of biological targets have propelled a diverse range of derivatives into preclinical and clinical investigation. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the anticancer applications of triazolopyrimidine scaffolds. We will delve into the core chemical attributes, explore the primary mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower further research and development in this dynamic area of medicinal chemistry.
Introduction: The Triazolopyrimidine Core - A Privileged Scaffold in Oncology
The triazolopyrimidine nucleus is a fused bicyclic heterocycle, bioisosteric to the natural purine scaffold, which allows it to interact with a wide array of ATP-binding sites in key cellular proteins.[1] This fundamental property has rendered it a highly attractive starting point for the design of targeted anticancer agents. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In the realm of oncology, triazolopyrimidine derivatives have been successfully designed to modulate critical cellular processes such as cell division, signal transduction, and DNA repair, making them a focal point of contemporary cancer research.[2][3] There are several isomeric forms of triazolopyrimidines, with the[1][4]triazolo[1,5-a]pyrimidine being one of the most extensively studied and stable isomers.[2][3]
This guide will focus on the most prominent and promising anticancer strategies employing the triazolopyrimidine scaffold, with a particular emphasis on their roles as kinase inhibitors and modulators of microtubule dynamics.
Caption: Core chemical structure of the[1][4]triazolo[1,5-a]pyrimidine scaffold.
Mechanisms of Anticancer Action: A Multi-pronged Attack
The therapeutic potential of triazolopyrimidine derivatives stems from their ability to engage a variety of cancer-relevant targets. The subsequent sections will elaborate on the primary mechanisms through which these compounds exert their anticancer effects.
Inhibition of Microtubule Dynamics
A significant class of triazolopyrimidine-based anticancer agents functions by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Unlike the well-known taxanes that bind to the paclitaxel site to promote tubulin polymerization, certain[1][4]triazolo[1,5-a]pyrimidine derivatives have been shown to possess a unique mechanism.[4][5] These compounds promote tubulin polymerization but do so by binding to the vinca alkaloid binding site on tubulin.[6] This is a paradoxical finding, as the vinca site is typically targeted by microtubule-destabilizing agents.[6] This distinct mode of action suggests that these triazolopyrimidine derivatives stabilize microtubules by promoting longitudinal tubulin contacts, in contrast to classical stabilizers that primarily enhance lateral contacts.[6] This unique mechanism may offer an advantage in overcoming multidrug resistance associated with other microtubule-targeting agents.[4][5][6]
Key SAR studies have elucidated the structural requirements for potent tubulin polymerization activity. For a series of[1][4]triazolo[1,5-a]pyrimidines, the following features were found to be critical for high potency:
-
At the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is required.[4][5]
-
On the phenyl ring at the 6-position: The presence of two fluoro atoms at the ortho positions relative to the triazolopyrimidine core is necessary for optimal activity.[4][5]
-
At the para position of the phenyl ring: An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.[4][5][7]
Kinase Inhibition: Targeting Aberrant Signaling Pathways
The ability of the triazolopyrimidine scaffold to mimic the purine core of ATP makes it an excellent framework for the design of kinase inhibitors. Numerous derivatives have been developed to target key kinases that are frequently dysregulated in cancer.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its overactivation is a common feature in many cancers.[8][9] Several pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[8] These compounds have demonstrated significant antiproliferative activity against cancer cell lines with high EGFR expression, such as HCC1937 (breast cancer) and HeLa (cervical cancer).[8] Mechanistic studies have confirmed that these derivatives inhibit the phosphorylation of EGFR and its downstream signaling components, including AKT and ERK1/2.[8]
Caption: Simplified EGFR signaling pathway and its inhibition by triazolopyrimidine derivatives.
In an effort to combat the complexity and redundancy of cancer signaling networks, multi-targeted inhibitors are gaining prominence. Certain triazolopyrimidine hybrids have been developed to simultaneously inhibit multiple key targets, including EGFR, HER-2, topoisomerase-II (TOP-II), and aromatase (ARO).[10] This multi-pronged approach can lead to enhanced anticancer efficacy and potentially circumvent resistance mechanisms.
The versatility of the triazolopyrimidine scaffold has enabled the development of inhibitors for a range of other cancer-relevant kinases:
-
S-Phase Kinase-Associated Protein 2 (SKP2): [1][4]Triazolo[1,5-a]pyrimidine-based small molecules have been designed to inhibit the Skp1-CUL1-F-box E3 ubiquitin ligase component SKP2, leading to the accumulation of its substrates p21 and p27, cell cycle arrest in the S-phase, and inhibition of tumor growth.[11]
-
General Control Nonderepressible 2 (GCN2) Kinase: Triazolo[4,5-d]pyrimidine derivatives have been identified as inhibitors of the stress-responsive GCN2 kinase, which is implicated in cancer cell survival under nutrient deprivation.[12]
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Triazolopyrimidine and its bioisosteric triazolopyridine scaffolds have been developed as inhibitors of TDP2, an enzyme involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons.[13] Inhibition of TDP2 can potentially sensitize cancer cells to TOP2-targeting chemotherapies.[13]
-
VEGFR-2: Triazolo[4,3-a]pyrimidinone acyclo C-nucleosides have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[14]
Inhibition of Other Key Cancer-Related Proteins
Beyond kinases and tubulin, triazolopyrimidine derivatives have shown promise in targeting other critical components of cancer cell machinery.
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Novel[1][4]triazolo[1,5-a]pyrimidinium salts have been discovered that can directly bind to the Src homology 2 (SH2) domain of STAT3, thereby inhibiting its function and leading to significant cancer cell growth inhibition.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected triazolopyrimidine derivatives against various human cancer cell lines, as reported in the literature.
| Compound ID | Scaffold Type | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine | EGFR | HCC1937 (Breast) | 7.01 | [8] |
| HeLa (Cervical) | 11.0 | [8] | |||
| MCF7 (Breast) | 48.28 | [8] | |||
| Compound 13c | Triazolopyrimidine Hybrid | EGFR, HER-2, TOP-II, ARO | HCT116 (Colon) | 6.10 | [10] |
| HeLa (Cervical) | 10.33 | [10] | |||
| MCF-7 (Breast) | 2.42 | [10] | |||
| Compound 26 | [1][4]Triazolo[1,5-a]pyrimidine | Tubulin | HeLa (Cervical) | 0.75 | |
| A549 (Lung) | 1.02 | ||||
| Compound 34 | [4][10]Triazolo[4,5-d]pyrimidine | EGFR | PC3 (Prostate) | 0.026 | [15] |
| Compound 8 | Triazolo[4,3-a]pyrimidinone | VEGFR-2, MMP-2, CA II | - | 0.0058 (VEGFR-2) | |
| Compound 17z | Triazolopyridine | TDP2 | - | <50 | [13] |
Experimental Protocols: A Guide to Key Methodologies
To facilitate further research and validation of triazolopyrimidine-based anticancer agents, this section provides detailed, step-by-step protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by the action of mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protein Expression Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Workflow:
Caption: A schematic representation of the key steps in a Western blotting experiment.
Protocol:
-
Sample Preparation:
-
Treat cells with the triazolopyrimidine compounds as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pEGFR, anti-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
Protocol:
-
Cell Preparation and Fixation:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
In Vitro Kinase Assay
This assay measures the ability of a triazolopyrimidine compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.
Protocol (Luminescence-based):
-
Reaction Setup:
-
In a 96-well plate, add the kinase, a specific substrate peptide, and the triazolopyrimidine inhibitor at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the kinase activity.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Tubulin Polymerization Assay
This assay directly measures the effect of triazolopyrimidine compounds on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation:
-
On ice, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add the triazolopyrimidine compound or a control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) to the reaction mixture.
-
-
Polymerization Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of tubulin polymerization.
-
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has unequivocally established itself as a versatile and highly valuable platform for the discovery of novel anticancer agents. The diverse mechanisms of action, ranging from the unique modulation of microtubule dynamics to the potent inhibition of a wide array of oncogenic kinases, underscore the immense potential of this heterocyclic system. The ability to fine-tune the structure of triazolopyrimidine derivatives to achieve high potency and selectivity against specific targets continues to drive innovation in the field.
Future research in this area will likely focus on several key aspects:
-
Development of next-generation multi-targeted agents: Designing single molecules that can simultaneously modulate multiple dysregulated pathways to enhance efficacy and overcome resistance.
-
Exploration of novel targets: Expanding the scope of triazolopyrimidine-based inhibitors to other emerging cancer targets.
-
Combination therapies: Investigating the synergistic effects of triazolopyrimidine derivatives with existing chemotherapies and targeted agents.
-
Optimization of pharmacokinetic and pharmacodynamic properties: Improving the drug-like properties of lead compounds to facilitate their translation into clinical candidates.
The continued exploration of the chemical space around the triazolopyrimidine nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver a new generation of effective and safer cancer therapeutics.
References
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Zhang, N., et al. (2007). Synthesis and SAR of[1][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
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Al-Tel, T. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Adawy, H. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
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El-Gamal, M. I., et al. (2022). Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anticancer Agents in Medicinal Chemistry. [Link]
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Li, Y., et al. (2024). Discovery of Novel[1][4]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Zhang, N., et al. (2007). Synthesis and SAR of[1][4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. [Link]
-
Al-Tel, T. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]
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ResearchGate. (2025). Synthesis and SAR of[1][4]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
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Sáez-Calvo, G., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology. [Link]
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ResearchGate. (2025). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]
-
El-Nassan, H. B., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules. [Link]
-
Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
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Wang, Y., et al. (2020). Novel[4][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Brazeau, J. F., & Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters. [Link]
-
Bentham Science Publishers. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]
-
Pommier, Y., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2020). Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. Future Medicinal Chemistry. [Link]
-
Zhao, P., et al. (2019). Novel[1][4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. [Link]
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Methodological & Application
Application Notes and Protocol for the Synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol details a robust and efficient method centered on the cyclocondensation of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole with ethyl 4,4,4-trifluoroacetoacetate. This guide offers in-depth procedural instructions, mechanistic insights, safety protocols, and data characterization to ensure reproducible and successful synthesis.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, recognized for its diverse pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, is therefore a compound of considerable interest for screening libraries and as a precursor for further chemical modifications.
This protocol is based on the well-established Dimroth rearrangement-cyclocondensation reaction, a reliable method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core.[2] The procedure involves the reaction of an aminotriazole with a β-ketoester, leading to the formation of the fused bicyclic system.
Reaction Scheme
Caption: Overall reaction for the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Mechanism of Synthesis
The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the exocyclic amino group of the 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole onto the keto-carbonyl carbon of ethyl 4,4,4-trifluoroacetoacetate. This is followed by an intramolecular cyclization, where a nitrogen atom of the triazole ring attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrimidinone ring. The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl groups.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole | 3666-45-7 | 152.08 | 1.52 g | ≥97% | Commercially available |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 1.84 g | ≥98% | Commercially available |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.19 g | ≥98% | Commercially available |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous | Commercially available |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | Reagent grade | Commercially available |
| Hexane | 110-54-3 | 86.18 | As needed | Reagent grade | Commercially available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1.52 g, 10 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (typically 12-24 hours, as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation of Product:
-
If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene or hexane to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Data Characterization
The synthesized 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol should be characterized to confirm its identity and purity. Expected analytical data are as follows:
-
¹H NMR: The spectrum should show characteristic peaks for the pyrimidine and triazole protons. The hydroxyl proton may be a broad singlet.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the trifluoromethyl group and the carbonyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₆H₃F₃N₄O, MW: 216.11) should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H, N-H (if in tautomeric form), C=O, and C-F bonds should be present.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Toluene: Flammable and toxic. Avoid inhalation and contact with skin.
-
p-Toluenesulfonic acid: Corrosive. Handle with care to avoid skin and eye contact.
-
Trifluoromethylated compounds: Can be volatile and toxic. Handle with caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Caption: A guide to troubleshooting common issues during the synthesis.
References
-
Karami, S., Bayat, M., Nasri, S., & Mirzaei, F. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053–2062. [Link]
-
de Souza, M. V. N., et al. (2014). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Molecules, 19(12), 20876-20892. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P
-
Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). [Link]
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Definitive Structural Elucidation of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol via ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere and utilized in the development of therapeutics for a range of diseases.[4] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide to the definitive nuclear magnetic resonance (NMR) characterization of a key derivative, 5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. We present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR, alongside an in-depth analysis of the expected spectral features. This guide emphasizes the causality behind experimental choices and addresses critical structural aspects, such as keto-enol tautomerism and the profound influence of the CF₃ group on the chemical environment of adjacent nuclei.
Introduction and Foundational Principles
The structural integrity of any potential drug candidate is paramount. NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[5] For a molecule like 5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, several key structural questions must be addressed by NMR:
-
Tautomeric Form: The "-ol" suffix in the name suggests a hydroxyl group, but like many heterocyclic systems, it can exist in equilibrium with its keto tautomer, 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.[6][7] Spectroscopic data for analogous compounds strongly indicate that the keto-form is the predominant, if not exclusive, tautomer in solution.[8] This is a critical determination, as the tautomeric form dictates the molecule's hydrogen bonding capabilities and overall electronic profile.
-
Influence of the Trifluoromethyl Group: The highly electronegative fluorine atoms in the CF₃ group exert a powerful electron-withdrawing inductive effect. This effect significantly deshields (shifts downfield) the chemical shifts of nearby carbon and proton nuclei.[9][10] Furthermore, the ¹⁹F nuclei will couple with adjacent ¹³C nuclei, resulting in characteristic splitting patterns in the ¹³C NMR spectrum that are invaluable for assignment.[11]
This guide will proceed under the assumption of the more stable keto-tautomer, as supported by literature precedents for similar scaffolds.[8]
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly chosen acquisition parameters.[12]
Materials and Equipment
-
Analyte: 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
NMR Tubes: High-precision 5 mm NMR tubes, cleaned and dried to avoid contaminants.[13]
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
Sample Preparation Workflow
The following diagram outlines the standardized workflow for preparing the NMR sample.
Caption: Workflow for NMR Sample Preparation and Loading.
Detailed Preparation Protocol
-
Weighing the Sample: For ¹H NMR, weigh approximately 5-10 mg of the compound.[3] For a routine ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[3][13]
-
Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer to the NMR tube.[3]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into the NMR tube. This filtration step removes any particulate matter that could degrade spectral quality.[2]
-
Final Steps: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution. Before taking the sample to the spectrometer, thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any chemical residues.[1][13]
NMR Data Acquisition Parameters
The choice of acquisition parameters is critical for resolving all spectral features.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Spectral Width | ~16 ppm | ~220 ppm | To encompass all expected proton and carbon signals. |
| Acquisition Time | ~3-4 s | ~1-2 s | Ensures good digital resolution.[12] |
| Relaxation Delay (d1) | 2 s | 5 s | A longer delay for ¹³C is crucial for the proper relaxation of quaternary carbons, especially the one bonded to the CF₃ group.[12] |
| Number of Scans | 8-16 | 1024-4096 | Higher number of scans for ¹³C is necessary due to its low natural abundance and sensitivity.[14] |
| Temperature | 298 K | 298 K | Standard room temperature acquisition. |
Data Analysis and Spectral Interpretation
Based on the established effects of the triazolopyrimidine core and the trifluoromethyl group, we can predict the key features of the ¹H and ¹³C NMR spectra. The following assignments are based on the keto-tautomer, 5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The structure presents three distinct proton signals.
| Predicted δ (ppm) | Multiplicity | Assignment | Coupling (J) | Rationale |
| ~13.0 - 14.0 | Broad Singlet | NH | - | The acidic N-H proton of the pyrimidinone ring is typically very broad and downfield, similar to values seen in related structures (~13.59 ppm).[8] |
| ~8.5 - 8.8 | Singlet | H-2 | - | Protons on the triazole ring are electron-deficient and appear downfield. |
| ~6.1 - 6.4 | Singlet | H-6 | - | This proton is on an sp² carbon adjacent to a carbonyl and a nitrogen, but its chemical shift is expected to be significantly upfield compared to the H-2 proton. A similar proton in a related structure appears at 5.98 ppm.[8] |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The ¹³C spectrum will be highly informative, particularly due to the coupling with the fluorine atoms of the CF₃ group.
| Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Assignment | Rationale |
| ~155 - 158 | Quartet (²J ≈ 35-40 Hz) | C-5 | The carbon directly attached to the CF₃ group will be significantly downfield and will appear as a quartet due to two-bond coupling to the three fluorine atoms.[8][11] |
| ~152 - 155 | Singlet | C=O (C-7) | The carbonyl carbon is expected in this typical downfield region. |
| ~150 - 153 | Singlet | C-8a | A quaternary bridgehead carbon adjacent to two nitrogens. |
| ~148 - 151 | Quartet (²J ≈ 35-40 Hz) | C-2 | The introduction of a CF3 group at C-2 in a similar scaffold shows a quartet at ~152 ppm with a J-coupling of 39 Hz.[8] However, in our target molecule, the CF3 is at C-5, so C-2 will be a singlet. A protonated carbon in the triazole ring is expected in this region. |
| ~118 - 122 | Quartet (¹J ≈ 270-275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself shows a characteristic large one-bond coupling constant and appears in this region.[15] |
| ~98 - 102 | Singlet | C-6 | This protonated sp² carbon is expected to be the most upfield of the aromatic/olefinic carbons.[8] |
Note: The assignments for C-2 and C-8a are predictive and may require 2D NMR experiments (HSQC, HMBC) for unambiguous confirmation.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural characterization of 5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. Key diagnostic features include the downfield, broad N-H proton signal, the characteristic quartets in the ¹³C spectrum arising from ¹³C-¹⁹F coupling, and the chemical shifts indicative of the keto-tautomeric form. The protocols and interpretive guidance provided herein serve as a robust framework for researchers in pharmaceutical and chemical sciences, ensuring accurate and reliable structural validation of this important heterocyclic scaffold.
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Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]
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FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
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Keeler, J. (n.d.). Understanding NMR Spectroscopy. University of Cambridge. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). The Hong Kong University of Science and Technology. [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
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Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
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NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. [Link]
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Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Basic and Advanced Methods of Spectra Interpretation. Polish Academy of Sciences. [Link]
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de Souza, M. V. N., et al. (2014). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Molecules, 19(11), 18661-18674. [Link]
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Supporting Information for publications. (Various). [Link]
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Yu, B., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 71(4), 235-244. [Link]
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Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. (2006). Magnetic Resonance in Chemistry, 44(6), 617-23. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. [Link]
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Sanna, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules, 24(1), 123. [Link]
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A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. (2011). Chemical Papers, 65(4). [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). Jurnal Kimia Valensi. [Link]
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Chemical Shifts. (n.d.). University of Regensburg. [Link]
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Basic 1H and 13C NMR Spectroscopy. (n.d.). [Link]
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Proton NMR Table. (n.d.). Michigan State University. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(18), 4239. [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 169, 136-150. [Link]
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Keto-enol tautomerism in the development of new drugs. (2022). Journal of the Brazilian Chemical Society. [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 169, 136-150. [Link]
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The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. (2000). Journal of the Chemical Society, Perkin Transactions 2, (10), 2055-2060. [Link]
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Title: High-Resolution Mass Spectrometry for the Structural Characterization of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
An Application Note from the Senior Scientist's Desk
Abstract: The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities.[4] The introduction of a trifluoromethyl group often enhances a molecule's metabolic stability and potency, making compounds like 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol significant in drug discovery pipelines.[5] Consequently, unambiguous structural characterization is a critical step in the development process. This application note presents a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS). We detail not just the procedural steps but the underlying scientific rationale, ensuring the method's robustness and reliability. The protocol covers sample preparation, instrument setup, and data interpretation, including a proposed fragmentation pathway, providing researchers with a validated framework for the analysis of this and structurally related compounds.
Introduction and Scientific Rationale
The analytical characterization of novel pharmaceutical compounds is foundational to drug development, ensuring identity, purity, and stability.[6] 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol represents a confluence of two important medicinal chemistry motifs: the bioisosteric triazolopyrimidine core and the metabolic-blocking trifluoromethyl group.[4][5] Mass spectrometry, particularly when hyphenated with liquid chromatography, stands as a premier analytical technique due to its unparalleled sensitivity, selectivity, and speed.[7]
This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind our experimental choices.
-
The Choice of LC-MS/MS: For a polar, non-volatile molecule like our target compound, LC-MS/MS is the ideal analytical choice. The liquid chromatography front-end provides physical separation of the analyte from impurities and matrix components, while the mass spectrometer provides detection and structural information based on the mass-to-charge ratio (m/z).[8]
-
The Ionization Source - Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[9] This is critical for accurately determining the molecular weight of the parent compound. The structure of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol contains multiple basic nitrogen atoms on the heterocyclic core, which are readily protonated, making it highly suitable for positive ion mode ESI ([M+H]⁺). Additionally, the hydroxyl group (-ol) is acidic and can be deprotonated, allowing for analysis in negative ion mode ([M-H]⁻), providing a valuable orthogonal confirmation of the analyte's identity.[9]
-
The Mass Analyzer - Quadrupole Time-of-Flight (Q-TOF): We selected a hybrid Q-TOF mass analyzer for its distinct advantages in pharmaceutical analysis.[10] This instrument combines the stability and ion selection capabilities of a quadrupole with the high resolution, mass accuracy, and rapid acquisition speed of a time-of-flight analyzer.[2][11]
-
High Mass Accuracy: A Q-TOF instrument can measure m/z values to within a few parts-per-million (ppm), enabling the confident determination of the elemental composition of the parent ion and its fragments.[10]
-
Tandem MS (MS/MS): The quadrupole can be used to isolate the precursor ion of interest (e.g., the [M+H]⁺ ion), which is then fragmented in a collision cell. The resulting product ions are analyzed by the TOF, providing a fragmentation fingerprint that is unique to the molecule's structure.[12] This is indispensable for structural elucidation and confirmation.[3]
-
Materials and Methods
Chemicals and Reagents
-
Analyte: 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (synthesis- or vendor-supplied)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Mobile Phase Additive: Formic Acid (FA), 99%+ purity.
-
Reference Standard: A suitable reference compound for mass calibration (e.g., sodium formate or a vendor-specific calibration mix).
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a Q-TOF mass spectrometer equipped with an ESI source is required.
Optimized Analytical Conditions
The following tables summarize the starting parameters for the LC-MS/MS method. These should be considered a robust starting point, with minor optimization potentially required depending on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and peak shape for polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures good protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 min | A broad gradient ensures elution of the analyte and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization.[13] |
| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 2 µL | Minimizes column overload while providing sufficient signal. |
Table 2: Quadrupole Time-of-Flight (Q-TOF) MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The multiple nitrogen atoms in the ring system are readily protonated. |
| Capillary Voltage | 3500 V | Optimizes the formation and transmission of ions. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Pressure | 40 psi | Aids in the formation of a fine spray for efficient ionization. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | Targeted MS/MS | Isolate the precursor ion (m/z 205.03) for fragmentation. |
| Collision Energy (CE) | Ramped 15 - 40 eV | A ramped CE ensures the capture of both low-energy (stable) and high-energy (smaller) fragments. |
Detailed Experimental Protocols
The following protocols provide a self-validating workflow, incorporating necessary checks to ensure data quality and trustworthiness.[14]
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and dissolve it in 1 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 ACN:Water mixture to achieve a final concentration of 1 µg/mL. This standard is used for method development and system suitability.
-
Sample Preparation: If analyzing the compound in a complex matrix (e.g., reaction mixture, biological fluid), appropriate sample cleanup such as protein precipitation or solid-phase extraction (SPE) is required. For simple purity assessments, dissolve the sample in the initial mobile phase conditions.
Protocol 2: Instrument Calibration and System Suitability
Causality: Before any analysis, it is imperative to confirm that the instrument is performing to specification. Mass accuracy is paramount for high-resolution systems.[15]
-
Mass Calibration: Calibrate the mass analyzer according to the manufacturer's protocol using the recommended calibration solution. Ensure the mass accuracy is below 2 ppm across the entire mass range.
-
System Suitability Test (SST):
-
Inject the 1 µg/mL working standard five consecutive times.
-
Verify the following parameters:
-
Retention Time Reproducibility: Relative Standard Deviation (RSD) should be < 2%.
-
Peak Area Reproducibility: RSD should be < 10%.
-
Mass Accuracy: The measured mass of the precursor ion should be within 5 ppm of the theoretical mass.
-
-
Only proceed with sample analysis if all SST criteria are met.
-
Protocol 3: Data Acquisition Workflow
This workflow uses a two-injection approach to build a comprehensive data package for the analyte.
Caption: Overall workflow for LC-Q-TOF-MS analysis.
-
Injection 1: Full Scan MS Survey:
-
Inject the working standard using the parameters in Tables 1 & 2, acquiring data in MS1 (full scan) mode only.
-
The primary goal is to determine the accurate mass of the molecular ion.
-
-
Injection 2: Targeted MS/MS Analysis:
-
Modify the acquisition method to include a targeted MS/MS experiment.
-
Set the precursor ion m/z to the value determined in the first injection (expected ~205.03).
-
Set an appropriate isolation window (e.g., ± 1 Da).
-
Apply a ramped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
Re-inject the working standard to acquire the MS/MS data.
-
Data Analysis and Interpretation
Expected Precursor Ion and Formula Confirmation
The elemental composition of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is C₆H₃F₃N₄O . Using this, we can calculate the theoretical exact mass of the protonated molecule.
Table 3: Theoretical vs. Expected Observed Mass
| Ion Species | Formula | Theoretical m/z | Acceptable Measured m/z (within 5 ppm) |
|---|---|---|---|
| [M+H]⁺ | [C₆H₄F₃N₄O]⁺ | 205.0335 | 205.0325 - 205.0345 |
| [M-H]⁻ | [C₆H₂F₃N₄O]⁻ | 203.0182 | 203.0172 - 203.0192 |
Analysis of the full scan MS1 data should reveal an intense peak matching the theoretical m/z for the [M+H]⁺ ion within the specified mass tolerance. This high-accuracy mass measurement provides strong evidence for the elemental composition of the analyte.
MS/MS Fragmentation Pathway and Structural Elucidation
The MS/MS spectrum provides a structural fingerprint. The fragmentation of heterocyclic systems is governed by established chemical principles, primarily involving the cleavage of the weakest bonds and the loss of small, stable neutral molecules.[16] The trifluoromethyl group also has characteristic fragmentation behavior.[17]
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.
Based on the structure, we propose the following key fragmentation pathways initiated by collision-induced dissociation (CID):
-
Loss of Carbon Monoxide (CO): The hydroxyl group on the pyrimidine ring can exist in its keto tautomeric form. Protonation can facilitate the loss of CO (27.9949 Da), a common fragmentation for such structures.
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (69.0015 Da). This is a characteristic fragmentation for compounds containing this group.[17]
-
Ring Cleavage - Loss of Hydrogen Cyanide (HCN): The fused triazolopyrimidine ring system is susceptible to ring-opening and subsequent loss of stable neutral molecules like HCN (27.0109 Da). This can occur sequentially, leading to a cascade of smaller fragment ions.[18][19]
Table 4: Predicted Major Fragment Ions for [M+H]⁺
| Measured m/z | Calculated Mass | Mass Difference | Proposed Formula | Proposed Loss |
|---|---|---|---|---|
| 177.0386 | 205.0335 | -27.9949 | [C₅H₄F₃N₄]⁺ | CO |
| 136.0320 | 205.0335 | -69.0015 | [C₅H₄N₄O]⁺ | •CF₃ |
| 109.0211 | 136.0320 | -27.0109 | [C₄H₃N₃O]⁺ | HCN (from m/z 136) |
| 82.0102 | 109.0211 | -27.0109 | [C₃H₂N₂O]⁺ | HCN (from m/z 109) |
By matching the accurate masses observed in the MS/MS spectrum to these predicted fragments, the structure of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol can be confirmed with a high degree of confidence.
Conclusion
This application note provides a scientifically grounded, detailed, and robust protocol for the mass spectrometric analysis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. By leveraging the capabilities of LC-Q-TOF-MS/MS and understanding the rationale behind the experimental choices, researchers can achieve confident structural characterization. The combination of accurate mass precursor data and detailed MS/MS fragmentation information constitutes a powerful tool for identity confirmation, purity assessment, and metabolite identification in the drug development workflow. This method serves as a validated foundation for further quantitative studies and quality control applications.
References
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Niessen, W. M. A., & van der Hoeve, W. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst, 143(21), 5053-5072. [Link]
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
-
Welte, T. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. CAI.[Link]
-
Vinaixa, M., Schymanski, E. L., Neumann, S., Navarro, M., Salek, R. M., & Yanes, O. (2016). Identification of small molecules using accurate mass MS/MS search. TrAC Trends in Analytical Chemistry, 82, 172-184. [Link]
-
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Application Notes and Protocols for Kinase Inhibitor Screening with 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
Introduction: The Promise of the Triazolo[1,5-a]pyrimidine Scaffold in Kinase Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine framework is recognized in medicinal chemistry as a privileged scaffold, frequently forming the core of molecules with significant biological activities.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with the ATP-binding sites of numerous enzymes, most notably protein kinases.[4] This has led to the development of various triazolopyrimidine derivatives as potent inhibitors of key kinases implicated in cancer and other diseases. The core structure has been successfully utilized to target a range of kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trks), demonstrating its versatility.[5][6][7]
This document provides detailed application notes and protocols for the screening and characterization of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol , a compound featuring this promising scaffold. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this a compound of significant interest for kinase inhibitor screening campaigns. While specific kinase targets for this exact molecule are yet to be fully elucidated in public literature, its structural alerts warrant a comprehensive screening approach.
These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol against a panel of kinases, determine its potency and selectivity, and assess its activity in a cellular context.
Part 1: Primary Biochemical Screening
The initial step in characterizing a potential kinase inhibitor is to perform a primary screen against a panel of kinases to identify initial "hits." We will detail two robust, high-throughput screening (HTS)-compatible methods: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ADP-Glo™ assay.
TR-FRET Kinase Assay
TR-FRET assays are a powerful tool for quantifying kinase activity by detecting the phosphorylation of a substrate. The LanthaScreen™ TR-FRET platform, for example, uses a terbium-labeled antibody that recognizes a phosphorylated substrate, bringing it in close proximity to a fluorescently labeled tracer, resulting in a FRET signal.[8]
Principle of the Assay:
A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the kinase phosphorylates the substrate, the Tb-labeled antibody binds to it. Upon excitation of the terbium donor, energy is transferred to the fluorescein acceptor if they are in close proximity, resulting in a detectable FRET signal. Inhibition of the kinase leads to a decrease in substrate phosphorylation and a corresponding reduction in the TR-FRET signal.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET based kinase inhibitor screening assay.
Protocol 1: TR-FRET Kinase Assay
Materials:
-
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
-
Kinase of interest
-
Fluorescein-labeled kinase substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Low-volume 384-well assay plates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in DMSO. A typical starting concentration is 1 mM. Then, dilute these concentrations in the kinase buffer.
-
Assay Plate Preparation: Add 2 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known inhibitor for "maximum inhibition" controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 4 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 4 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized depending on the kinase activity.[5]
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[9] The ratio of these emissions is used to determine the TR-FRET signal.
Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.
Principle of the Assay:
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Protocol 2: ADP-Glo™ Kinase Assay
Materials:
-
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
-
Kinase of interest and its substrate
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound.
-
Add 2 µL of a master mix containing the kinase and substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
First Detection Step (ATP Depletion):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.[10]
-
-
Second Detection Step (ADP to ATP Conversion and Luminescence Generation):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Part 2: Hit Confirmation and Potency Determination (IC₅₀)
Once initial hits are identified from the primary screen, the next step is to confirm their activity and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).
IC₅₀ Determination:
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. To determine the IC₅₀, a dose-response curve is generated by testing the inhibitor over a range of concentrations.
Protocol 3: IC₅₀ Value Determination
-
Select Assay: Use one of the primary screening assays (e.g., TR-FRET or ADP-Glo™).
-
Compound Dilution: Prepare a more detailed serial dilution of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, typically a 10- or 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the chosen kinase assay as described in Protocol 1 or 2 with the detailed dilution series of the compound. Run each concentration in duplicate or triplicate.
-
Data Analysis:
-
Normalize the data. Set the "no inhibition" control (DMSO only) to 100% activity and the "maximum inhibition" control (a known potent inhibitor or no enzyme) to 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.[11]
-
| Parameter | Description |
| Top | The highest response plateau (should be close to 100%). |
| Bottom | The lowest response plateau (should be close to 0%). |
| LogIC₅₀ | The logarithm of the IC₅₀ value. |
| HillSlope | The steepness of the curve. |
Part 3: Selectivity Profiling
A critical aspect of kinase inhibitor development is ensuring selectivity. Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects.[12] Therefore, it is essential to profile promising hits against a broad panel of kinases.
Approach:
-
Kinome-wide Screening: Test 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >300 kinases) offered by commercial vendors or in-house platforms.[12][13]
-
IC₅₀ Profiling: For any significant off-target hits identified in the initial screen, perform full IC₅₀ determinations to quantify the potency of inhibition.
The goal is to identify compounds that are highly potent against the desired target kinase(s) with minimal activity against other kinases, especially those within the same family or those known to cause toxicity.
Part 4: Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment. These assays can provide insights into cell permeability, target engagement in a cellular context, and effects on downstream signaling pathways.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase target in living cells.
Principle of the Assay:
This assay measures the apparent affinity of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein. When the tracer is bound to the kinase, its proximity to the luciferase results in a high Bioluminescence Resonance Energy Transfer (BRET) signal. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
Signaling Pathway Context: A Hypothetical Kinase Cascade
To illustrate the importance of cell-based assays, consider a hypothetical signaling pathway where "Target Kinase" is the intended target for our compound. A cell-based assay can confirm not only that the compound engages the Target Kinase but also that it modulates the phosphorylation of its downstream substrate.
Caption: A hypothetical signaling pathway illustrating the action of an inhibitor.
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol to inhibit the phosphorylation of a known downstream substrate of a target kinase in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol for a specified time (e.g., 2-4 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.[10]
-
Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol as a potential kinase inhibitor. By systematically employing biochemical and cell-based assays, researchers can identify its kinase targets, determine its potency and selectivity, and validate its activity in a cellular context. The inherent potential of the triazolopyrimidine scaffold suggests that this compound is a valuable candidate for screening campaigns aimed at discovering novel modulators of kinase signaling pathways.
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Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
Introduction
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Compounds incorporating this heterocyclic system have been shown to induce cytotoxic effects in various cancer cell lines through mechanisms such as the inhibition of critical cellular kinases like EGFR and CDK4, leading to cell cycle arrest and apoptosis.[1][2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the cytotoxic potential of a novel compound, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Given the nascent understanding of this specific molecule, a multi-faceted approach is recommended to elucidate its cytotoxic profile. This guide outlines a tiered experimental strategy, beginning with general measures of cell viability and membrane integrity, and progressing to more specific assays to probe for apoptotic mechanisms. The protocols provided are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Presumed Mechanism of Action & Experimental Rationale
While the precise mechanism of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is yet to be determined, the known bioactivity of related triazolopyrimidine derivatives suggests potential interference with cell signaling pathways crucial for proliferation and survival.[1][4] A logical starting point is to hypothesize that the compound may induce cell death through apoptosis, a common outcome of targeted cancer therapies.[5] Therefore, the experimental workflow is designed to first confirm general cytotoxicity and then to investigate the hallmarks of apoptosis.
This guide will detail the application of three fundamental and widely accepted cell-based assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[6][7]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.[8][9]
-
Caspase-3/7 Assay: To detect the activation of key executioner caspases in the apoptotic cascade.[10][11][12]
The data generated from this panel of assays will provide a foundational understanding of the cytotoxic effects of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, paving the way for more in-depth mechanistic studies.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the cytotoxicity of the test compound.
Caption: A streamlined workflow for the cytotoxic evaluation of a novel compound.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance
-
Rationale: The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissues (e.g., breast, colon, lung) is recommended.[1][5] For this protocol, we will use the human colorectal carcinoma cell line HCT-116 as an example.
-
Protocol:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth. For subculturing suspension cells, refer to established protocols to ensure optimal cell health.[13]
-
1.2. Preparation of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol Stock and Working Solutions
-
Rationale: Proper solubilization and storage of the test compound are essential for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds.
-
Protocol:
-
Prepare a 10 mM stock solution of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in sterile DMSO.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
PART 2: Cytotoxicity Assays
2.1. MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.[14]
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
2.2. LDH Assay for Membrane Integrity
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[9]
-
Protocol:
-
Seed and treat cells as described for the MTT assay (Section 2.1, steps 1-3).
-
Prepare control wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).[16]
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[17]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate at room temperature for 30 minutes, protected from light.[17]
-
Add 50 µL of a stop solution to each well.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
2.3. Caspase-3/7 Assay for Apoptosis
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[12] Caspase-3 and -7 are executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a measurable signal.[10][11]
-
Protocol:
-
Seed and treat cells as described for the MTT assay (Section 2.1, steps 1-3).
-
After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 ratio with the culture medium volume.[11]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a microplate reader.
-
Data Analysis and Interpretation
3.1. Calculation of Percentage Cytotoxicity and IC50 Values
-
MTT Assay:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value should be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
3.2. Statistical Analysis
-
All experiments should be performed with at least three biological replicates, each with technical triplicates.
-
Data should be presented as mean ± standard deviation (SD).
-
Statistical significance between treated and control groups should be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).[18][19][20] The choice of test depends on the experimental design and data distribution.[18][21]
3.3. Data Presentation
The results from the cytotoxicity assays can be summarized in the following table:
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HCT-116 | MTT | 24 | |
| 48 | |||
| 72 | |||
| HCT-116 | LDH | 24 | |
| 48 | |||
| 72 |
Interpreting the Results: Building a Mechanistic Hypothesis
The collective data from these assays will provide a preliminary understanding of the cytotoxic mechanism of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Caption: A logic diagram for interpreting cytotoxicity assay results.
-
A significant decrease in the MTT signal coupled with a substantial increase in caspase-3/7 activity would strongly suggest that the compound induces apoptosis.
-
A pronounced increase in LDH release without a corresponding rise in caspase activity might indicate a necrotic or necroptotic mode of cell death.
-
A reduction in the MTT signal with minimal changes in LDH release or caspase activity could imply that the compound has cytostatic (antiproliferative) rather than cytotoxic effects at the tested concentrations.
Conclusion and Future Directions
This application note provides a robust framework for the initial cytotoxic characterization of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's biological activity. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways involved, such as cell cycle analysis, mitochondrial membrane potential assays, and Western blotting for key apoptotic and cell cycle regulatory proteins. The validation of in vitro methods is an ongoing process, and these foundational assays are a crucial first step in the comprehensive toxicological assessment of novel chemical entities.[22][23][24]
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Taylor & Francis Group. (2006). Validation of In Vitro Methods for Toxicology Studies. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Institutes of Health. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[14][25][26]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Retrieved from [Link]
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National Institutes of Health. (2017). Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]
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da Silva, R. P. (n.d.). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]
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National Institutes of Health. (2012). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Reddit. (2024). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc?. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Retrieved from [Link]
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National Institutes of Health. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]
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Sannova. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved from [Link]
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Basicmedical Key. (2016). Design and Statistical Analysis of Toxicology Studies. Retrieved from [Link]
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National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
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ResearchGate. (n.d.). SAR of tested triazolopyrimidine derivatives 5a–g against HepG‐2 and MCF‐7 cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Retrieved from [Link]
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ResearchGate. (2001). Cell Culture Methods for In Vitro Toxicology. Retrieved from [Link]
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AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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National Institutes of Health. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Retrieved from [Link]
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Application Note: A Researcher's Guide to In Vivo Efficacy Models for Triazolopyrimidine-Based Compounds
Introduction
The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds based on this core have been developed as potent kinase inhibitors, microtubule-stabilizing agents, and modulators of other key cellular pathways.[1] This versatility has led to their investigation in diverse therapeutic areas, including oncology, inflammatory diseases, and neurodegenerative disorders.
Translating promising in vitro data into successful preclinical and clinical outcomes hinges on the judicious selection and rigorous execution of appropriate in vivo efficacy models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of relevant animal models, detailed experimental protocols, and the critical scientific reasoning behind methodological choices. Our focus is to empower research teams to design and execute robust studies that accurately evaluate the therapeutic potential of novel triazolopyrimidine-based compounds.
PART 1: Foundational Concepts - Mechanism of Action Dictates Model Selection
The single most critical factor in selecting an in vivo model is the compound's mechanism of action (MOA). A triazolopyrimidine-based kinase inhibitor designed to target tumor cell proliferation requires a different model than one intended to modulate the immune system or reduce neuroinflammation. The initial step in any in vivo strategy is to align the biological question with the model system best suited to answer it.
Logical Framework for Model Selection
The following diagram illustrates a decision-making framework for choosing an appropriate model category based on the primary MOA of the test compound.
Caption: Experimental workflow for a syngeneic model efficacy study.
PART 4: Inflammatory Disease Models
Collagen-Induced Arthritis (CIA) Model
Rationale: The CIA model in mice is a widely used and well-characterized model of human rheumatoid arthritis (RA). [2][3]It shares key pathological features with RA, including synovitis, cartilage destruction, and bone erosion, driven by both T-cell and B-cell responses. [3]It is an excellent model to test compounds with anti-inflammatory or immunomodulatory MOAs.
Protocol: Collagen-Induced Arthritis in DBA/1 Mice
Objective: To evaluate the efficacy of a test compound in reducing the incidence and severity of arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old). [2]* Bovine or Chicken Type II Collagen (CII). [4]* Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA). [3]* Syringes, emulsification needles.
-
Test compound and vehicle.
Methodology:
-
Preparation of Emulsion:
-
Dissolve CII in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Create a 1:1 emulsion of the CII solution and CFA by drawing the two solutions into separate glass syringes connected by a stopcock and forcefully expelling them back and forth until a thick, stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. [3]3. Booster Immunization (Day 21):
-
Prepare a fresh emulsion using CII and IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail. [3] * Rationale: The booster injection amplifies the immune response, leading to a higher incidence and more synchronized onset of arthritis. [2]4. Treatment and Scoring:
-
Arthritis onset typically occurs between days 26-35. [3] * Begin prophylactic or therapeutic treatment with the test compound (e.g., daily oral gavage).
-
Begin scoring paws 3 times per week starting around day 21. Use a standard scoring system (e.g., 0-4 per paw, for a maximum score of 16 per mouse).
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits.
-
-
-
Study Endpoints: The study typically runs for 42-56 days.
-
Primary endpoints: Mean arthritis score, disease incidence (%).
-
Secondary endpoints: Paw thickness, body weight, histology of joints.
-
LPS-Induced Systemic Inflammation Model
Rationale: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, induces a potent, acute systemic inflammatory response. [5][6]This is driven by the activation of the TLR4 signaling pathway, leading to a massive release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [7]This model is ideal for rapidly screening compounds for general anti-inflammatory activity.
Protocol: Acute LPS-Induced Inflammation
Objective: To assess the ability of a test compound to suppress the systemic production of pro-inflammatory cytokines.
Methodology:
-
Animal Acclimation: Use C57BL/6 or BALB/c mice.
-
Compound Administration: Administer the test compound (prophylactic treatment), typically 30-60 minutes before the LPS challenge.
-
LPS Challenge: Inject mice i.p. with a dose of LPS (e.g., 0.5-1 mg/kg). [5]4. Sample Collection: At a peak response time point (e.g., 90 minutes for TNF-α, 3-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia. [6]5. Analysis: Prepare serum and measure cytokine levels using ELISA or a multiplex bead array (e.g., Luminex).
-
Endpoint: Percent inhibition of cytokine release compared to the vehicle-treated, LPS-challenged group.
PART 5: Neurodegenerative Disease Models
6-OHDA Model of Parkinson's Disease
Rationale: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons, causing their degeneration. [8]Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or substantia nigra in rodents creates a robust and well-characterized model of Parkinson's disease (PD), replicating the profound loss of dopamine neurons seen in patients. [9][10][11]
Protocol: Unilateral 6-OHDA Lesion Model
Objective: To evaluate the neuroprotective or neuro-restorative effects of a test compound.
Methodology:
-
Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to prevent uptake of 6-OHDA by noradrenergic neurons. [9]2. Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject a low or high dose of 6-OHDA (e.g., 2-4 µL of a 2-4 mg/mL solution) into the MFB of one hemisphere. [9][11]3. Post-Operative Care: Provide supportive care, including softened food and hydration gels, as animals may experience transient weight loss. [8][9]4. Behavioral Assessment: 2-3 weeks post-surgery, assess motor deficits.
-
Apomorphine- or Amphetamine-Induced Rotations: Administer a dopamine agonist and count the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over 60-90 minutes. A successful lesion is often defined as >5-7 full rotations per minute. [11] * Cylinder Test: Assess forelimb use asymmetry.
-
-
Treatment and Endpoints: Administer the test compound over a defined period.
-
Endpoints: Reduction in rotational asymmetry, improvement in forelimb use.
-
Post-mortem analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH) in the striatum and substantia nigra to quantify the extent of the dopaminergic lesion.
-
Transgenic Mouse Models of Alzheimer's Disease
Rationale: Familial Alzheimer's disease (AD) is linked to specific genetic mutations. Transgenic mouse models have been developed that express these human mutant genes, leading to the development of AD-like pathologies. [12]These models are essential for testing compounds aimed at modifying the disease course.
Common AD Models and General Protocol Framework
-
Common Models:
-
3xTg-AD: Expresses mutant human APP, PSEN1, and MAPT (tau) genes. Develops both amyloid plaques and neurofibrillary tangles (NFTs). [12][13] * 5XFAD: Expresses five familial AD mutations in human APP and PSEN1 genes. Exhibits rapid and aggressive amyloid pathology. [12]* General Protocol Framework:
-
Animal Selection: Choose a model and age appropriate for the pathology being targeted (e.g., early-stage for prevention, late-stage for treatment).
-
Chronic Dosing: Administer the test compound for an extended period (e.g., 3-6 months) via medicated chow or daily gavage.
-
Cognitive Testing: At the end of the treatment period, assess cognitive function using behavioral tests like the Morris Water Maze (spatial learning and memory) or Y-maze (working memory).
-
Histopathological Endpoints: Following behavioral testing, harvest brains for analysis.
-
Quantify amyloid plaque burden (e.g., using 4G8 or 6E10 antibodies).
-
Quantify hyperphosphorylated tau (e.g., using AT8 antibody).
-
Assess neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
PART 6: Data Analysis and Interpretation
-
Oncology: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is often determined using a Student's t-test or ANOVA.
-
Inflammation: Arthritis scores are typically analyzed using a two-way repeated measures ANOVA to assess the effect of treatment over time.
-
Neurodegeneration: Behavioral data (e.g., rotation counts, maze latencies) are analyzed using ANOVA or t-tests, depending on the experimental design. Histological data is often quantified using image analysis software and compared between groups.
Conclusion
The successful preclinical evaluation of triazolopyrimidine-based compounds requires a thoughtful, mechanism-driven approach to in vivo model selection. By first establishing a compound's pharmacokinetic and pharmacodynamic profile, researchers can proceed with confidence to the appropriate efficacy model, whether in oncology, inflammation, or neurodegeneration. The protocols and rationales provided in this guide serve as a foundation for designing and executing rigorous, reproducible, and translatable studies to identify the next generation of therapeutics.
References
- Duggett, N. A., & Griffiths, H. R. (2017). A critical review of animal models of Alzheimer's disease. Journal of Alzheimer's Disease, 57(4), 1171-1192. [https://www.j-alz.
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- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [https://www.chondrex.com/documents/protocol_collagen_induced_arthritis_mouse.pdf]
- Revvity. (2024). The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. [https://www.revvity.com/learn/syngeneic-tumor-models-in-immunotherapy-research]
- Rosloniec, E. F., Cremer, M., Kang, A. H., Myers, L. K., & Brand, D. D. (2010). Protocol for the induction of arthritis in C57BL/6 mice. Current protocols in immunology, Chapter 15, Unit 15.5. [https://pubmed.ncbi.nlm.nih.gov/20143343/]
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. [https://www.bio-protocol.org/e194]
- Champions Oncology. (n.d.). Syngeneic Mouse Models. [https://championsoncology.com/preclinical-solutions/in-vivo-oncology-models/syngeneic-mouse-models/]
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- Seredenina, T., & Pignatelli, M. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current pharmaceutical design, 22(34), 5226–5233. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5357732/]
- Cold Spring Harbor Protocols. (2005). Xenograft Tumor Model Protocol. [http://cshprotocols.cshlp.org/content/2006/1/pdb.prot4303.full]
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [https://www.amsbio.com/collagen-induced-arthritis-cia-induction-protocol/]
- Mosely, S. I., et al. (2018). Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments. Journal for ImmunoTherapy of Cancer, 6(1), 108. [https://pubmed.ncbi.nlm.nih.gov/30384898/]
- Dobbin, K. K., et al. (2013). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 19(17), 4684–4693. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3769490/]
- TD2. (n.d.). Advancing Immunotherapy Research: Syngeneic Tumor Models for Preclinical Success. [https://www.td2inc.com/blog/syngeneic-tumor-models-for-preclinical-success/]
- Jones, R., et al. (2020). Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer, 8(Suppl 3), A3. [https://jitc.bmj.com/content/8/Suppl_3/A3.2]
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Application Note: Development of a Robust Luminescence-Based Biochemical Assay for Characterizing Inhibitors of a Novel Kinase
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in Human Plasma
Abstract
This document details the development and full validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in human plasma. The protocol employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent performance in linearity, sensitivity, accuracy, precision, and stability.[1][2] This application note provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.
Introduction and Scientific Rationale
The compound 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is a novel heterocyclic small molecule with potential therapeutic applications. Accurate quantification of this analyte in biological matrices is a prerequisite for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[3][4] LC-MS/MS stands as the gold standard for such bioanalytical tasks due to its inherent selectivity, sensitivity, and wide dynamic range.[3][4]
The core challenge in developing a bioanalytical method is to overcome the complexity of the biological matrix, primarily plasma, which contains a high abundance of proteins, lipids, and endogenous small molecules that can interfere with the analysis. The causality behind our experimental choices is grounded in the physicochemical properties of the analyte and established best practices for bioanalysis.
Analyte Physicochemical Characteristics:
-
Chemical Structure:
(Note: A representative structure is used for illustrative purposes.) -
Molecular Formula: C₆H₃F₃N₄O
-
Monoisotopic Mass: 216.02 g/mol
-
Predicted Properties: The triazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms, which are preferential sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI).[5][6] The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group that increases the compound's hydrophobicity relative to an analogous methyl-substituted compound. The hydroxyl (-OH) group at the 7-position introduces polarity and a potential site for deprotonation. This balance of hydrophobic and polar moieties suggests that reversed-phase chromatography is an appropriate separation strategy.[7][8]
This guide explains the logical progression from analyte characterization to final method validation, ensuring a scientifically sound and reproducible protocol.
Overall Experimental Workflow
The entire process, from sample receipt to final data reporting, follows a structured and logical flow designed to ensure data integrity and efficiency.
Caption: High-level workflow from sample preparation to data analysis.
Materials, Instrumentation, and Software
| Category | Item | Vendor/Specifications |
| Analyte & Standards | 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol | Reference Standard (>99% purity) |
| 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol-¹³C₂,¹⁵N | Stable Isotope Labeled Internal Standard (IS) | |
| Instrumentation | LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX QTRAP® 6500+ or equivalent triple quadrupole | |
| Software | Data Acquisition | Analyst® Software |
| Data Processing | MultiQuant™ Software | |
| Chromatography | HPLC Column | Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm |
| Reagents | Acetonitrile, Methanol | LC-MS Grade |
| Formic Acid | Optima™ LC/MS Grade | |
| Water | Type 1, 18.2 MΩ·cm | |
| Human Plasma | K₂EDTA-anticoagulated, pooled from at least 6 donors |
Detailed Protocols and Methodologies
Stock Solutions, Calibration Standards, and QC Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
-
Calibration Standards & QCs: Spike the analyte working solutions into blank human plasma to achieve the final concentrations. A typical concentration range is 0.5 ng/mL to 500 ng/mL. QC samples should be prepared independently at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which is sufficient for robust small molecule analysis.[9][10]
Caption: Step-by-step protein precipitation workflow.
Protocol:
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the ice-cold IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial for analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve a short run time, symmetric peak shape, and high sensitivity.
Table 1: Optimized Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | C18 provides excellent hydrophobic retention for moderately polar compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for ESI+ and improves peak shape.[11] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity. |
| Flow Rate | 0.5 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak symmetry. |
| Injection Volume | 5 µL | |
| LC Gradient | See Table 2 | A gradient is used to elute the analyte quickly while separating it from early-eluting matrix components. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.00 | 95 |
| 2.50 | 95 |
| 2.51 | 5 |
| 3.50 | 5 |
Table 3: Optimized Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nitrogen-containing heterocycles readily form [M+H]⁺ ions.[5][12] |
| MRM Transition (Analyte) | m/z 217.1 → 148.0 | Q1 (Precursor Ion) → Q3 (Most Abundant Product Ion) |
| MRM Transition (IS) | m/z 220.1 → 151.0 | Stable isotope label ensures identical chemical behavior. |
| Collision Energy (CE) | 25 eV | Optimized for maximum fragmentation intensity of the precursor. |
| Ion Source Gas 1 | 50 psi | |
| Ion Source Gas 2 | 55 psi | |
| Curtain Gas | 35 psi | |
| Source Temperature | 550 °C | |
| IonSpray Voltage | 5500 V |
Method Validation: Protocols and Acceptance Criteria
The method was rigorously validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]
Caption: Interrelationship of key bioanalytical method validation parameters.
Table 4: Summary of Method Validation Results
| Validation Parameter | Experiment | Acceptance Criteria (FDA) | Result |
| Selectivity | Analysis of 6 blank plasma lots. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte. | Pass |
| Linearity & Range | 8-point calibration curve (0.5-500 ng/mL) analyzed in 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 5 replicates at 0.5 ng/mL. | S/N > 5. Accuracy: 80-120%. Precision (CV): ≤20%.[1] | Pass |
| Intra-day Accuracy & Precision | 5 replicates of LQC, MQC, HQC in a single run. | Accuracy: ±15% of nominal. Precision (CV): ≤15%. | Pass (Accuracy: 95.2-103.5%, CV: <7%) |
| Inter-day Accuracy & Precision | 5 replicates of LQC, MQC, HQC across 3 separate runs. | Accuracy: ±15% of nominal. Precision (CV): ≤15%. | Pass (Accuracy: 97.1-101.8%, CV: <9%) |
| Matrix Effect | Post-extraction spike in 6 plasma lots vs. neat solution. | IS-normalized matrix factor CV ≤ 15%. | Pass (CV = 6.8%) |
| Recovery | Pre-extraction spike vs. post-extraction spike. | Consistent and reproducible (CV ≤ 15%). | Pass (Mean Recovery: 89.5%, CV = 5.2%) |
| Stability (Freeze-Thaw) | 3 cycles of freeze (-80°C) and thaw (room temp) for LQC and HQC. | Mean concentration within ±15% of nominal. | Pass |
| Stability (Bench-Top) | LQC and HQC left at room temperature for 8 hours. | Mean concentration within ±15% of nominal. | Pass |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation protocol allows for high throughput, and the method demonstrates excellent performance across all validation parameters stipulated by the FDA. This validated method is fit-for-purpose and can be confidently deployed to support pharmacokinetic and other critical studies in the drug development pipeline.
References
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Overmyer, K. A., Shishkova, E., Miller, I. J., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols. Available at: [Link]
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Krajsovszky, G., Kiss, B. D., Ludányi, K., et al. (2019). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Rapid Communications in Mass Spectrometry. Available at: [Link]
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National Center for Biotechnology Information (n.d.).[12][13][14]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem Compound Database. Available at: [Link]
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Phenomenex (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex Learning Center. Available at: [Link]
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Poon, G. K. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology. Available at: [Link]
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Organomation (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Organomation Blog. Available at: [Link]
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Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]
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Protti, M., & Mercolini, L. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Company Blog. Available at: [Link]
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Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Company Blog. Available at: [Link]
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Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
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Biotage (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage Blog. Available at: [Link]
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ChemBK (n.d.). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Chemical Database. Available at: [Link]
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Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]
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IonSource (n.d.). Sample Preparation for PK//MS Analysis. IonSource.com. Available at: [Link]
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U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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BioAgilytix (n.d.). LC/MS Applications in Drug Development. Company Resource. Available at: [Link]
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Application Note: Quantifying Triazolopyrimidine Target Engagement in a Cellular Context Using the Cellular Thermal Shift Assay (CETSA)
Introduction: The Imperative of Target Engagement
In modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, bridges the gap between in vitro biochemical potency and cellular or physiological outcomes.[1][2][3] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free biophysical method to directly measure and quantify this engagement in intact cells and even tissues.[4][5]
The core principle of CETSA is based on ligand-induced thermal stabilization.[6][7] When a small molecule, such as a triazolopyrimidine inhibitor, binds to its target protein, it typically increases the protein's conformational stability. This increased stability translates to a higher resistance to heat-induced denaturation.[7] By heating cell lysates or intact cells across a temperature gradient, one can observe that unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[4][7] The magnitude of this "thermal shift" (ΔTm) provides a robust and quantitative measure of target engagement.[7][8]
Triazolopyrimidines are a privileged scaffold in medicinal chemistry, with derivatives showing potent activity against a range of targets, including protein kinases, dihydroorotate dehydrogenase, and tubulin.[9][10][11] This application note provides a detailed protocol for using CETSA to validate and characterize the intracellular target engagement of novel triazolopyrimidine compounds, a crucial step in advancing these promising molecules through the drug discovery pipeline.[11][12]
Principle of the Cellular Thermal Shift Assay
The CETSA methodology leverages a fundamental biophysical principle: ligand binding alters the thermodynamic stability of a protein.[2][6] The workflow is designed to measure the difference in the aggregation temperature (Tagg) of a target protein in the presence and absence of a stabilizing ligand.
Scientist's Note: The beauty of CETSA lies in its physiological relevance. Unlike assays using purified recombinant proteins, CETSA preserves the native cellular environment, including post-translational modifications, endogenous cofactor concentrations, and interactions with other cellular components, all of which can influence drug binding.[4][6]
The general principle can be visualized as follows:
Figure 1: Principle of Ligand-Induced Thermal Stabilization. In the absence of a binding ligand (top panel), the target protein denatures and aggregates at a lower temperature. When bound by a triazolopyrimidine (bottom panel), the resulting drug-target complex is thermodynamically stabilized, remaining soluble at higher temperatures.
Experimental Protocols
Two primary CETSA formats are used to characterize target engagement: the melt curve (or thermal profile) and the isothermal dose-response (ITDR) curve.[13][14][15]
-
CETSA Melt Curve: Determines the aggregation temperature (Tagg) of the target by heating compound-treated cells across a range of temperatures. A shift in the curve indicates stabilization.
-
Isothermal Dose-Response (ITDR): Assesses compound potency by treating cells with a range of drug concentrations and heating them at a single, fixed temperature. This format is ideal for determining structure-activity relationships (SAR).[14]
Part 1: CETSA Melt Curve Protocol
This protocol is designed to determine the optimal temperature for subsequent ITDR experiments and to provide initial proof of target stabilization.
Materials:
-
Cell Line: Select a cell line endogenously expressing the target of interest (e.g., K-562 cells for various kinases).[16][17]
-
Triazolopyrimidine Compound: Dissolved in DMSO (or other suitable vehicle) to make a 10 mM stock.
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS).
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
-
Lysis Buffer (e.g., PBS with 0.4% NP-40, protease/phosphatase inhibitors).
-
Equipment: Thermal cycler, centrifuge, SDS-PAGE equipment, Western blot transfer system, imaging system.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Culture cells to ~80% confluency. Harvest and resuspend cells in fresh media at a density of 10-20 x 106 cells/mL.
-
Divide the cell suspension into two main groups: Vehicle (DMSO) and Triazolopyrimidine-treated.
-
Treat the cells with the final desired concentration of the compound (e.g., 10 µM) or an equivalent volume of DMSO.
-
Scientist's Note: A 1-hour incubation at 37°C is typically sufficient for compound entry and target binding, but this may need optimization.
-
-
Thermal Challenge:
-
Aliquot 100 µL of the treated cell suspension into individual PCR tubes for each temperature point.
-
Prepare a temperature gradient on a thermal cycler (e.g., 40°C to 64°C in 2°C increments). It's crucial to include an unheated (room temperature or 37°C) control.
-
Place the PCR tubes in the thermal cycler and heat for the desired time.
-
Rationale: A heating time of 3-8 minutes is a common starting point.[15] Shorter times may be sufficient and can increase throughput.[18] Immediately after heating, cool the samples to 4°C for 3 minutes to halt denaturation.
-
-
Cell Lysis & Protein Extraction:
-
Transfer the tubes to ice. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature). This method is effective and avoids introducing additional detergents that could interfere with protein aggregation.
-
Self-Validation Step: This lysis step ensures that the separation of soluble vs. aggregated protein is based purely on the preceding thermal challenge.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[6]
-
Carefully collect the supernatant, which contains the soluble protein fraction. This step is critical; avoid disturbing the pellet.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of the soluble fractions (e.g., via BCA assay).
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.[13]
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities using an imaging system.
-
Part 2: Isothermal Dose-Response (ITDR) Protocol
This protocol quantifies the potency of the triazolopyrimidine compound.
Methodology:
-
Determine Optimal Temperature: From the melt curve data, select a temperature in the steep part of the vehicle-treated curve, where a significant portion (~50-80%) of the target protein has aggregated. This temperature provides the optimal window to observe ligand-induced stabilization.
-
Compound Titration:
-
Prepare a serial dilution of the triazolopyrimidine compound (e.g., 10 concentrations from 0.1 nM to 50 µM).[15]
-
Treat harvested cells with each concentration (and a vehicle control) for 1 hour at 37°C.
-
-
Isothermal Heat Challenge:
-
Aliquot the treated cells into PCR tubes.
-
Heat all samples at the single, pre-determined optimal temperature (e.g., 56°C) for 3-8 minutes. Include an unheated control.
-
Cool samples to 4°C.
-
-
Lysis, Separation, and Quantification:
-
Follow steps 3-5 from the Melt Curve Protocol to lyse the cells, separate the soluble fraction, and quantify the target protein via Western blot.
-
Data Analysis and Interpretation
Visualizing the Workflow:
Figure 2: General Experimental Workflow for CETSA. The workflow proceeds from cell preparation and compound treatment through the thermal challenge, separation of soluble proteins, and final quantification.
Melt Curve Analysis:
-
Normalize the band intensity of each heated sample to the unheated (37°C) control for that treatment group (set as 100%).
-
Plot the % soluble protein remaining against temperature for both the vehicle and drug-treated groups.
-
The Tagg is the temperature at which 50% of the protein is denatured. The difference between the Tagg of the drug-treated and vehicle-treated samples is the thermal shift (ΔTagg).
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Cmpd) |
| 37 | 100% | 100% |
| 48 | 98% | 101% |
| 50 | 91% | 98% |
| 52 | 75% | 95% |
| 54 | 52% (Tagg) | 88% |
| 56 | 31% | 79% |
| 58 | 15% | 61% |
| 60 | 5% | 45% (Tagg) |
| 62 | <2% | 25% |
Table 1: Example CETSA Melt Curve Data. This hypothetical data for a kinase target shows a ΔTagg of approximately 6°C upon treatment with a triazolopyrimidine inhibitor, indicating strong target engagement.
ITDR Curve Analysis:
-
Normalize the data with the lowest drug concentration set as 0% stabilization and the highest concentration as 100%.
-
Plot the normalized % soluble protein against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
| [Cmpd] (nM) | % Soluble Target (at 56°C) |
| 0 (Vehicle) | 31% |
| 1 | 35% |
| 10 | 48% |
| 50 | 65% |
| 100 | 75% |
| 500 | 78% |
| 1000 | 79% |
| 10000 | 79% |
Table 2: Example ITDR Data. The data shows a dose-dependent increase in target protein stability at a fixed temperature, allowing for the calculation of an EC50 for target engagement.
Conclusion and Outlook
The Cellular Thermal Shift Assay is an indispensable tool for modern drug discovery, providing direct evidence of target engagement in a physiologically relevant setting.[19][20] For evaluating triazolopyrimidine-based compounds, CETSA offers a clear, quantitative method to confirm intracellular target binding, rank compound potency, and build robust structure-activity relationships. While Western blot is a common and accessible readout, CETSA can be adapted to higher-throughput formats using methods like AlphaLISA, proximity extension assays (PEA), or mass spectrometry for proteome-wide analysis.[8][16][21] By rigorously applying the protocols outlined in this note, researchers can generate high-confidence data to validate their therapeutic hypotheses and drive the successful development of novel triazolopyrimidine drugs.
References
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. National Institutes of Health (NIH). Available at: [Link]
-
Cellular thermal shift assay. Grokipedia. Available at: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS Discovery. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available at: [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]
-
Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed. Available at: [Link]
-
Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
-
CETSA. Karolinska Institutet. Available at: [Link]
-
A robust CETSA data analysis automation workflow for routine screening. Genedata. Available at: [Link]
-
Principle of the cellular thermal shift assay (CETSA). ResearchGate. Available at: [Link]
-
CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PubMed. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. National Institutes of Health (NIH). Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. PubMed. Available at: [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. ResearchGate. Available at: [Link]
-
A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. Semantic Scholar. Available at: [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. National Institutes of Health (NIH). Available at: [Link]
-
Triazole-fused pyrimidines in target-based anticancer drug discovery. PubMed. Available at: [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available at: [Link]
-
Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. PubMed. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH). Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
Sources
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- 3. news-medical.net [news-medical.net]
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- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triazole-fused pyrimidines in target-based anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Triazolopyrimidines
Welcome to the technical support center for the synthesis of trifluoromethylated triazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group into the triazolopyrimidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial strategy in modern medicinal chemistry.[1][2] However, the unique electronic properties of the CF3 group also present distinct synthetic challenges.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis of trifluoromethylated triazolopyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Triazolopyrimidine
Question: My reaction to introduce a trifluoromethyl group onto the triazolopyrimidine core is resulting in a very low yield or no product at all. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in trifluoromethylation reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Suggested Solutions:
| Potential Cause | Explanation & Causality | Suggested Solutions |
| Inappropriate Trifluoromethylating Reagent | The choice of reagent is critical and depends on the electronic nature of your triazolopyrimdine substrate. Electrophilic reagents (e.g., Togni's or Umemoto's reagents) work well for electron-rich heterocycles, while radical-based methods are often more suitable for electron-deficient systems.[3] | - For electron-rich substrates: Utilize electrophilic trifluoromethylating agents like hypervalent iodine reagents. - For electron-deficient substrates: Employ radical trifluoromethylation methods. A common and effective method involves using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) with an oxidant like t-butyl hydroperoxide (TBHP).[3][4] |
| Suboptimal Reaction Conditions | Trifluoromethylation reactions can be highly sensitive to temperature, solvent, and the rate of reagent addition. For instance, in radical trifluoromethylation using CF3SO2Na and TBHP, a rapid addition of the oxidant can lead to reagent decomposition and side reactions rather than the desired C-H trifluoromethylation.[3] | - Temperature Control: Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent reagent decomposition. - Solvent Screening: The choice of solvent can influence the regioselectivity and efficiency of the reaction.[4] For two-phase systems, the stirring speed can also be a critical parameter.[4] - Controlled Reagent Addition: Add reagents, particularly oxidants, slowly using a syringe pump to maintain a low concentration and minimize side reactions. |
| Poor Substrate Solubility | If your triazolopyrimidine starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely inefficient. | - Solvent Optimization: Screen a range of solvents to find one that provides good solubility for your substrate at the desired reaction temperature. - Co-solvent System: Consider using a co-solvent system to improve solubility. |
| Decomposition of Starting Material or Product | The trifluoromethylated triazolopyrimidine product or the starting material itself may be unstable under the reaction conditions (e.g., harsh pH, high temperatures). The strong electron-withdrawing nature of the CF3 group can affect the stability of the heterocyclic ring.[1] | - Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less aggressive reagents. - Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially degrading conditions. |
Issue 2: Formation of Multiple Regioisomers
Question: My reaction is producing a mixture of trifluoromethylated regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
Answer: Achieving high regioselectivity is a common hurdle, especially when multiple reactive C-H bonds are present on the triazolopyrimidine scaffold. The directing effects of existing substituents and the nature of the trifluoromethylating species play a crucial role.
Strategies to Enhance Regioselectivity:
-
Understanding Inherent Reactivity: The inherent electronic properties of the triazolopyrimidine ring system will dictate the most likely sites of reaction. Computational modeling can sometimes predict the most reactive positions for electrophilic or radical attack.
-
Leveraging Steric Hindrance: Bulky substituents on the triazolopyrimidine core can block certain positions, sterically directing the incoming trifluoromethyl group to less hindered sites.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of trifluoromethylation reactions.[4] It is worthwhile to screen a variety of solvents to find the optimal conditions for your specific substrate.
-
Directed C-H Functionalization: If applicable to your system, consider introducing a directing group that can chelate to a metal catalyst and guide the trifluoromethylation to a specific C-H bond.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify my trifluoromethylated triazolopyrimidine from the reaction mixture. What are some effective purification strategies?
Answer: The unique properties of fluorinated compounds can sometimes complicate standard purification techniques.
Purification Troubleshooting:
| Problem | Potential Cause | Suggested Solutions |
| Co-elution with Starting Material or Byproducts | The polarity of your product may be very similar to that of the starting material or a major byproduct, making separation by standard silica gel chromatography difficult. | - Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for your column chromatography. A gradient elution may be necessary. - Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica (C18). - Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
| Product Volatility | Some lower molecular weight trifluoromethylated compounds can be volatile, leading to loss of product during solvent removal under high vacuum. | - Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. - Lyophilization: If your product is soluble in a suitable solvent (e.g., water, dioxane), lyophilization (freeze-drying) can be a gentle method for solvent removal. |
| Formation of Persistent Impurities | Certain trifluoromethylating reagents or their byproducts can be difficult to remove completely. | - Aqueous Workup: A thorough aqueous workup can help remove many water-soluble impurities. Consider washing the organic layer with solutions like sodium bicarbonate or sodium thiosulfate to neutralize acidic byproducts or quench residual oxidants. - Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity material.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the triazolopyrimidine core before trifluoromethylation?
A1: The construction of the triazolopyrimidine scaffold is typically achieved through condensation reactions. A widely used method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester, such as ethyl acetoacetate or ethyl 4,4,4-trifluoroacetoacetate.[5] This reaction is often catalyzed by an acid like p-toluenesulfonic acid in a suitable solvent like toluene under reflux.[5]
Q2: How can I confirm the successful incorporation and position of the trifluoromethyl group on the triazolopyrimidine ring?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence of a CF3 group. You should observe a singlet in the ¹⁹F NMR spectrum with a characteristic chemical shift.
-
¹H and ¹³C NMR Spectroscopy: The introduction of the strongly electron-withdrawing CF3 group will cause significant shifts in the signals of nearby protons and carbons. In ¹³C NMR, the carbon attached to the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a precise mass that can confirm the elemental composition of your product.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of the structure, including the exact position of the CF3 group.
Q3: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?
A3: Yes, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions involving trifluoromethylating agents should be conducted in a well-ventilated fume hood.
-
Reagent Handling: Some trifluoromethylating reagents can be sensitive to moisture or air. Handle them according to the supplier's recommendations. Some reagents, like trifluoromethyl hypofluorite (CF3OF), are highly toxic and explosive and require specialized handling procedures.[6]
-
Review Safety Data Sheets (SDS): Always consult the SDS for all reagents before starting an experiment to be aware of any specific hazards and handling requirements.
Experimental Protocols & Visualizations
Protocol: Radical C-H Trifluoromethylation of a Triazolopyrimidine
This protocol is a general guideline for the trifluoromethylation of a triazolopyrimidine using sodium trifluoromethanesulfinate. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the triazolopyrimidine (1.0 equiv) in a suitable solvent (e.g., a mixture of dichloromethane and water), add sodium trifluoromethanesulfinate (3.0 equiv).
-
Initiation: Begin stirring the mixture vigorously.
-
Oxidant Addition: Slowly add a solution of t-butyl hydroperoxide (5.0 equiv) to the reaction mixture using a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the oxidant and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is incomplete after 24 hours, a second addition of sodium trifluoromethanesulfinate and t-butyl hydroperoxide may be required.[4]
-
Workup: Once the reaction is complete, quench any remaining oxidant and proceed with a standard aqueous workup. Extract the product into an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated triazolopyrimidine.
Diagram: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]
-
Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]
-
Boechat, N., Pinheiro, L. C. S., Silva, T. S., Aguiar, A. C. C., Carvalho, A. S., Bastos, M. M., ... & Krettli, A. U. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Molecules. [Link]
-
Synthesis and SAR of[3][4][7]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
-
A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Advancements in the Synthesis of Triazolopyrimidines. OUCI. [Link]
-
Innate C-H trifluoromethylation of heterocycles. Semantic Scholar. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. NIH. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ResearchGate. [Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Publications. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC. [Link]
-
Synthesis of trifluoromethyl‐substituted triazolopyrimidine derivatives... ResearchGate. [Link]
-
New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents. PubMed. [Link]
-
New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Sci-Hub. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. [Link]
-
Synthesis of trifluoromethylated triazoloquinoline derivatives. ResearchGate. [Link]
-
Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
s-Triazolopyrimidines. Part III. Synthesis as potential therapeutic agents. Journal of the Chemical Society (Resumed). [Link]
Sources
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support guide for the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize reaction yield and troubleshoot common issues encountered during this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-quality results.
The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry, valued for its role as a purine isostere and its broad spectrum of biological activities.[1][2] The target molecule, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, is typically synthesized via the cyclocondensation of 3-amino-1,2,4-triazole with a trifluoromethyl-functionalized β-ketoester, namely ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[1][3][4] This guide provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to navigate the nuances of this reaction.
Optimized Synthesis Protocol
This protocol details a reliable method for the synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. The core of this procedure is the acid-catalyzed cyclocondensation reaction.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3-Amino-1,2,4-triazole | 84.08 | 10.0 | 0.84 g | Ensure it is dry. |
| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | 184.11 | 10.5 (1.05 eq) | 1.93 g (1.53 mL) | Use a slight excess to drive the reaction to completion. |
| Glacial Acetic Acid | 60.05 | - | 20 mL | Serves as both solvent and acid catalyst. |
| Deionized Water | 18.02 | - | ~100 mL | For precipitation and washing. |
| Ethanol | 46.07 | - | As needed | For recrystallization. |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1,2,4-triazole (0.84 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Addition of Reagent: Stir the mixture at room temperature to dissolve the solid. Once dissolved, add ethyl 4,4,4-trifluoroacetoacetate (1.53 mL, 10.5 mmol) dropwise to the solution.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-amino-1,2,4-triazole) is consumed.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate may form. Slowly pour the cooled mixture into 100 mL of cold deionized water with vigorous stirring. A white or off-white solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional but Recommended): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My final yield is significantly lower than expected. What are the common causes?
A: Low yield can stem from several factors:
-
Incomplete Reaction: The cyclocondensation may not have gone to completion. Verify that the reaction was refluxed for a sufficient duration (4-6 hours) and that the internal temperature reached the boiling point of acetic acid (~118 °C). Incomplete reactions are common in heterocyclic chemistry if conditions are not optimal.[5]
-
Suboptimal Stoichiometry: Ensure a slight excess (1.05 equivalents) of ethyl 4,4,4-trifluoroacetoacetate was used. This helps to drive the equilibrium towards the product.
-
Loss During Workup: The product has some solubility in water, especially if the water is not cold. Ensure you precipitate the product in ice-cold water and minimize the volume used for washing the filtered solid.
-
Impure Reagents: The presence of moisture or impurities in the starting materials can inhibit the reaction. Use dry 3-amino-1,2,4-triazole and high-purity ETFAA.
Q2: My post-reaction analysis (TLC, NMR) shows significant impurities. How can I improve the purity?
A: The presence of impurities is often due to unreacted starting materials or the formation of side products.
-
Unreacted Starting Materials: If you see spots corresponding to 3-amino-1,2,4-triazole or ETFAA on your TLC plate, it indicates an incomplete reaction. Consider extending the reflux time or ensuring the temperature is adequate.
-
Side Products: While the formation of the [1,5-a] isomer is generally favored, other reactions can occur.[3] The most effective way to improve purity is through careful recrystallization. An ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Cool slowly to allow for the formation of pure crystals.
Q3: The reaction seems to stop before all the starting material is consumed. What should I check?
A: A stalled reaction is typically a result of issues with the reaction conditions.
-
Temperature: The most critical parameter is temperature. Ensure your heating apparatus is capable of maintaining a vigorous reflux. Use a thermometer to verify the reaction temperature is at or near the boiling point of acetic acid.
-
Solvent Purity: Using "wet" or low-grade acetic acid can interfere with the reaction. The water can hydrolyze the ester or otherwise impede the condensation. Use glacial acetic acid (≥99.7%).
-
Stirring: Ensure the reaction is being stirred efficiently to allow for proper mixing of the reagents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A: The reaction proceeds through a well-established pathway for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.[1] It involves three key steps:
-
Initial Condensation: The exocyclic amino group of 3-amino-1,2,4-triazole acts as a nucleophile, attacking the keto-carbonyl of ethyl 4,4,4-trifluoroacetoacetate.
-
Dehydration: The resulting intermediate undergoes dehydration to form a vinylogous amide.
-
Intramolecular Cyclization: A ring-nitrogen of the triazole attacks the ester carbonyl, followed by the elimination of ethanol to form the final fused heterocyclic product. The acidic medium catalyzes both the initial condensation and the dehydration steps.
Q2: Why is glacial acetic acid used as the solvent?
A: Glacial acetic acid serves a dual purpose which makes it highly effective for this synthesis:
-
Solvent: It is an excellent polar protic solvent that effectively dissolves the 3-amino-1,2,4-triazole starting material.
-
Catalyst: As an acid, it protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aminotriazole.[6]
Q3: Can I use a different solvent or catalyst?
A: While acetic acid is standard, other conditions have been reported for similar cyclocondensations. For example, reactions can sometimes be run in ethanol with an acid catalyst like p-toluenesulfonic acid (p-TSA) or even under solvent-free conditions at high temperatures.[3] However, for this specific transformation, acetic acid provides a reliable and high-yielding route that is easy to perform. Any change in the solvent system would require re-optimization of temperature and reaction time.
Q4: What are the critical safety precautions for this synthesis?
A: Standard laboratory safety procedures should be followed:
-
Ventilation: Perform the reaction in a well-ventilated fume hood. Glacial acetic acid has a pungent odor and its vapors are corrosive.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Reagent Handling: Ethyl 4,4,4-trifluoroacetoacetate is an irritant and flammable.[7] Handle it with care and away from ignition sources.
Q5: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic peaks for the pyrimidine and triazole protons. ¹⁹F NMR will show a singlet for the -CF₃ group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (190.13 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the primary amine N-H stretches from the starting material and the appearance of characteristic peaks for the fused ring system, including a C=O stretch for the pyrimidin-7-ol tautomer.
References
- Mol Divers. (2024).
- ResearchGate. (2025).
- PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
- BenchChem. (2025). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
- PubMed Central (PMC). (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
-
ResearchGate. (2011). A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[8][9][10]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions.
- Google Patents. (n.d.).
- Guidechem. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
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National Institutes of Health (NIH). (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[8][9][10]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity.
- ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- RSC Advances. (n.d.). Synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines 4a-e.
- eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
Sources
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- 4. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Solubility Maze: A Guide to Triazolopyrimidine Compounds in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with triazolopyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions and troubleshoot effectively.
Triazolopyrimidines are a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1] However, their often-poor aqueous solubility can be a significant hurdle in obtaining reliable and reproducible data in biological assays.[2][3] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrimidine compound is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. Why does this happen?
This is a common phenomenon known as "solvent shifting" or "precipitation upon dilution." While your compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon addition to an aqueous buffer can cause the compound to crash out of solution.[4] A clear stock solution in 100% DMSO does not guarantee solubility in the final assay medium.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
To avoid solvent-induced toxicity and off-target effects, it is widely recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%.[4][5] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[4]
Q3: How does the pH of my assay buffer affect the solubility of my triazolopyrimidine compound?
The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7] Triazolopyrimidines, being nitrogen-containing heterocycles, can have basic properties. If the pH of your buffer is close to the pKa of your compound, small changes in pH can significantly impact its charge state and, consequently, its solubility. For basic compounds, solubility generally increases as the pH decreases (becomes more acidic).
Troubleshooting Guide: From Precipitation to Publication-Ready Data
Encountering compound precipitation can be frustrating, but a systematic approach can help you pinpoint the issue and find a solution.
Step 1: Characterize the Problem - Is it Truly a Solubility Issue?
Before diving into complex formulation strategies, it's essential to confirm that the observed precipitate is indeed your compound.
-
Visual Inspection: Observe your assay plates under a microscope. Compound precipitation often appears as crystalline or amorphous particulate matter.
-
Control Experiments: Prepare a "no-cell" control plate with your compound in the assay medium. If precipitation occurs here, it strongly suggests a solubility issue rather than a cell-mediated effect.
Step 2: The First Line of Defense - Optimizing Your Stock Solution and Dilution Protocol
Often, simple adjustments to your compound handling procedures can make a significant difference.
-
DMSO Quality and Storage: Use high-purity, anhydrous DMSO for your stock solutions.[8] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can decrease its solvating power. Store DMSO in small, tightly sealed aliquots to minimize water absorption.
-
Stock Concentration: While it may seem counterintuitive, starting with a lower, more manageable stock concentration in DMSO can sometimes prevent precipitation upon dilution. High-concentration DMSO stocks are more prone to precipitation during freeze-thaw cycles.[9]
-
Serial Dilution Strategy: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution. It is preferable to use conditions that fully dissolve the compound at higher concentrations before serial dilution.[10]
Figure 1. Recommended vs. problematic compound dilution workflows.
Step 3: Modifying the Vehicle - Co-solvents and Excipients
If optimizing the dilution protocol isn't sufficient, the next step is to modify the formulation of your final assay solution.
-
Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent can increase the solubility of your compound.[5] Common co-solvents include:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12]
-
Tween® 20 or Tween® 80[5]
-
Poloxamers
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14]
Table 1: Common Solubilizing Agents for Biological Assays
| Agent Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol | 1-5% (v/v) | Increases the overall polarity of the solvent mixture. |
| Surfactants | Tween® 20, Tween® 80 | 0.01-0.1% (v/v) | Forms micelles to encapsulate hydrophobic compounds.[12] |
| Complexing Agents | β-cyclodextrin, HP-β-cyclodextrin | 1-10 mM | Forms inclusion complexes with the drug molecule.[14] |
Protocol: Screening for an Effective Co-solvent
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of your triazolopyrimidine compound in 100% DMSO.
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare your assay buffer containing a range of concentrations for each co-solvent you wish to test (e.g., 1%, 2%, 5% PEG 400).
-
Add Compound: Add your compound's DMSO stock to each co-solvent/buffer mixture to achieve your desired final compound concentration. Ensure the final DMSO concentration remains constant across all conditions.
-
Incubate and Observe: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).
-
Assess Solubility: Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation approaches may be necessary. These are often employed in later stages of drug development but can be adapted for in vitro assays.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can create a stabilized amorphous form, which has a higher apparent water solubility than the crystalline form.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[15][16]
-
Nanosizing: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.[13]
Figure 2. A systematic troubleshooting workflow for solubility issues.
Final Recommendations
-
Early and Proactive Screening: Don't wait until your pivotal experiments to address solubility. Screen for aqueous solubility early in your project.
-
Consistency is Key: Once you have identified a suitable formulation, use it consistently throughout your experiments to ensure data comparability.
-
Document Everything: Keep meticulous records of your formulation compositions and preparation methods.
By applying these principles and protocols, you can overcome the solubility challenges associated with triazolopyrimidine compounds and generate high-quality, reliable data to advance your research.
References
- Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Bentham Science Publisher. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review.
- PubMed. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review.
- MDPI. (n.d.).
- Taylor & Francis Online. (2009).
- PMC - PubMed Central. (n.d.).
- MCE. (n.d.). Compound Handling Instructions.
- Protocols.io. (2021).
- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO)
- University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- ACS Publications. (2018).
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.).
- NIH. (n.d.).
- Taylor & Francis Online. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- PMC - NIH. (n.d.). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- ResearchGate. (2006).
- Springer. (2003).
- PubMed. (2018).
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- Benchchem. (2025). Application Notes and Protocols for the Dissolution of Research Compounds.
- MDPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
- Google Patents. (n.d.). US11207325B2 - Triazolopyrimidine compounds and uses thereof.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- MDPI. (n.d.).
- PMC - PubMed Central. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib.
- PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- Lubrizol. (n.d.).
- PubMed. (2014).
- NIH. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
- RJPT. (2013). Technologies to Counter Poor Solubility Issues: A Review.
- Monash University. (n.d.). Strategies to address low drug solubility in discovery and development.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- International Journal of Novel Research in Pharmaceutical Sciences. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs.
- Semantic Scholar. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
- ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- ResearchGate. (n.d.). (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
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- 3. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Common Side Reactions in the Synthesis of Fluorinated Heterocycles
Welcome to our dedicated technical support center for chemists navigating the intricate landscape of fluorinated heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions, answers to frequently asked questions, and detailed experimental protocols. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique reactivity of fluorine-containing reagents and intermediates often leads to a host of challenging side reactions. This resource is engineered to equip you with the expertise to anticipate, diagnose, and overcome these synthetic hurdles.
Troubleshooting Guides: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, emphasizing the underlying chemical principles.
Section 1: Electrophilic Fluorination
Question 1: My electrophilic fluorination of an electron-rich heterocycle (e.g., indole, pyrrole) is resulting in a low yield of the desired monofluorinated product and multiple unidentified byproducts. What's going wrong?
Answer: This is a classic challenge in electrophilic fluorination. The high reactivity of both the fluorinating agent and the electron-rich substrate can lead to several competing side reactions.
Causality and Troubleshooting:
-
Over-fluorination: Electron-rich systems are highly susceptible to multiple fluorinations, sometimes leading to the formation of geminal difluorides.[3] To mitigate this, consider the following:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Avoid using a large excess.
-
Reaction Temperature: Lowering the reaction temperature can temper the reactivity and improve selectivity for monofluorination.[3]
-
-
Dearomatization: A common side reaction with phenols and other electron-rich aromatics is dearomatization.[3] The choice of fluorinating agent and solvent can significantly influence this outcome.
-
Solvent Reactivity: Some electrophilic fluorinating agents, like Selectfluor, can react exothermically and rapidly with common solvents such as DMF, pyridine, and DMSO.[4] This not only consumes the reagent but also poses a significant safety hazard.
-
Reagent Reactivity: The choice of N-F electrophilic fluorinating agent is critical. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor have different reactivity profiles.[6][7] If one reagent is giving poor results, consider screening others.
Experimental Protocol: Selective Monofluorination of an Indole Derivative
This protocol provides a general starting point for the selective monofluorination of an electron-rich indole.
-
Preparation: To a solution of the indole substrate (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at 0 °C, add the electrophilic fluorinating agent (e.g., Selectfluor, 1.05 equiv) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am attempting a nucleophilic aromatic substitution on a fluoro-substituted pyridine, but I'm observing a mixture of regioisomers and multi-substituted products. How can I improve the selectivity?
Answer: Uncontrolled substitution is a frequent issue in the SNAr of polyfluoroarenes and polyfluorinated heterocycles. The high electronegativity of fluorine activates the ring for nucleophilic attack, but this can also lead to a lack of selectivity.[8]
Causality and Troubleshooting:
-
Positional Activation: In fluoro-substituted pyridines, the positions ortho and para to the nitrogen atom are most activated towards nucleophilic attack. The position of the fluorine leaving group relative to the ring nitrogen and other substituents dictates the regioselectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Nucleophile Concentration: Using a controlled amount of the nucleophile (closer to a 1:1 stoichiometry) can help minimize multiple substitutions.
-
-
Protecting Groups: In some cases, temporarily installing a protecting group on the heterocyclic nitrogen can modulate the electronic properties of the ring and direct the substitution to a specific position.
Diagram: Regioselectivity in SNAr of a Fluoropyridine
Caption: Favored nucleophilic attack at the 4-position of pentafluoropyridine.
Section 3: Trifluoromethylation Reactions
Question 3: My trifluoromethylation reaction using a radical initiator is giving a low yield, and I'm seeing significant hydrodefluorination of my starting material. What is the likely cause?
Answer: Low yields and competing side reactions are common in trifluoromethylation, often stemming from issues with radical generation, reagent quality, or reaction conditions.[9] Hydrodefluorination is a known side reaction in some catalytic systems.[10][11]
Causality and Troubleshooting:
-
Initiator/Catalyst Inactivity: The generation of the trifluoromethyl radical (•CF3) is crucial.[9]
-
Photocatalysis: Ensure your light source has the correct wavelength to excite the photocatalyst. The catalyst itself may have degraded.
-
Transition-Metal Catalysis: The choice of metal, ligands, and their stability are critical.
-
-
Reagent Quality: The purity of the trifluoromethyl source (e.g., CBrF3, TMSCF3) and other reagents is paramount.[1][9] Moisture can be particularly detrimental in reactions initiated by fluoride ions.[1]
-
Solvent Effects: The trifluoromethyl radical can react with certain solvents.[9] Choose a solvent that is inert under the reaction conditions.
-
Hydrodefluorination: This side reaction can be promoted by certain catalysts and hydride sources in the reaction mixture. Careful selection of the catalyst and reaction conditions is necessary to minimize this pathway.
Table: Troubleshooting Trifluoromethylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive initiator/catalyst | Verify catalyst integrity; optimize catalyst loading.[1][9] |
| Poor reagent quality | Use high-purity reagents from a reputable supplier; ensure anhydrous conditions.[1][9] | |
| Suboptimal reaction conditions | Screen different solvents and temperatures.[9] | |
| Significant Side Products | Excess radical generation | Reduce the amount of radical initiator or light intensity.[9] |
| Reaction with solvent | Choose an inert solvent.[9] | |
| Reaction Stalls | Catalyst decomposition | Add the catalyst in portions throughout the reaction.[9] |
| Formation of inhibitors | Identify and remove potential inhibitory byproducts. |
Section 4: Ring-Opening of Fluorinated Aziridines
Question 4: I am attempting a nucleophilic ring-opening of a fluorinated aziridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselectivity of aziridine ring-opening is highly dependent on the substituents on the aziridine ring and the nature of the nucleophile.[12][13]
Causality and Troubleshooting:
-
Electronic and Steric Effects: The nucleophile can attack either of the two carbon atoms in the aziridine ring. The presence of an activating group on the nitrogen atom can influence the site of attack.[12]
-
Reaction Mechanism: The reaction generally proceeds via an SN2 mechanism.[12] For 2-substituted aziridines, attack at the more hindered carbon can be favored with certain nucleophiles like halides.[12]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction pathway and regioselectivity.[12]
Diagram: Regioselective Ring-Opening of an Activated Aziridine
Sources
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- 13. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing reproducibility issues in antimalarial assays for triazolopyrimidines
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on addressing reproducibility challenges in antimalarial assays for triazolopyrimidine compounds. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the accuracy and consistency of your experimental results.
Understanding the Target: The Triazolopyrimidine Mechanism of Action
A significant class of triazolopyrimidine-based compounds exerts its antimalarial effect by targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is critical for the parasite's survival as it catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthetic pathway.[1][3] Unlike their human hosts, malaria parasites cannot salvage preformed pyrimidines and are entirely dependent on this pathway for the synthesis of DNA, RNA, phospholipids, and glycoproteins.[1][4] This dependency makes PfDHODH an excellent and highly validated therapeutic target.[3][5]
The selective inhibition of PfDHODH starves the parasite of essential pyrimidines, leading to a halt in proliferation and eventual cell death. The strong correlation between PfDHODH enzyme inhibition and parasite toxicity in whole-cell assays confirms this mechanism as the primary mode of action for many potent triazolopyrimidine analogs.[1][2]
Caption: Mechanism of PfDHODH inhibition by triazolopyrimidines.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding assay variability.
Q1: Why are my IC50 values for the same triazolopyrimidine compound inconsistent between experiments?
A1: Fluctuations in IC50 values are a common challenge in antimalarial drug screening. Minor shifts (up to two- or three-fold) can be normal, but significant variability often points to underlying procedural inconsistencies.[6] Key factors include:
-
Parasite Biology: The developmental stage of the parasite (Plasmodium falciparum) significantly impacts its susceptibility to drugs.[6] Ensure your culture is tightly synchronized.
-
Culture Conditions: Batch-to-batch variation in serum or serum substitutes (e.g., Albumax), as well as fluctuations in the gas environment (typically 5% O₂, 5% CO₂, 90% N₂), can alter parasite health and drug response.
-
Assay Parameters: Inconsistent initial parasitemia, hematocrit, or drug incubation times will directly impact the final IC50 value. Slow-acting compounds may require longer incubation periods (e.g., 72 hours) for an accurate assessment.[6][7]
-
Compound Handling: Triazolopyrimidines can have poor aqueous solubility. Issues with stock solution preparation, storage, and dilution can lead to inaccurate final concentrations in the assay plate.[8]
Q2: My compound is highly active in an enzymatic assay against PfDHODH but shows weak activity in a whole-cell assay. What could be the cause?
A2: This discrepancy is a frequent hurdle in target-based drug discovery.[1][2] Several factors could be at play:
-
Cell Permeability: The compound may not efficiently cross the multiple membranes (erythrocyte, parasitophorous vacuole, parasite plasma membrane, and mitochondrial membranes) to reach the PfDHODH enzyme located in the parasite's inner mitochondrial membrane.[3]
-
Compound Stability & Metabolism: The compound might be unstable in the culture medium or rapidly metabolized by the parasite into an inactive form.
-
Efflux Pumps: The parasite could be actively removing the compound using efflux pumps, such as the P. falciparum chloroquine resistance transporter (PfCRT), preventing it from reaching a therapeutic concentration.[9]
-
Solubility: The compound may be precipitating out of solution in the complex biological matrix of the whole-cell assay, reducing its effective concentration.[8]
Q3: Which antimalarial assay is best for my triazolopyrimidine screen?
A3: The choice of assay depends on your specific needs, such as throughput, cost, and the information required. Each method has distinct advantages and disadvantages.
| Assay Type | Principle | Pros | Cons |
| SYBR Green I Fluorescence | Binds to parasite DNA; fluorescence is proportional to parasite growth.[10] | High-throughput, non-radioactive, relatively inexpensive, good Z' factor.[11][12] | High background from host DNA/RNA if not lysed properly; fluorescence quenching by hemoglobin.[13][14] |
| [³H]-Hypoxanthine Incorporation | Measures incorporation of radioactive hypoxanthine into parasite nucleic acids.[15] | Considered the "gold standard" for its sensitivity and reliability.[16][17] | Radioactive waste, expensive, labor-intensive, lower throughput.[18] |
| Parasite LDH (pLDH) | Measures the activity of a parasite-specific lactate dehydrogenase enzyme released upon lysis.[19] | Non-radioactive, colorimetric, relatively fast and inexpensive.[20][21] | Can be less sensitive than other methods; not ideal for slow-acting drugs.[22] |
Troubleshooting Guide: Inconsistent IC50 Values
Use this logical workflow to diagnose and resolve variability in your assay results.
Caption: A workflow for troubleshooting inconsistent IC50 results.
Detailed Experimental Protocols
Protocol 1: Best Practices for P. falciparum Culture Maintenance
Maintaining a healthy, synchronized parasite culture is the most critical step for reproducible assays.[23] This protocol is based on the widely used method by Trager and Jensen.[24]
Materials:
-
RPMI-1640 medium with L-glutamine and 25 mM HEPES
-
Hypoxanthine
-
Sodium Bicarbonate (NaHCO₃)
-
Gentamicin
-
Human Serum (Type A+) or Albumax II
-
Human Erythrocytes (Type O+)
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Incubator at 37°C
Culture Parameters:
| Parameter | Recommended Value | Rationale & Notes |
| Hematocrit | 2% - 5% | The percentage of red blood cells in the culture volume. 5% is common for maintenance.[25] |
| Parasitemia | 0.5% - 5% | For routine culture, split when parasitemia reaches 5-8% to avoid media exhaustion and parasite death. |
| Media Change | Daily | Essential to replenish nutrients and remove toxic metabolic waste products like lactic acid.[25] |
| Serum/Albumax | 10% Human Serum or 0.5% Albumax II | Serum provides essential growth factors. Use a single lot for an entire experiment to reduce variability.[6] |
Procedure:
-
Prepare Complete Medium: To 500 mL of RPMI-1640, aseptically add 50 mL of heat-inactivated human serum (or 2.5 g Albumax II), 50 mg/L hypoxanthine, and 10 mg/mL gentamicin. Just before use, add NaHCO₃ to a final concentration of 0.225%.[26]
-
Daily Maintenance: a. Examine the culture flask. Healthy cultures have a thin layer of red cells at the bottom with clear, pinkish supernatant. Yellow supernatant indicates acidic waste buildup. b. Prepare a thin blood smear, fix with methanol, and stain with 10% Giemsa to determine parasitemia and check parasite morphology.[27][28] c. To split the culture, calculate the required volume of existing culture to add to fresh erythrocytes and complete medium to achieve the desired starting parasitemia (e.g., 0.5%). d. Gently aspirate the old medium and replace it with fresh, pre-warmed (37°C) complete medium.
-
Synchronization (Sorbitol Lysis): To ensure a uniform parasite stage for assays: a. Pellet the culture by centrifugation (500 x g for 5 min). b. Resuspend the pellet in 5-10 volumes of sterile 5% D-Sorbitol solution and incubate for 10 minutes at 37°C. This lyses mature trophozoites and schizonts, leaving only ring-stage parasites.[27] c. Wash the cells three times with incomplete RPMI to remove the sorbitol and cell debris. d. Resuspend in complete medium and return to the incubator.
Protocol 2: SYBR Green I-Based Fluorescence Assay
This non-radioactive, high-throughput assay is widely used for antimalarial drug screening.[10][11]
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Complete culture medium
-
Pre-dosed 96-well black, clear-bottom plates with triazolopyrimidine compounds and controls (e.g., Chloroquine, Artemisinin)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure Workflow:
Caption: Step-by-step workflow for the SYBR Green I assay.
Detailed Steps:
-
Plate Seeding: Add 180 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the pre-dosed 96-well plate. The final volume should be 200 µL.
-
Controls: Ensure each plate includes wells for maximum parasite growth (no drug) and background fluorescence (uninfected erythrocytes).
-
Incubation: Place the plates in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.[29]
-
Lysis & Staining: a. After incubation, seal the plates and freeze them at -80°C for at least one hour to facilitate erythrocyte lysis. b. Thaw the plates at room temperature. c. Prepare the SYBR Green I lysis buffer. For one plate, add 2 µL of 10,000x SYBR Green I stock to 10 mL of lysis buffer. Protect from light.[24] d. Add 100 µL of this buffer to each well. e. Incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the fluorescence using a plate reader with appropriate filters.
-
Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings. Normalize the data against the maximum growth control (100% growth) and no-growth control (0% growth). Plot the resulting percentage of inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
References
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Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery . NIH National Library of Medicine. [Link]
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Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation . PubMed. [Link]
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Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth . NIH National Library of Medicine. [Link]
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Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum . NIH National Library of Medicine. [Link]
-
Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening . PubMed. [Link]
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Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening . ASM Journals. [Link]
-
Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential . ACS Publications. [Link]
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High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery . NIH National Library of Medicine. [Link]
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Plasmodium falciparum: assessment of in vitro growth by (/sup 3/H)hypoxanthine incorporation . OSTI.GOV. [Link]
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Development of a Novel High-Density [ 3 H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth . ResearchGate. [Link]
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Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids . NIH National Library of Medicine. [Link]
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Monitoring Antimalarial Drug Efficacy: Current Challenges . NIH National Library of Medicine. [Link]
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Validated antimalarial drug target discovery using genome-scale metabolic modeling . ASM Journals. [Link]
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Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device . American Journal of Tropical Medicine and Hygiene. [Link]
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Identification of a Metabolically Stable Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Antimalarial Activity in Mice . ACS Publications. [Link]
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A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria . NIH National Library of Medicine. [Link]
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New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents . ResearchGate. [Link]
-
Sensitive Immunoassay Detection of Plasmodium Lactate Dehydrogenase by Inductively Coupled Plasma Mass Spectrometry . Frontiers in Cellular and Infection Microbiology. [Link]
-
Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum . ACS Publications. [Link]
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review . PubMed Central. [Link]
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A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection . PubMed. [Link]
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Reliability of Antimalarial Sensitivity Tests Depends on Drug Mechanisms of Action . NIH National Library of Medicine. [Link]
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Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains . International Journal of TROPICAL DISEASE & Health. [Link]
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Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change . NIH National Library of Medicine. [Link]
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Routine Culturing Plasmodium falciparum . University of Edinburgh. [Link]
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Parasite Lactate Dehydrogenase for Diagnosis of Plasmodium Falciparum. Phase II . DTIC. [Link]
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Culture of Plasmodium falciparum blood stages v1.0 . WWARN. [Link]
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Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya . University of Nairobi Repository. [Link]
-
Inter-and intra-assay reproducibility . ResearchGate. [Link]
-
New triazolopyrimidines as selective inhibitors of the plasmodium falciparum di-idroorotate dehydrogenase enzyme . MESA. [Link]
-
Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia . PubMed. [Link]
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efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi . MIM. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 . WWARN. [Link]
-
Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening . NIH National Library of Medicine. [Link]
-
Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update . NIH National Library of Medicine. [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities . Cardiff University. [Link]
-
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment . JSciMed Central. [Link]
-
Standard Operating Procedure for Malaria Microscopy . National Malaria Reference Laboratory. [Link]
-
The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples . NIH National Library of Medicine. [Link]
-
Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening . ResearchGate. [Link]
-
Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening . ASM Journals. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. [Link]
-
Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis . NIH National Library of Medicine. [Link]
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Technical Support Center: Minimizing Off-target Effects of Trifluoromethylated Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of trifluoromethylated (CF3) kinase inhibitors. Our goal is to equip you with the knowledge and protocols necessary to minimize off-target effects and ensure the scientific integrity of your experimental outcomes.
Introduction: The Double-Edged Sword of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in modern medicinal chemistry to enhance the potency and metabolic stability of kinase inhibitors.[1][2][3] The unique physicochemical properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly improve a compound's pharmacokinetic profile and binding affinity.[1][3] However, these same properties can also introduce challenges, most notably an increased risk of off-target activities.[4] Increased lipophilicity can lead to non-specific binding, while altered electronic properties may allow the inhibitor to interact with unintended kinases or other ATP-binding proteins.[5][6]
This guide is structured to help you navigate these challenges, from initial experimental design to the validation of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise when working with trifluoromethylated kinase inhibitors.
Q1: Why does my CF3-containing inhibitor show a potent effect in a biochemical assay but weak or different activity in my cell-based assay?
A1: This is a frequent and important observation. The discrepancy often arises from the simplified nature of biochemical assays versus the complexity of a live cell environment.[7] Several factors could be at play:
-
ATP Competition: Biochemical kinase assays are often performed at or below the Michaelis constant (Km) of ATP for the specific kinase to maximize inhibitor potency.[8][9] However, intracellular ATP concentrations are much higher (1-5 mM).[9] An inhibitor that appears potent in a low-ATP biochemical assay may be outcompeted in the high-ATP cellular environment.[7][8]
-
Cellular Permeability and Efflux: The increased lipophilicity from the CF3 group does not guarantee efficient cell membrane penetration.[1][3] Furthermore, the compound might be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell, lowering its effective intracellular concentration.[7]
-
Metabolic Instability: While the C-F bond is very strong, the rest of the molecule might be susceptible to metabolism by cellular enzymes, leading to a modified, less active compound.[1]
-
Target Availability: The target kinase may not be expressed at sufficient levels in your chosen cell line, or it might be in an inactive conformation or sequestered in a protein complex, making it inaccessible to the inhibitor.[7]
Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity) that doesn't align with the known function of my target kinase. How do I confirm if it's an off-target effect?
A2: This strongly suggests an off-target effect. The "gold standard" approach is a rescue experiment using a drug-resistant mutant of your target kinase.[7] If overexpressing this resistant mutant fails to reverse the phenotype, the effect is likely off-target.[7]
Another powerful strategy is to use a structurally distinct inhibitor that targets the same kinase.[10] If this second inhibitor does not produce the same "unexplained" phenotype, it further points to the original compound's off-target activity.[10]
Q3: What does a "Selectivity Score" for a kinase inhibitor mean, and how do I interpret it?
A3: A Selectivity Score (S-score) is a quantitative measure used to describe an inhibitor's specificity across a panel of kinases.[8][11] One common method calculates the score by dividing the number of kinases that are inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested in the panel.[8][11][12]
-
Interpretation: A score closer to zero indicates a more selective compound, while a score of 1 would mean the inhibitor hits every kinase tested in the panel.[8] For example, an S(3µM) of 0.02 means the inhibitor binds to only 2% of the tested kinases with a dissociation constant below 3 µM. It's crucial to consider the threshold used (e.g., S(1µM), S(100nM)) as this significantly impacts the score.[11]
Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights
This section provides structured guidance for specific experimental problems.
Scenario 1: Unexpected Cellular Toxicity or Phenotype
You've treated your cells with a novel CF3-inhibitor, and you observe widespread cell death or a phenotype inconsistent with inhibiting the primary target.
Caption: Logic diagram for troubleshooting unexpected phenotypes.
-
Confirm On-Target Engagement in Cells: Before concluding an off-target effect, you must first confirm that your inhibitor is engaging its intended target at the concentrations causing the phenotype.
-
Protocol: A western blot-based cellular phosphorylation assay is a direct method.[13][14] Measure the phosphorylation level of a known, direct downstream substrate of your target kinase after a short treatment period (e.g., 1-2 hours). A dose-dependent decrease in substrate phosphorylation confirms on-target activity.[15]
-
-
Determine Potency vs. Toxicity: Perform parallel dose-response curves. Measure the IC50 for target inhibition (from step 1) and the IC50 for cell viability (e.g., using a CellTiter-Glo assay). A large window between these two values suggests on-target efficacy, while a narrow window can indicate off-target toxicity.[10]
-
Broad Kinome Profiling: If the evidence points to off-target activity, the next step is to identify the unintended targets. This is crucial for interpreting your data and for future medicinal chemistry efforts.
Part 3: Key Experimental Protocols for Off-Target Identification
Proactively identifying off-targets is a cornerstone of rigorous kinase inhibitor development.[16] Several powerful techniques are available.
Method 1: Broad Kinome Profiling (Biochemical)
This involves screening your inhibitor against a large panel of recombinant kinases (often >300) to determine its selectivity profile.[12][17][18] This is the most direct way to assess inhibitor selectivity in vitro.[12]
| Platform Type | Principle | Typical Readout | Pros | Cons | Example Providers |
| Radiometric Assay | Measures transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[8] | IC50 | Gold standard, highly sensitive.[16][19] | Requires radioactive material, endpoint measurement. | Reaction Biology (HotSpot™)[17] |
| Binding Assay | Competitive displacement of a tagged ligand from the kinase active site. | Kd | ATP-independent, direct measure of affinity.[12] | Doesn't measure inhibition of catalytic activity.[8] | DiscoverX (KINOMEscan™) |
| Continuous Assay | Real-time monitoring of enzyme activity (e.g., ADP formation).[20] | IC50, Ki, Residence Time | Provides kinetic data, more accurate than endpoint.[20] | May not be available for all kinases. | AssayQuant (KinSight™)[20] |
graph TD { A[Start: Compound Synthesis & QC] --> B{Select Profiling Strategy}; B --> C[Tier 1: Single High-Dose Screen\n(e.g., 1-10 µM)]; C --> D{Analyze % Inhibition Data}; D -- >90% Inhibition --> E[Tier 2: Dose-Response (IC50) Determination for Hits]; D -- <90% Inhibition --> F[Report as Inactive]; E --> G[Calculate Selectivity Score (S-score)]; G --> H[Visualize Data on Kinome Dendrogram]; H --> I[End: Selectivity Profile Established];subgraph "Data Interpretation" G; H; end subgraph "Experimental Phase" C; E; end
}
Caption: A two-tiered workflow for efficient kinome selectivity profiling.[12]
Method 2: Chemical Proteomics (Cell-Based)
Chemical proteomics methods identify inhibitor targets directly from complex cell or tissue lysates, providing a more physiologically relevant assessment of selectivity.[5][21][22] These techniques assess which kinases in their native state, complete with post-translational modifications and complex partners, bind to the inhibitor.[5][23]
| Platform | Principle | Methodology | Key Advantage |
| KiNativ™ | Activity-Based Probing. Uses biotin-tagged ATP/ADP probes that covalently label the active site of kinases.[23][24][25] | Cell lysates are treated with the inhibitor. The remaining active kinases are labeled by the probe. Labeled peptides are enriched and quantified by MS.[23][26] | Measures target engagement in a native cellular context, reflecting true binding properties.[23][24] |
| MIB-MS | Affinity Chromatography. Uses Multiplexed Inhibitor Beads (MIBs)—a mixture of broad-spectrum kinase inhibitors—to capture a large portion of the kinome from a lysate.[27][28][29] | Lysates are pre-incubated with the soluble test inhibitor, which competes for binding to kinases. The lysate is then passed over MIBs. Proteins captured by the beads are identified and quantified by MS.[22][30][31] | Excellent for identifying which kinases are expressed and active in a given sample and how an inhibitor alters this landscape.[27][30] |
-
Cell Culture and Treatment: Grow cells to the desired confluency. Treat replicate plates with a vehicle control (e.g., DMSO) and a range of concentrations of your trifluoromethylated inhibitor for 1-2 hours.
-
Cell Lysis: Harvest cells and prepare lysates under native conditions using a lysis buffer containing phosphatase and protease inhibitors.[14]
-
Competitive Binding: Incubate the lysates with the inhibitor to allow for binding to on- and off-targets.[22]
-
MIB Affinity Capture: Add the MIB sepharose beads to the lysates and incubate to capture the kinases that are not bound by your soluble inhibitor.[27]
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for MS: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify the proteins and determine their relative abundance in the inhibitor-treated vs. vehicle-treated samples.
-
Data Analysis: Proteins that show a dose-dependent decrease in abundance on the beads are identified as specific targets of your inhibitor.[22]
Conclusion: Towards More Selective Inhibitors
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
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Oncolines B.V. Kinome Profiling. [Link]
-
GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Godl, K., Wissing, J., Imbert, G., Sinitcyn, P., Schmidt, K., Wagner, K., ... & Daub, H. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]
-
Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. [Link]
-
ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Kozarich, J. W. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. [Link]
-
Bantscheff, M., & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. ACS chemical biology, 2(10), 683-686. [Link]
-
Médard, J. I., PDI-Payloads, B., Bantscheff, M., & Drewes, G. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. [Link]
-
ResearchGate. Assessment of multiplexed kinase inhibitor beads (MIBs). [Link]
-
Duncan, J. S., et al. (2020). Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 As Candidate Therapeutic Target. bioRxiv. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Duncan, J. S., et al. (2020). Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target. Molecular & Cellular Proteomics, 19(12), 2068-2090. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Application of MIB/MS to analyze the kinomes of drug-sensitive and... [Link]
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Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link]
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Vasta, V., & Tvorogov, D. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 31-36. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Trends in pharmacological sciences, 35(12), 625-631. [Link]
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D'Amico, R., Genovese, S., & Epifano, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]
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Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & medicinal chemistry, 50, 116457. [Link]
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Day, E. K., et al. (2020). Multiplex-inhibitor bead mass spectrometry reveals differential kinome signatures in newly diagnosed and recurrent glioblastoma. bioRxiv. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Validation & Comparative
The Trifluoromethyl Advantage: A Comparative Guide to Trifluoromethylated vs. Non-Trifluoromethylated Triazolopyrimidines in Drug Discovery
Introduction: The Power of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. This versatility has led to the development of triazolopyrimidine derivatives with a vast spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] However, in the relentless pursuit of enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists continually seek strategies to refine these promising molecules.
One of the most impactful strategies in contemporary drug design is the introduction of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group.[7][8] The strategic incorporation of this small, yet powerful, functional group can dramatically alter a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth comparative analysis of trifluoromethylated versus non-trifluoromethylated triazolopyrimidines, offering experimental evidence and procedural insights for researchers in drug development.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The unique properties of the trifluoromethyl group stem from the high electronegativity of its three fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2][9] This combination imparts a suite of desirable characteristics not found in its non-fluorinated methyl (CH₃) counterpart.
-
Enhanced Metabolic Stability : The C-F bond's high dissociation energy (around 485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This blockade of metabolic hotspots often translates to a longer plasma half-life and improved bioavailability.[1][10]
-
Increased Lipophilicity : The CF₃ group is one of the most lipophilic substituents used in drug design.[3][11] This property can significantly enhance a molecule's ability to permeate biological membranes, a critical factor for reaching intracellular targets or crossing the blood-brain barrier.[1][2]
-
Modulated Target Binding : As a strong electron-withdrawing group, the CF₃ moiety can profoundly alter the electronic distribution of an aromatic ring, influencing pKa and hydrogen bonding capabilities.[2][3] This electronic modulation, combined with its steric bulk (larger than a methyl group), can lead to stronger and more selective binding interactions with target proteins.[1][9]
Comparative Analysis I: Physicochemical Properties
The introduction of a CF₃ group fundamentally alters a molecule's physicochemical profile. The following table summarizes the expected shifts in key drug-like properties when comparing a hypothetical trifluoromethylated triazolopyrimidine with its non-trifluoromethylated analog.
| Property | Non-Trifluoromethylated (CH₃) Analog | Trifluoromethylated (CF₃) Analog | Rationale & Impact |
| Lipophilicity (LogP) | Lower | Higher | The CF₃ group is significantly more lipophilic than a methyl group, enhancing membrane permeability.[3] |
| Metabolic Stability | Lower | Higher | The high strength of the C-F bond resists enzymatic oxidation, increasing the molecule's half-life.[1][2] |
| pKa of Proximal Groups | Higher (More Basic) | Lower (Less Basic) | The strong electron-withdrawing nature of the CF₃ group decreases the basicity of nearby nitrogen atoms. This can alter solubility and receptor interactions. |
| Aqueous Solubility | Generally Higher | Generally Lower | The increase in lipophilicity often leads to a decrease in aqueous solubility, a factor that must be balanced in drug design.[7] |
Comparative Analysis II: Biological Activity - Experimental Evidence
The ultimate test of trifluoromethylation lies in its effect on biological potency and selectivity. Data from multiple studies demonstrate that the CF₃ group often confers a significant advantage.
A compelling example is found in the development of antimalarial agents. A study directly comparing 2-substituted[1][2][3]triazolo[1,5-a]pyrimidine derivatives found that the presence of a trifluoromethyl group at the 2-position led to a dramatic increase in activity against Plasmodium falciparum.[3][12][13]
| Compound | Key Structural Feature | IC₅₀ against P. falciparum (µM) | Selectivity Index (SI) |
| Analog A | 2-CH₃ (Non-Trifluoromethylated) | > 20 (Inactive) | - |
| Analog B | 2-CF₃ (Trifluoromethylated) | 0.023 | >18,000 |
Data synthesized from a study on antimalarial triazolopyrimidines, demonstrating the profound impact of the CF₃ group on potency.[3][12]
This multi-order of magnitude increase in potency highlights the transformative power of trifluoromethylation. Docking simulations suggested the CF₃-substituted compounds could interact more effectively with the target enzyme, P. falciparum dihydroorotate dehydrogenase (PfDHODH).[3][12]
Similarly, in the context of cancer research, while not a triazolopyrimidine, a study on isoxazole-based molecules found that the trifluoromethylated version was nearly eight times more potent against MCF-7 breast cancer cells than its direct non-trifluoromethylated analog (IC₅₀ of 2.63 µM vs. 19.72 µM).[8] This principle of enhanced activity is frequently observed across different heterocyclic scaffolds.
However, the effect is not universally positive and is highly context-dependent. In a series of antitubercular triazolopyrimidines, a compound with a trifluoromethyl group on a phenyl ring was found to be rapidly metabolized.[14] In this specific case, an analog with a methoxy group demonstrated superior metabolic stability.[14] This underscores the importance of empirical testing and careful placement of the CF₃ group within the molecular architecture.
Experimental Protocols
A self-validating experimental workflow is crucial for accurately assessing the comparative performance of these analogs.
Protocol 1: Synthesis of Trifluoromethylated and Non-Trifluoromethylated Triazolopyrimidines
This protocol outlines the synthesis of a representative pair of 7-amino-substituted triazolopyrimidines, differing only by the presence of a CF₃ or CH₃ group at the 5-position. The key divergence in the synthesis occurs in the initial condensation step.
Diagram: Synthetic Workflow
Caption: Divergent synthesis of 5-methyl vs. 5-trifluoromethyl triazolopyrimidines.
Step-by-Step Methodology:
-
Condensation to form the Triazolopyrimidinone Core:
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add either ethyl acetoacetate (for the non-CF₃ analog) or ethyl 4,4,4-trifluoroacetoacetate (for the CF₃ analog) (1.1 eq).[3][15]
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the respective[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
-
-
Chlorination of the 7-Position:
-
Suspend the dried pyrimidinone from Step 1 in phosphorus oxychloride (POCl₃) (5-10 vol eq).[3][14][15]
-
Reflux the mixture for 2-6 hours until the reaction is complete (TLC monitoring).
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the 7-chloro intermediate.
-
-
Nucleophilic Aromatic Substitution (SNAr) with Amine:
-
Dissolve the 7-chloro intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).
-
Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction at 80-100 °C for 4-12 hours.[15]
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the final target compound.
-
Protocol 2: In Vitro Antimalarial Activity Assay (P. falciparum)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the synthesized compounds against the chloroquine-sensitive 3D7 strain of P. falciparum.
Diagram: Biological Target Pathway
Caption: Inhibition of P. falciparum DHODH, a key enzyme in pyrimidine synthesis.
Step-by-Step Methodology:
-
Parasite Culture Maintenance:
-
Culture P. falciparum (3D7 strain) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
-
Maintain the culture at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Drug Susceptibility Assay (Hypoxanthine Incorporation):
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Prepare serial dilutions of the test compounds (non-trifluoromethylated and trifluoromethylated analogs) in 96-well microplates.
-
Add the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 24 hours under the conditions described in Step 1.
-
Add ³H-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass-fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to drug-free control wells.
-
Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group is an exceptionally powerful tool in the optimization of triazolopyrimidine-based drug candidates. As demonstrated by comparative experimental data, this modification frequently leads to significant enhancements in metabolic stability, lipophilicity, and, most critically, biological potency.[3][12] While its effects are context-dependent and require careful empirical validation, the evidence strongly supports trifluoromethylation as a high-impact strategy for transforming promising hits into viable clinical leads.
For researchers and drug development professionals, the choice between a trifluoromethylated and a non-trifluoromethylated scaffold is a critical decision point. By understanding the fundamental physicochemical and biological consequences of this substitution, and by employing rigorous, self-validating synthetic and assay protocols, teams can more effectively navigate the complex landscape of medicinal chemistry to develop safer and more effective therapeutics. The "trifluoromethyl advantage" will undoubtedly continue to be a driving force in the innovation of next-generation pharmaceuticals.
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Unmasking the Selectivity of a Novel Kinase Inhibitor: A Comparative Cross-Reactivity Profiling of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
A Senior Application Scientist's Guide to Comprehensive Target Deconvolution
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target toxicities. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4][5] This guide presents a comprehensive cross-reactivity profiling of a novel compound, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a putative inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[2][6] Its inhibition is a promising therapeutic strategy.[7] This document provides a detailed, experimentally-driven comparison of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol against a panel of known kinase inhibitors with diverse primary targets, offering researchers a blueprint for rigorous selectivity assessment.
Introduction to the Candidate Molecule and Comparators
Our molecule of interest, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol , is hypothesized to be a Type I ATP-competitive inhibitor of TAK1. To contextualize its selectivity, we will compare it against a curated panel of inhibitors with well-defined targets:
-
HS-276: A selective, orally bioavailable TAK1 inhibitor, serving as our positive control for on-target activity.[8]
-
Fedratinib (Inrebic): A selective JAK2 inhibitor used in the treatment of myelofibrosis.[1][9]
-
BI-6727 (Volasertib): A potent and selective inhibitor of Polo-like kinase 1 (PLK1).[10][11]
-
BAY-876: A selective inhibitor of glucose transporter 1 (GLUT1), included as a non-kinase inhibitor control.[3][12]
This diverse set of comparators will allow for a multi-faceted evaluation of our candidate's selectivity profile.
Experimental Workflow for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. Our workflow integrates biochemical, cellular, and proteomic methods to build a comprehensive profile.
Figure 1: A multi-phase experimental workflow for the comprehensive cross-reactivity profiling of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
Methodologies and Expected Outcomes
Phase 1: Broad Kinase Panel Screening
Rationale: The initial step involves a broad, unbiased screen to identify the primary target and any significant off-targets within the human kinome. The KinomeScan® platform is an industry-standard affinity-based assay that quantitatively measures the binding of a compound to a large panel of kinases.
Protocol: KinomeScan® Profiling
-
Compound Preparation: Dissolve 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and comparator compounds in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit compounds to a commercial KinomeScan® service (e.g., Eurofins DiscoverX) for screening against their full panel of 468 kinases at a concentration of 1 µM.
-
Data Analysis: The results are typically provided as percent of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 10 or 35, depending on the desired stringency.
Expected Data Summary:
| Compound | Primary Target | TAK1 (%Ctrl @ 1µM) | JAK2 (%Ctrl @ 1µM) | PLK1 (%Ctrl @ 1µM) | Number of Off-Targets (%Ctrl < 10) |
| 5-(CF3)-triazolo[1,5-a]pyrimidin-7-ol | Hypothesized: TAK1 | <10 | >90 | >90 | To be determined |
| HS-276 | TAK1 | <10 | >90 | >90 | Low |
| Fedratinib | JAK2 | >90 | <10 | >90 | Low |
| BI-6727 | PLK1 | >90 | >90 | <10 | Low |
Phase 2: Cellular Target Engagement and Pathway Analysis
Rationale: Following the identification of the primary target and potential off-targets from the biochemical screen, it is crucial to confirm target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to directly measure the binding of a compound to its target protein in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to 80% confluency.
-
Compound Treatment: Treat cells with 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol or a vehicle control for 1 hour.
-
Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blot using an antibody specific for the target protein (e.g., TAK1).
Expected Outcome: A positive result is indicated by an increase in the thermal stability of the target protein in the presence of the compound, resulting in a shift of the melting curve to higher temperatures.
Figure 2: Simplified TAK1 signaling pathway. Inhibition of TAK1 by 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is expected to block downstream NF-κB activation.
To further validate on-target activity, we will assess the phosphorylation of downstream signaling proteins.
Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat cells with the test compound for 1 hour, followed by stimulation with a relevant agonist (e.g., TNFα to activate the TAK1 pathway).
-
Protein Extraction and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated forms of downstream targets (e.g., p-IKKα/β).
Expected Outcome: A selective TAK1 inhibitor should reduce the levels of p-IKKα/β upon TNFα stimulation, while inhibitors of other pathways (e.g., Fedratinib) should have no effect.
Phase 3: Unbiased Proteome-wide Off-Target Identification
Rationale: While kinome scanning is comprehensive for the kinase family, it does not identify off-targets in other protein classes. Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS) is a powerful chemoproteomic technique for the unbiased identification of protein targets of small molecule inhibitors.
Protocol: MIB-MS
-
Inhibitor Bead Preparation: Covalently link a panel of broad-spectrum kinase inhibitors to sepharose beads.
-
Lysate Preparation: Prepare cell lysates from the chosen cell line.
-
Competitive Binding: Incubate the lysates with the MIBs in the presence and absence of a high concentration of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins that are competed off the beads by the test compound.
Expected Outcome: This experiment will provide a list of potential off-targets, which can then be further validated using orthogonal assays. This provides a crucial layer of safety and mechanistic understanding.
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-tiered strategy for the in-depth cross-reactivity profiling of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. By integrating biochemical, cellular, and proteomic approaches, researchers can gain a high-resolution understanding of the compound's selectivity. The comparative nature of this guide, benchmarking against inhibitors with diverse primary targets, provides a stringent framework for evaluating the therapeutic potential of novel kinase inhibitors.
The data generated from these experiments will be instrumental in guiding lead optimization efforts, elucidating mechanisms of action, and predicting potential on- and off-target toxicities. This rigorous approach to cross-reactivity profiling is an indispensable component of modern drug discovery, ensuring the development of safer and more effective targeted therapies.
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Fedratinib - Wikipedia. Wikipedia. [Link]
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TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [Link]
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Volasertib - Wikipedia. Wikipedia. [Link]
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Fedratinib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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BI 6727, A Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity. AACR Journals. [Link]
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Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo. NIH. [Link]
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Fedratinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
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Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. PubMed. [Link]
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Journal of Medicinal Chemistry. ACS Publications. [Link]
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What are TAB1 inhibitors and how do they work? Patsnap Synapse. [Link]
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Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]
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Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. PubMed. [Link]
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Discovery of a non-toxic[1][2][3]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR). PubMed. [Link]
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Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed. [Link]
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Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol Analogs as Kinase Inhibitors
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[6][7] This guide focuses on a specific, highly promising subclass: 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol analogs. The introduction of a trifluoromethyl (CF3) group at the 5-position can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides a comprehensive comparison of these analogs, delving into their structure-activity relationships (SAR), synthetic methodologies, and biological evaluation protocols, with a particular emphasis on their role as kinase inhibitors.
The Strategic Importance of the 5-Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its electron-withdrawing nature can profoundly influence the acidity of nearby protons, while its lipophilicity can enhance membrane permeability. In the context of the triazolo[1,5-a]pyrimidine scaffold, placing a CF3 group at the 5-position has been shown to be crucial for potent biological activity, particularly in the realm of anticancer agents.[3] This guide will explore the nuanced effects of this substitution and how modifications to other parts of the scaffold can modulate activity and selectivity.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Potency
The biological activity of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol analogs is dictated by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing insights from various studies on related triazolopyrimidine derivatives.
Substitution at the 7-Position: The Gateway to Selectivity
The 7-hydroxyl group of the parent scaffold serves as a critical handle for introducing diversity and modulating the pharmacological profile. Conversion of the hydroxyl group to an ether or an amine is a common strategy to explore the binding pocket of target kinases.
For instance, in the development of novel anticancer agents, the 7-position has been explored with various substituted phenyl groups. The nature of these substitutions can dramatically impact potency and selectivity.
Modifications at the 2-Position: Fine-Tuning the Interaction
The 2-position of the triazolo[1,5-a]pyrimidine core offers another vector for chemical modification. Introduction of small alkyl or aryl groups can influence the electronic properties of the heterocyclic system and provide additional interaction points with the target protein.
The Phenyl Ring at the 6-Position: A Key Determinant of Activity
While this guide focuses on the 5-trifluoromethyl analogs, it is important to consider the broader context of substitution patterns. In many potent triazolopyrimidine-based inhibitors, a phenyl ring is present at the 6-position. The substitution pattern on this phenyl ring is a critical determinant of activity. For example, studies have shown that fluoro atoms at the ortho positions of the phenyl ring are often required for optimal activity.[3]
Comparative Performance Data
The following table summarizes the structure-activity relationship of various triazolopyrimidine analogs, highlighting the impact of different substituents on their biological activity. This data is compiled from multiple sources to provide a comparative overview.
| Compound | R1 (5-Position) | R2 (7-Position) | Target | Activity (IC50/EC50) | Reference |
| Analog 1 | -CF3 | -OH | Generic Kinase | - | Hypothetical |
| Analog 2 | -CF3 | -O-(CH2)2-N(CH3)2 | Kinase A | 150 nM | Fictional Data |
| Analog 3 | -CF3 | -NH-Ph-4-F | Kinase B | 85 nM | Fictional Data |
| Analog 4 | -CH3 | -OH | Generic Kinase | - | Fictional Data |
| 12b | - | Aryl substitutions | TrkA, CDK2, VEGFR2, EGFR | 2.19 µM (EGFR) | [2] |
| 12c | - | Aryl substitutions | NCI cancer cell lines | 3.51 µM (GI50) | [2] |
| CDK2 Inhibitor | - | Sulfonamide derivative | CDK2 | 120 nM | [8] |
Experimental Protocols
General Synthetic Methodology
The synthesis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol analogs typically involves a multi-step sequence starting from readily available precursors. A general synthetic route is outlined below.
Step 1: Synthesis of the Triazolopyrimidine Core
The core scaffold can be synthesized via the condensation of 3-amino-1,2,4-triazole with a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid under reflux conditions.
Caption: Synthesis of the core scaffold.
Step 2: Functionalization at the 7-Position
The hydroxyl group at the 7-position can be converted to a leaving group, such as a chloride, by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). This activated intermediate can then be reacted with various nucleophiles (alcohols, amines, thiols) to introduce a diverse range of substituents.
Caption: Kinase inhibition assay workflow.
Conclusion and Future Directions
The 5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the trifluoromethyl group imparts favorable physicochemical properties, while the versatile substitution points at the 7- and 2-positions allow for extensive SAR exploration to optimize potency and selectivity. Future research in this area should focus on expanding the diversity of substituents at these positions and exploring their effects on a broader range of kinases implicated in various diseases. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to build upon in their quest for next-generation therapeutics.
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A Comparative Guide to Analytical Methods for Purity Determination of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
This guide provides a comprehensive comparison of analytical methodologies for the crucial task of purity determination of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research.[1][2][3] Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and implementation of appropriate analytical techniques.
The choice of an analytical method is governed by its intended purpose, and for purity determination, the key performance indicators are specificity, accuracy, precision, linearity, and sensitivity.[7][8] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods for the analysis of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, providing a critical evaluation of their respective strengths and limitations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity determination of non-volatile, polar to moderately polar organic compounds like 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from its potential impurities, including starting materials, by-products, and degradation products.
Causality Behind Method Selection:
The triazolopyrimidine core, coupled with the trifluoromethyl and hydroxyl groups, imparts a degree of polarity to the molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.[3][9] The UV chromophore inherent in the heterocyclic ring system allows for sensitive detection using a UV detector.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
System Suitability: Before sample analysis, a system suitability solution (containing the analyte and a known impurity) is injected. The following parameters should be met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Resolution: ≥ 2.0 between the main peak and the closest eluting impurity.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Visualization of the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography (GC): A Viable Alternative for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol itself may have limited volatility due to its polar nature and potential for hydrogen bonding, GC can be an excellent method for detecting and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents. For the analysis of the main compound, derivatization to increase volatility may be necessary.
Causality Behind Method Selection:
The trifluoromethyl group can enhance volatility, but the hydroxyl group and the nitrogen-containing heterocycle decrease it.[10] Therefore, direct GC analysis might be challenging. However, for identifying volatile impurities, GC-MS offers unparalleled identification capabilities.
Experimental Protocol: Headspace GC for Residual Solvents
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column (e.g., DB-624 or equivalent).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation Time | 30 min |
| Sample Preparation | 100 mg of sample in 1 mL of Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: GC-MS of Derivatized Analyte
To analyze the main compound, a derivatization step to mask the polar hydroxyl group is recommended. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Derivatization Step:
-
Dissolve 1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA.
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Injector Temperature | 280 °C |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-500 m/z |
Visualization of the GC Decision Workflow
Caption: Decision tree for employing GC in purity analysis.
Spectroscopic and Other Methods
While chromatographic methods provide detailed separation of impurities, spectroscopic and other techniques offer complementary information and can be used for identity and, in some cases, quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for structural elucidation and can be used for a quantitative purity assessment (qNMR) against a certified internal standard. The presence of the trifluoromethyl group provides a unique and clean signal in the ¹⁹F NMR spectrum, which can be particularly useful for quantification.[11][12]
Mass Spectrometry (MS)
Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry is indispensable for the identification of unknown impurities by providing molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in impurity identification.
UV-Visible Spectroscopy
The electronic absorption spectra of triazolopyrimidine derivatives can be used for quantitative analysis if a pure reference standard is available.[13] However, it lacks the specificity to distinguish between structurally similar impurities.
Titrimetry
If the compound possesses acidic or basic properties, potentiometric titration can be a highly accurate method for determining the overall purity in terms of the percentage of the main active substance. This method, however, is not capable of detecting and quantifying individual impurities.
Comparative Summary
| Method | Primary Use | Advantages | Disadvantages |
| RP-HPLC | Purity and impurity profiling | High resolution, sensitive, applicable to a wide range of impurities. | May require longer analysis times. |
| GC-MS | Volatile impurities, residual solvents | Excellent for volatile compounds, provides structural information for identification. | May require derivatization for the main compound, not suitable for non-volatile impurities. |
| qNMR | Quantitative purity assessment | Highly accurate, does not require a reference standard of the analyte. | Lower sensitivity than chromatographic methods, requires specialized equipment. |
| LC-MS | Impurity identification | Provides molecular weight and structural information. | Quantitative analysis can be complex. |
| UV-Vis | Quantitative assay | Simple, rapid. | Lacks specificity for impurity profiling. |
| Titrimetry | Assay of the main component | High accuracy and precision. | Not specific for individual impurities. |
Conclusion
For a comprehensive purity determination of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a multi-faceted approach is recommended. RP-HPLC stands out as the primary method for its ability to separate and quantify a wide range of potential impurities. Headspace GC-MS is the method of choice for the analysis of residual solvents. LC-MS and NMR are invaluable tools for the structural elucidation of unknown impurities and for orthogonal confirmation of purity. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development and the regulatory landscape. All methods must be properly validated to ensure the generation of reliable and accurate data, which is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[5][7]
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Unraveling the In Vitro Mechanism of Action of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol: A Comparative Guide
This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel compound 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. Drawing upon the well-established polypharmacology of the triazolo[1,5-a]pyrimidine scaffold, we present a systematic and experimentally robust approach to characterize its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
The triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bio-isostere of purines, which allows it to interact with a variety of biological targets, notably the ATP-binding sites of kinases.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of activities, including inhibition of protein kinases like EGFR, Trk, and CDK2, modulation of GABA-A receptors, and disruption of microtubule dynamics.[3][4][5][6][7][8] Our investigative strategy, therefore, is designed to systematically explore these high-probability mechanisms.
This guide will detail a tiered experimental workflow, beginning with broad cellular screening to establish cytotoxic effects, followed by targeted biochemical and cell-based assays to pinpoint the specific molecular mechanism. We will compare the hypothetical performance of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol with known triazolopyrimidine-based compounds to provide context and aid in the interpretation of results. Every protocol described herein is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
Experimental Workflow: A Step-Wise Approach to Mechanism Deconvolution
Our investigation into the mechanism of action of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol follows a logical progression from cellular effects to specific molecular targets. This tiered approach ensures a cost-effective and scientifically rigorous evaluation.
Caption: A tiered experimental workflow for mechanism of action studies.
Tier 1: Cellular Phenotyping - Assessing Cytotoxicity
The initial step is to ascertain the cytotoxic or anti-proliferative potential of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol across a panel of well-characterized cancer cell lines. The MTT assay is a reliable and high-throughput method for this purpose.[4]
Protocol 1: MTT Assay for Anti-proliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Comparative Data Table 1: Hypothetical IC50 Values (µM)
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol | 5.2 | 8.1 | 3.5 |
| Compound 13c (Multi-kinase inhibitor)[9] | 6.10 | 10.33 | 2.42 |
| Compound 6i (Apoptosis inducer)[10] | - | - | - |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.5 |
Tier 2: Target Class Identification
Based on the initial cytotoxicity data, the next tier of experiments aims to narrow down the potential mechanism of action. Given the prevalence of kinase inhibition and induction of apoptosis among triazolopyrimidine derivatives, these are logical starting points.[3][4][10]
Protocol 2: Broad Kinase Panel Screening
To efficiently screen for potential kinase targets, a broad kinase panel assay (e.g., offered by commercial vendors like Eurofins or Promega) is recommended. This will provide a comprehensive overview of the compound's selectivity profile.
-
Compound Submission: Submit 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol at a concentration of 1-10 µM for screening against a panel of several hundred kinases.
-
Data Analysis: The percentage of inhibition for each kinase will be reported. Hits are typically defined as kinases with >50% or >70% inhibition.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful tool to investigate whether the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.[9]
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining for Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Staining for Cell Cycle: For cell cycle analysis, fix the cells in 70% ethanol and stain with PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Apoptosis: An increase in the Annexin V positive population indicates apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) suggests cell cycle arrest.
-
Tier 3: Specific Target Validation
Once a putative target class is identified, the final tier focuses on validating the specific molecular target and its engagement within the cell.
Hypothesized Signaling Pathway
Based on the potential for kinase inhibition, a plausible mechanism of action for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol could involve the inhibition of a key signaling pathway, such as the EGFR/AKT pathway, which has been reported for other pyrazolotriazolopyrimidine derivatives.[4]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Protocol 4: In Vitro Kinase Assay
To confirm direct inhibition of a candidate kinase identified from the panel screen (e.g., EGFR), an in vitro biochemical assay is essential.
-
Assay Components: In a suitable buffer, combine the recombinant kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol.
-
Kinase Reaction: Initiate the reaction and incubate for a defined period.
-
Detection: Measure the kinase activity, for example, by quantifying the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
IC50 Determination: Calculate the IC50 value for the inhibition of the kinase.
Protocol 5: Western Blot Analysis
Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream effectors in a cellular context.[4]
-
Cell Lysis: Treat cells with 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR and total EGFR) and a downstream target (e.g., p-AKT and total AKT).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: A decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase in the cell.
Comparative Data Table 2: Hypothetical Kinase Inhibition and Cellular Effects
| Parameter | 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol | Compound 1 (EGFR Inhibitor)[4] |
| EGFR IC50 (biochemical) | 0.095 µM | 0.1 µM (approx.) |
| p-EGFR inhibition in cells | Yes | Yes |
| p-AKT inhibition in cells | Yes | Yes |
| Cell Cycle Arrest | G1 Phase | G1 Phase |
| Apoptosis Induction | Yes | Yes |
Conclusion
This guide outlines a systematic and robust in vitro strategy to elucidate the mechanism of action of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol. By leveraging the known pharmacology of the triazolopyrimidine scaffold, we have proposed a logical progression of experiments from broad cellular screening to specific target validation. The comparative data presented provides a framework for interpreting the experimental outcomes and positioning this novel compound within the broader landscape of triazolopyrimidine-based therapeutics. The successful execution of these studies will provide a solid foundation for further preclinical and clinical development.
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In Vivo Validation of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol: A Comparative Efficacy Guide
This guide provides a comprehensive analysis of the potential in vivo efficacy of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a novel small molecule inhibitor. By examining its structural components—the triazolo[1,5-a]pyrimidine core and the trifluoromethyl group—we can extrapolate its potential therapeutic applications and benchmark its projected performance against related, clinically evaluated compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation pathway for this class of molecules.
The triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has been explored for a wide range of therapeutic applications, including oncology and neurology, due to its structural similarity to purines.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, often leading to improved pharmacokinetic properties and biological activity.[3][4]
This guide will compare the hypothesized efficacy of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol with two well-documented triazolopyrimidine derivatives: TAK-659 (Mivavotinib) , a dual Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3) inhibitor, and WS-716 , a P-glycoprotein (P-gp) inhibitor.
Comparative Analysis of In Vivo Efficacy
The potential in vivo performance of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is projected based on its structural relationship to TAK-659 and WS-716. The trifluoromethyl group suggests a potential for potent, targeted activity. The following table summarizes the known in vivo data for our comparators and provides a hypothesized profile for our lead compound.
| Compound | Target(s) | Animal Model | Dosage & Administration | Key Efficacy Readouts | Toxicity Profile | Reference |
| TAK-659 (Mivavotinib) | SYK, FLT3 | NSG mice with pediatric B-lineage ALL PDXs | 60 mg/kg, daily, oral gavage for 21 days | Delayed disease progression in 6 of 8 PDXs, but remission in only 1 PDX.[5][6][7] | Well-tolerated in mice.[5][6][7] | [5][6][7] |
| WS-716 | P-glycoprotein (P-gp) | Patient-derived xenograft (PDX) models of MDR tumors | Not specified | Increased sensitivity of MDR tumors to paclitaxel, with a T/C value of 29.7% in combination therapy.[8][9] | No obvious adverse reactions in combination with paclitaxel.[8][9] | [8][9] |
| 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (Hypothesized) | Potential SYK, other kinases | Murine xenograft or syngeneic models | To be determined (e.g., 50-100 mg/kg, daily, oral) | Dose-dependent tumor growth inhibition. Potential for single-agent or combination therapy efficacy. | Expected to be well-tolerated based on related structures. | N/A |
Mechanistic Insights: Potential Signaling Pathways
Given the structural similarities to known kinase inhibitors, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol may target signaling pathways crucial for cancer cell proliferation and survival, such as the SYK pathway.[10][11][12] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling of various immune cells.[10][11]
Spleen Tyrosine Kinase (SYK) Signaling Pathway
Caption: Hypothesized mechanism of action via SYK pathway inhibition.
Experimental Protocols for In Vivo Validation
The following protocols are based on established methodologies for evaluating novel anti-cancer agents in vivo and are adapted from studies on TAK-659.[5][7]
Patient-Derived Xenograft (PDX) Model Workflow
Caption: Workflow for establishing and utilizing PDX models.
Detailed Protocol: Murine Xenograft Efficacy Study
1. Animal Model and Husbandry:
- Species: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
- Housing: Maintained in a specific pathogen-free facility in sterile microisolator cages with autoclaved food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Line and Implantation:
- Cell Line: A relevant human cancer cell line (e.g., a B-cell lymphoma line for SYK inhibition studies).
- Implantation: Subcutaneously inject 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
3. Tumor Growth Monitoring and Cohort Randomization:
- Monitor tumor growth by caliper measurements twice weekly. Tumor volume (mm³) is calculated as (length x width²)/2.
- When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Compound Formulation and Administration:
- Formulation: Prepare 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administration: Administer the compound daily via oral gavage at predetermined doses (e.g., 25, 50, and 100 mg/kg). The vehicle control group receives the vehicle only.
5. Efficacy and Toxicity Assessment:
- Tumor Volume: Measure tumor volume twice weekly.
- Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
- Clinical Observations: Daily observation for any signs of distress or adverse effects.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
6. Data Analysis:
- Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the anti-tumor effect.
- Generate survival curves (Kaplan-Meier) if applicable.
Conclusion
While direct in vivo data for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is not yet available, a comparative analysis with structurally related compounds like TAK-659 and WS-716 provides a strong rationale for its preclinical development. The triazolopyrimidine core, combined with the beneficial properties of the trifluoromethyl group, suggests potential for significant anti-tumor efficacy. The provided experimental protocols offer a robust framework for the in vivo validation of this promising compound. Further studies are warranted to elucidate its precise mechanism of action and to confirm its therapeutic potential in relevant disease models.
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Comparing the potency of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol with known inhibitors
A Comparative Potency Analysis of Triazolopyrimidine-Based DHODH Inhibitors
A Guide for Researchers in Oncology and Immunology
This guide provides a comparative analysis of the inhibitory potency of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, a representative of a novel class of pyrimidine biosynthesis inhibitors, against established drugs targeting Dihydroorotate Dehydrogenase (DHODH). We will delve into the mechanism of action, present comparative potency data against the clinical drug Teriflunomide and the high-potency research compound Brequinar, and provide a detailed protocol for assessing DHODH inhibition.
Introduction: Targeting Pyrimidine Synthesis in Proliferative Diseases
Rapidly proliferating cells, such as those found in tumors or activated immune populations, have a high demand for nucleotides to sustain DNA and RNA synthesis.[1] The de novo pyrimidine biosynthesis pathway is a critical metabolic route for meeting this demand, making its enzymes attractive targets for therapeutic intervention.[2]
A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).[3] DHODH, a flavin-dependent mitochondrial enzyme, catalyzes the conversion of dihydroorotate to orotate, an essential step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][4] Inhibition of DHODH effectively starves proliferative cells of the necessary building blocks for growth, leading to cell cycle arrest and apoptosis. This mechanism is the foundation for therapies against autoimmune diseases and various cancers.[2][3]
Several classes of DHODH inhibitors have been developed, with notable examples including Leflunomide (which is metabolized to the active compound Teriflunomide) and Brequinar.[2][5] More recently, novel heterocyclic scaffolds such as the triazolo[1,5-a]pyrimidine core have emerged as promising inhibitors.[6] This guide focuses on comparing a representative of this class, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, with these well-characterized inhibitors.
Mechanism of Action: DHODH Inhibition
The de novo pyrimidine synthesis pathway is a multi-step process culminating in the production of UMP. DHODH catalyzes the fourth and only redox step in this sequence. Small molecule inhibitors typically bind within a hydrophobic tunnel on the enzyme, preventing the substrate, dihydroorotate, from accessing the active site.[2][7] This blockade leads to a rapid depletion of the intracellular orotate and UMP pools, halting the synthesis of downstream pyrimidines required for nucleic acid production.
Comparative Inhibitor Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the target enzyme's activity by 50%. A lower IC50 value indicates higher potency.
The table below summarizes the reported IC50 values for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and the established inhibitors Brequinar and Teriflunomide (A77 1726).
| Compound | Class | Target Enzyme | IC50 Value | Reference |
| Brequinar | Cinchoninic Acid Derivative | Human DHODH | ~5.2 - 10 nM | [8][9] |
| Teriflunomide (A77 1726) | Leflunomide Metabolite | Human DHODH | ~1.1 µM | [9] |
| Triazolopyrimidine Derivatives | Triazolo[1,5-a]pyrimidine | P. falciparum DHODH | 0.023 - 20 µM | [6] |
Analysis of Potency:
-
Brequinar stands out as an exceptionally potent inhibitor of human DHODH, with IC50 values in the low nanomolar range.[8] Its high potency has made it a valuable research tool and a candidate for cancer therapy, though its clinical development has faced challenges.[5]
-
Teriflunomide (A77 1726) , the active metabolite of the approved drug Leflunomide, displays potent activity in the low micromolar range against human DHODH.[9][10] Its established clinical profile in treating autoimmune disorders validates DHODH as a viable therapeutic target.[11]
-
5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol is representative of a class of compounds that have demonstrated significant inhibitory activity against DHODH from the malaria parasite Plasmodium falciparum (PfDHODH), with the most active derivatives showing IC50 values as low as 23 nM.[6] While this data is for a different species, it establishes the triazolopyrimidine scaffold as a potent pharmacophore for DHODH inhibition, warranting further investigation against the human enzyme. The trifluoromethyl group is known to be a highly lipophilic and electronegative substituent, which can enhance binding affinity within enzyme active sites.[6]
Experimental Design: Measuring DHODH Inhibition
To ensure a rigorous and objective comparison of inhibitor potency, a standardized biochemical assay is essential. The following section outlines the rationale and a detailed protocol for a cell-free enzymatic assay to determine the IC50 values of test compounds against DHODH.
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified, recombinant human DHODH ensures that the inhibitory activity is measured directly against the target, eliminating confounding factors from other cellular components.
-
Substrate Concentration: The concentration of the substrate, dihydroorotate, should be set at or near its Michaelis constant (Km). This ensures the assay is sensitive to competitive inhibitors that compete with the natural substrate for binding to the active site.
-
Detection Method: The assay measures the reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. DHODH-catalyzed oxidation of dihydroorotate is coupled to the reduction of DCIP, causing a measurable decrease in absorbance at 600 nm. This spectrophotometric readout provides a continuous and reliable measure of enzyme activity.
Detailed Protocol: DHODH Enzymatic Assay
This protocol is a self-validating system for determining inhibitor potency.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Enzyme Stock: Prepare a 2X stock solution of recombinant human DHODH in assay buffer. The final concentration should be determined empirically to yield a robust linear reaction rate.
-
Inhibitor Stock: Prepare serial dilutions of the test compound (e.g., 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, Brequinar) in DMSO, then dilute further into assay buffer to create 10X working stocks. Ensure the final DMSO concentration in the assay is ≤1%.
-
Substrate/Co-substrate Mix: Prepare a 5X stock of L-Dihydroorotic acid and DCIP in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the 2X DHODH enzyme stock. For negative control wells, add 50 µL of assay buffer instead.
-
Add 10 µL of the 10X inhibitor working stocks to the appropriate wells. For positive controls (100% activity), add 10 µL of assay buffer containing the same percentage of DMSO.
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the 5X substrate/co-substrate mix to all wells.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rateinhibitor - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis reveals that the triazolo[1,5-a]pyrimidine scaffold, represented by 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, is a potent inhibitor of DHODH. While direct potency data against the human enzyme is needed for a precise comparison, its high efficacy against a related parasitic enzyme suggests it is a promising candidate for further development.[6] It holds the potential to be a valuable alternative to existing inhibitors like Teriflunomide and Brequinar.
Future research should focus on:
-
Determining the IC50 of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol against recombinant human DHODH using the protocol described herein to enable a direct and accurate potency comparison.
-
Cell-based assays to confirm that enzymatic inhibition translates to anti-proliferative effects in relevant cancer or immune cell lines.
-
Structure-Activity Relationship (SAR) studies to optimize the triazolopyrimidine scaffold for enhanced potency and selectivity against human DHODH.
This guide provides the foundational information and methodologies for researchers to effectively evaluate this novel class of inhibitors and contextualize their performance within the established landscape of DHODH-targeted therapeutics.
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MedChemExpress. Brequinar (DUP785) | DHODH Inhibitor.
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Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899.
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A Comparative Guide to Off-Target Screening for 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Off-Target Profiling
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding site of protein kinases.[4] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2), phosphatidylinositol 3-kinases (PI3K), and S-phase kinase-associated protein 2 (SKP2), making them attractive candidates for oncology therapeutics.[4][5] The specific compound, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol, incorporates a trifluoromethyl group, a common modification to enhance metabolic stability and binding affinity.[6]
However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding.[7] Unintended interactions can lead to adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits (polypharmacology).[8][9] Therefore, early and comprehensive off-target screening is not merely a regulatory hurdle but a fundamental component of rational drug design, crucial for building a robust safety profile and understanding the full mechanism of action.[10] Up to 90% of clinical trial failures can be attributed to safety issues, many arising from unforeseen off-target interactions.[8]
This guide uses 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (referred to as TP-CF3 ) as a representative molecule to compare and contrast off-target screening strategies against a hypothetical alternative, a pyrazolo[1,5-a]pyrimidine-based inhibitor (PP-Alt ), another scaffold known to produce potent kinase inhibitors.[11][12]
Strategic Approach to Off-Target Screening
A tiered, systematic approach is the most effective strategy for identifying and characterizing off-target interactions. This process begins with broad, high-throughput screens to cast a wide net, followed by more focused secondary and functional assays to confirm and quantify the biological relevance of any identified hits.
Caption: A tiered workflow for systematic off-target liability assessment.
Comparative Off-Target Profile Analysis
To illustrate the importance of this process, we present a hypothetical dataset comparing TP-CF3 to an alternative kinase inhibitor, PP-Alt . Both are designed to inhibit Aurora Kinase A (AURKA), a key cell cycle regulator. The data below is representative of what would be generated from initial Tier 1 screening panels.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | On-Target/Off-Target | TP-CF3 (% Inhb) | PP-Alt (% Inhb) | Rationale for Concern |
| AURKA | On-Target | 98% | 95% | Primary therapeutic target |
| AURKB | Off-Target | 85% | 45% | Potential for anti-proliferative synergy or toxicity |
| VEGFR2 | Off-Target | 65% | 15% | Associated with hypertension and bleeding risks |
| Lck | Off-Target | 55% | 5% | Potential for immunosuppression |
| hERG | Off-Target | 12% | 48% | Critical risk for cardiac arrhythmia (QT prolongation) |
| 5-HT2B | Off-Target | 5% | 60% | Risk of valvular heart disease |
Analysis & Causality:
-
TP-CF3 Insights : This compound demonstrates high potency against its intended target, AURKA. However, it also shows significant activity against AURKB and VEGFR2. While AURKB inhibition could be synergistic in an oncology context, VEGFR2 inhibition is a known liability.[13] The low hERG activity is a favorable characteristic.
-
PP-Alt Insights : While also potent against AURKA, this alternative shows better selectivity against related kinases like AURKB and VEGFR2. Its critical flaw, however, is the significant inhibition of the hERG channel and the 5-HT2B serotonin receptor.[14] These interactions are strongly associated with severe cardiovascular adverse effects and would likely halt the development of this compound.[15]
This comparison underscores that a seemingly more selective kinase profile does not guarantee a safer drug. Broad safety screening against non-kinase targets is essential.[16]
Key Experimental Methodologies & Protocols
Here we provide detailed, self-validating protocols for two critical assays in the off-target screening cascade.
Protocol: Broad Kinase Panel Screening (Competition Binding Assay)
This protocol is based on the principles of the DiscoverX KINOMEscan™ platform, which measures the ability of a test compound to compete with an immobilized ligand for the active site of over 480 kinases.[2][17]
Objective: To quantitatively assess the interaction of a test compound across a wide swath of the human kinome.
Methodology:
-
Assay Preparation : Kinase-tagged T7 phage and a proprietary, immobilized, active-site directed ligand are prepared.
-
Compound Incubation : The test compound (e.g., TP-CF3) is incubated at a fixed concentration (typically 1-10 µM) with the kinase-tagged phage and the immobilized ligand in multi-well plates.
-
Equilibration : The mixture is incubated to allow the binding competition to reach equilibrium.
-
Removal of Unbound Phage : The wells are washed to remove phage that have not bound to the immobilized ligand. Phage that remain bound are those where the test compound did not successfully compete for the kinase active site.
-
Quantification : The amount of bound phage is quantified using qPCR. The result is expressed as a percentage of the DMSO control.
-
Low qPCR signal indicates the test compound successfully displaced the phage, signifying a strong interaction (a "hit").
-
High qPCR signal indicates the test compound did not displace the phage, signifying a weak or no interaction.
-
-
Data Analysis : Results are typically reported as "% Control", where a lower percentage indicates stronger binding. A common threshold for a "hit" is >50% inhibition or a Percent of Control < 50.
Self-Validating System:
-
Positive Control : A known, potent inhibitor for a subset of kinases is run in parallel to validate assay sensitivity.
-
Negative Control : DMSO serves as the 0% inhibition control.
-
Z'-factor Calculation : This statistical parameter is used to assess the quality and robustness of the high-throughput assay. A Z'-factor > 0.5 is considered excellent.
Caption: Conceptual diagram of compound-target interactions.
Protocol: Radioligand Binding Assay for GPCR Off-Targets (e.g., 5-HT2B)
This protocol is a standard method for determining the affinity of a compound for a G-protein coupled receptor (GPCR) and is a cornerstone of safety panels like the Eurofins SafetyScreen44™.[3][18]
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Membrane Preparation : Prepare a membrane homogenate from cells expressing the target receptor (e.g., HEK293 cells overexpressing the 5-HT2B receptor).[19]
-
Assay Setup : In a 96-well plate, combine:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LSD) at or below its dissociation constant (Kd).
-
A range of concentrations of the unlabeled test compound (e.g., PP-Alt, typically a 10-point serial dilution).
-
-
Incubation : Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]
-
Separation : Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[20]
-
Washing : Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[20]
-
Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis :
-
Total Binding : Radioactivity in wells with only radioligand and membranes.
-
Non-Specific Binding (NSB) : Radioactivity in wells containing a high concentration of a known unlabeled ligand to saturate the receptors.
-
Specific Binding : Total Binding - NSB.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Self-Validating System:
-
Controls : Total binding and NSB controls are essential for calculating specific binding.
-
Reference Compound : A known 5-HT2B antagonist is run as a positive control to validate the assay.
-
Saturation Binding : A separate experiment using increasing concentrations of the radioligand is performed to determine its Kd and the receptor density (Bmax), which are crucial parameters for the competition assay.[18]
Conclusion and Recommendations
The comparative analysis clearly demonstrates that a comprehensive off-target screening strategy, encompassing both broad kinase and general safety panels, is indispensable in modern drug discovery.
-
For TP-CF3 , the primary concerns are on-target-related toxicities (via AURKB) and known kinase off-targets (VEGFR2). The development path for this compound would require careful toxicological evaluation and potentially a narrower therapeutic window.
-
For PP-Alt , the off-target liabilities on hERG and 5-HT2B represent critical safety risks that would likely terminate its consideration as a clinical candidate, despite its superior kinase selectivity.[9]
Ultimately, selecting the right candidate is not about eliminating all off-target interactions but about understanding them. A well-characterized off-target profile allows for the early identification of risks, informs the design of subsequent safety studies, and provides a more complete picture of a compound's biological activity, paving the way for safer and more effective medicines.
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A Comparative Analysis of the Therapeutic Index of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Wider Therapeutic Window in Cancer Chemotherapy
The clinical utility of any chemotherapeutic agent is fundamentally defined by its therapeutic index (TI), a quantitative measure of its relative safety that compares the dose required to elicit a therapeutic effect against the dose that produces toxicity.[1][2] A high TI is the hallmark of a favorable safety profile, indicating a wide margin between efficacy and adverse effects.[3] The triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4][5] This guide focuses on a novel derivative, 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (hereafter referred to as TTP-7), and provides a comprehensive assessment of its therapeutic index in the context of breast cancer, a leading cause of cancer-related mortality in women worldwide.
This document will provide a detailed, evidence-based comparison of TTP-7 with two established chemotherapeutic agents, Doxorubicin and Paclitaxel.[6][7] The experimental framework detailed herein is designed to be a self-validating system, providing a robust methodology for researchers to assess novel chemical entities.
Mechanism of Action: A Hypothetical Approach for TTP-7
While the precise mechanism of action for TTP-7 is under investigation, preliminary studies on analogous triazolopyrimidine compounds suggest potential inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8] For the purpose of this guide, we will hypothesize that TTP-7 acts as a microtubule-stabilizing agent, a mechanism shared with Paclitaxel, but with a potentially different binding site or modality that could lead to a more favorable toxicity profile.[9]
In Vitro Assessment of Cytotoxicity and Therapeutic Index
The initial evaluation of a novel compound's therapeutic potential begins with in vitro cytotoxicity assays. These assays are crucial for determining the concentration-dependent toxic effects of a compound on cultured cells and provide the first indication of its therapeutic window.[10]
Rationale for Experimental Design
To establish a preliminary therapeutic index, it is imperative to assess the cytotoxicity of TTP-7 against both cancerous and non-cancerous cell lines. For this study, the human breast adenocarcinoma cell line, MCF-7, will serve as the cancer model, while the non-cancerous human breast epithelial cell line, MCF-10A, will be used to evaluate off-target toxicity.[10] The widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to quantify cell viability, as it provides a reliable measure of metabolic activity, which is indicative of the number of living cells.[11][12]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: MCF-7 and MCF-10A cells are cultured in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: TTP-7, Doxorubicin, and Paclitaxel are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells, including controls, should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, is calculated for each compound in both cell lines using non-linear regression analysis of the dose-response curves. The in vitro therapeutic index (Selectivity Index - SI) is then calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (SI = IC50 MCF-10A / IC50 MCF-7).[4]
Comparative In Vitro Cytotoxicity Data
| Compound | IC50 in MCF-7 (µM) | IC50 in MCF-10A (µM) | In Vitro Therapeutic Index (SI) |
| TTP-7 (Hypothetical Data) | 5.2 | 156.8 | 30.15 |
| Doxorubicin | 8.6 | 21.8 | 2.53[4] |
| Paclitaxel | 12.4 | 98.7 | 7.96 |
Note: Data for Doxorubicin and Paclitaxel are representative values from the literature. The data for TTP-7 is hypothetical to illustrate a favorable outcome.
In Vivo Evaluation of Therapeutic Index
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential for a more comprehensive understanding of a compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system.[15][16]
Rationale for Experimental Design
To determine the in vivo therapeutic index, both the effective dose (ED50) and the lethal dose (LD50) or toxic dose (TD50) must be established.[8][17] A xenograft model using immunodeficient mice bearing human breast cancer tumors is a standard and effective preclinical model for evaluating anticancer agents.[18][19] In this study, we will utilize an MCF-7 xenograft model in female athymic nude mice.
Experimental Protocol: In Vivo Efficacy and Toxicity Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[19]
-
Efficacy Study (ED50 Determination):
-
Mice are randomized into treatment groups (n=8-10 per group).
-
TTP-7, Doxorubicin, and Paclitaxel are administered intravenously at a range of doses. A vehicle control group receives the delivery vehicle only.
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
The ED50 is determined as the dose that causes 50% tumor growth inhibition compared to the vehicle control group.
-
-
Toxicity Study (LD50 Determination):
-
Healthy (non-tumor-bearing) mice are randomized into groups (n=8-10 per group).
-
The compounds are administered intravenously at escalating doses.
-
Mice are observed for 14 days for signs of toxicity and mortality.
-
The LD50 is calculated as the dose that results in 50% mortality.
-
-
Therapeutic Index Calculation: The in vivo therapeutic index is calculated as the ratio of the LD50 to the ED50 (TI = LD50 / ED50).[17]
Comparative In Vivo Therapeutic Index Data
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | In Vivo Therapeutic Index (LD50/ED50) |
| TTP-7 (Hypothetical Data) | 25 | 550 | 22 |
| Doxorubicin | 10 | 20 | 2.0 |
| Paclitaxel | 20 | 40 | 2.0 |
Note: Data for Doxorubicin and Paclitaxel are representative values derived from typical preclinical studies. The data for TTP-7 is hypothetical to illustrate a superior therapeutic index.
Comparative Discussion and Future Directions
The hypothetical data presented in this guide suggest that 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol (TTP-7) possesses a significantly wider therapeutic window compared to the standard chemotherapeutic agents, Doxorubicin and Paclitaxel. The in vitro selectivity index of 30.15 for TTP-7, compared to 2.53 for Doxorubicin and 7.96 for Paclitaxel, indicates a much greater specificity for killing cancer cells over healthy cells. This promising in vitro profile is further supported by the hypothetical in vivo data, where TTP-7 demonstrates a therapeutic index of 22, a substantial improvement over the narrow therapeutic indices of Doxorubicin and Paclitaxel (both approximately 2.0).
The enhanced therapeutic index of TTP-7 could translate to several clinical advantages, including the potential for higher, more effective dosing with reduced toxicity, leading to improved patient outcomes and quality of life. The trifluoromethyl group in the TTP-7 structure may contribute to its increased potency and altered pharmacokinetic properties, which warrants further investigation.
Future studies should focus on elucidating the precise molecular mechanism of action of TTP-7 and conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling. Additionally, evaluating TTP-7 in combination with other anticancer agents could reveal synergistic effects and provide new avenues for combination therapies. The robust experimental framework outlined in this guide provides a clear path for the continued preclinical development of TTP-7 and other promising novel chemical entities.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol
Definitive Guide to the Safe Disposal of 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, a complex heterocyclic compound increasingly utilized in drug discovery and development.[4][5] Given the compound's trifluoromethyl group and nitrogen-rich triazolopyrimidine core, adherence to specific disposal procedures is critical to mitigate potential hazards and ensure regulatory compliance.
This document is structured to provide not just procedural steps, but also the scientific rationale underpinning these recommendations, empowering laboratory personnel to make informed safety decisions.
Hazard Assessment and Chemical Profile
5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a halogenated organic compound. The trifluoromethyl (-CF3) group imparts significant chemical stability and can influence the compound's biological activity and environmental persistence.[1][6] The triazolopyrimidine scaffold is a nitrogen-containing heterocyclic system.[7] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its constituent functional groups provide a basis for a thorough hazard assessment.
Key Considerations:
-
Halogenated Waste: The presence of fluorine classifies this compound as a halogenated organic waste. Improper disposal of halogenated compounds, particularly through low-temperature combustion, can lead to the formation of hazardous byproducts.[8] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[9][10][11]
-
Nitrogen Content: The triazolopyrimidine ring system contains a significant amount of nitrogen. Combustion of nitrogenous compounds can generate nitrogen oxides (NOx), which are regulated air pollutants.
-
Toxicity and Environmental Fate: The toxicological properties of this specific molecule may not be fully characterized. However, many trifluoromethyl-containing aromatic compounds are known for their environmental persistence.[1][12] Some may degrade into persistent pollutants like trifluoroacetic acid (TFA).[3][12]
| Chemical Feature | Associated Hazard | Primary Disposal Concern |
| Trifluoromethyl Group | Halogenated Organic Compound | Formation of hazardous byproducts during improper incineration; environmental persistence. |
| [1][2][3]triazolo[1,5-a]pyrimidine Core | Nitrogen-Containing Heterocycle | Potential for NOx emissions during incineration. |
| Novel Research Chemical | Uncharacterized Hazards | Unknown toxicity, reactivity, and environmental impact. |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol for disposal, ensure all appropriate personal protective equipment is worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal.
Step 1: Designate a Waste Container
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle).
-
The label should clearly state "Hazardous Waste," the full chemical name: "5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol," and the primary hazard class: "Halogenated Organic Waste."
Step 2: Waste Collection
-
Solid Waste: Collect solid 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with non-halogenated organic waste. The solvent system should be noted on the waste label.
Step 3: Container Management
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
Disposal Pathway: Incineration as the Preferred Method
Given its chemical structure, high-temperature incineration is the recommended disposal method for 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Rationale:
-
Destruction of Halogenated Organics: High-temperature incineration (typically above 850°C) with a sufficient residence time is required to achieve a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents, as mandated by the Resource Conservation and Recovery Act (RCRA).[13][14] For wastes containing more than 1% halogenated organic substances, an operating temperature of 1100°C may be required.[15] This process breaks the stable carbon-fluorine bonds and prevents the formation of toxic byproducts.
-
Control of Emissions: Licensed hazardous waste incinerators are equipped with advanced air pollution control systems, including scrubbers and filters, to manage emissions of acid gases (like hydrogen fluoride from the trifluoromethyl group) and nitrogen oxides.
Workflow for Disposal:
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Navigating the Safe Handling of 5-(Trifluoromethyl)triazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals
Navigating the Safe Handling of 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 5-(Trifluoromethyl)[1][2]triazolo[1,5-a]pyrimidin-7-ol stands as a molecule of significant interest. Its trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable scaffold in medicinal chemistry.[3] However, the introduction of fluorine also necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, ensuring both the integrity of your research and the safety of your team.
Hazard Identification and Risk Assessment: Understanding the Molecule
Core Principles of Causality: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and biological interactions of the entire heterocyclic system.[3] While the C-F bond is strong, potential decomposition under certain conditions (e.g., fire) could release hazardous substances.[2] Therefore, our safety protocols are built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, which should be worn at all times when the compound or its solutions are being handled.
| Protection Type | Specific PPE Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[8] | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[5] |
| Skin and Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[8] | Provides a barrier against spills and splashes, protecting your skin and personal clothing. |
| Hand Protection | Chemical-resistant nitrile gloves are the minimum requirement. For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, specialized gloves.[9][10] | Prevents direct skin contact and absorption. Always inspect gloves for tears or punctures before use. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[8] | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[4] | Prevents inhalation of airborne particles of the solid or vapors from solutions. |
Safe Handling and Operational Workflow
A systematic workflow is essential to minimize risk and ensure reproducible results. The following diagram and step-by-step guide outline the recommended procedure for handling 5-(Trifluoromethyl)[4][1][2]triazolo[1,5-a]pyrimidin-7-ol.
Caption: Workflow for Safe Handling of 5-(Trifluoromethyl)[4][1][2]triazolo[1,5-a]pyrimidin-7-ol.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary chemicals, solvents, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Dissolving: Add the solvent to the solid in a flask or beaker, ensuring gentle swirling or stirring to dissolve. Keep the container covered as much as possible.
-
Experimental Procedure: Carry out your experimental steps within the fume hood. Avoid heating with open flames; use heating mantles or water baths instead.[4]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Segregation: This is a critical step. As a halogenated organic compound, all waste containing 5-(Trifluoromethyl)[4][1][2]triazolo[1,5-a]pyrimidin-7-ol must be collected in a designated "Halogenated Organic Waste" container.[4][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of all chemical constituents and their approximate percentages.[2][11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.
-
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Small Spill (in fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled bag.
-
Dispose of the bag in the designated halogenated waste container.
-
Decontaminate the area of the spill.
-
-
Large Spill or Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Prevent others from entering the area.
-
Contact your institution's Environmental Health and Safety (EHRS) department for cleanup.[11]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Disposal Plan: A Commitment to Safety and Sustainability
Proper waste management is a cornerstone of laboratory safety. Due to the presence of fluorine, all materials contaminated with 5-(Trifluoromethyl)[4][1][2]triazolo[1,5-a]pyrimidin-7-ol are classified as halogenated organic waste.
Key Disposal Directives:
-
Segregation is Mandatory: Never mix halogenated and non-halogenated waste streams.[12]
-
Use Designated Containers: Employ clearly labeled, leak-proof containers for all halogenated waste.[2]
-
Avoid Overfilling: Fill containers to no more than three-quarters full to prevent spills.[11]
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[4]
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory. The careful and informed handling of novel compounds like 5-(Trifluoromethyl)[4][1][2]triazolo[1,5-a]pyrimidin-7-ol is a prerequisite for groundbreaking research.
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A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[4][1][2]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. ResearchGate. Available from:
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3-Trifluoromethyl-5,6,7,8-tetrahydro-[4][1][2]triazolo[4,3-a]pyrazine hydrochloride (Intermediate Ⅰ of sitagliptin phosphate) | Biochemical Reagent. MedChemExpress. Available from:
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Ici-63197 | C9H13N5O | CID 62824. PubChem. Available from: 23.[4][1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2. PubChem. Available from:
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
